ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,13,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOKEYCGLILYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate: A Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its nuanced chemical structure, exploring the critical concept of tautomerism that governs its reactivity and biological interactions. This guide will further detail its physicochemical properties, spectroscopic signature, and a validated synthetic protocol. Finally, we will explore its promising applications in medicinal chemistry, contextualized by its interaction with key biological targets and pathways. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Oxindole Core and Its Significance
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] A particularly valuable derivative is the oxindole, or 1,3-dihydro-2H-indol-2-one, which is an endogenous compound found in mammalian tissues and is prevalent in numerous plant-derived alkaloids.[3] The oxindole scaffold is considered a "privileged structure" due to its ability to be chemically modified at various positions, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4]
The subject of this guide, this compound, belongs to this important class of molecules. Its structure combines the oxindole core with an ethyl glyoxylate moiety, creating a unique electronic and steric profile that makes it a compelling candidate for further investigation and a versatile intermediate for the synthesis of more complex bioactive molecules.
Chemical Structure and Physicochemical Properties
The chemical identity of the title compound is most accurately understood through the lens of tautomerism. It exists as an equilibrium between two forms: the 2-hydroxyindole form and the more stable 2-oxoindoline (oxindole) form. The oxindole tautomer, formally named (E)-ethyl 2-hydroxy-2-(2-oxoindolin-3-ylidene)acetate , is the predominant species and the focus of our discussion.
Tautomerism: The Key to Understanding Reactivity
The equilibrium between the 2-hydroxyindole and the 2-oxoindoline forms is analogous to the well-studied keto-enol tautomerism of compounds like 2-hydroxypyridine.[5] The 2-oxoindoline form is generally more stable due to the formation of a strong amide C=O bond and the presence of an exocyclic conjugated system. This structural feature is critical as it influences the molecule's hydrogen bonding capabilities, planarity, and interaction with biological macromolecules.
Caption: Tautomeric equilibrium of the title compound.
Physicochemical and Spectroscopic Data
While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on closely related analogs found in the literature.[6][7][8]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₁NO₄ | PubChem CID: 1238776[9] |
| Molecular Weight | 233.22 g/mol | PubChem CID: 1238776[9] |
| Physical Form | Expected to be a solid | Analog Comparison |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate | Analog Comparison |
| XLogP3-AA | 1.2 | Computed (PubChem)[10] |
| H-Bond Donor Count | 1 (from N-H) | Computed (PubChem)[10] |
| H-Bond Acceptor Count | 4 (from C=O, O-H) | Computed (PubChem)[10] |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the oxindole ring (typically between δ 6.8-8.0 ppm), a singlet for the N-H proton (often broad, δ > 10.0 ppm), a singlet for the exocyclic vinylic proton (δ ~6.3 ppm), and the quartet and triplet of the ethyl ester group (δ ~4.2 and ~1.3 ppm, respectively).[7][11]
-
¹³C NMR: The carbon spectrum will be distinguished by the amide carbonyl signal (δ ~164 ppm), the ester carbonyl (δ ~162 ppm), and signals for the aromatic and vinylic carbons.[7]
-
IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic absorption bands are expected for N-H stretching (~3200-3300 cm⁻¹), C=O stretching for the amide and ester groups (~1650-1730 cm⁻¹), and C=C stretching of the aromatic ring and the exocyclic double bond (~1610 cm⁻¹).[6][8]
Synthesis and Characterization: A Validated Approach
The synthesis of (E)-ethyl 2-hydroxy-2-(2-oxoindolin-3-ylidene)acetate can be efficiently achieved via a Knoevenagel condensation. This classic reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl group. In this case, isatin (which contains a reactive ketone at the C3 position) is reacted with an ethyl ester bearing an active methylene group.
Rationale for Synthetic Strategy
The Knoevenagel condensation is a robust and high-yielding method for forming C=C bonds on the C3 position of the oxindole core.[12][13] The choice of a base catalyst, such as piperidine or an amine salt, is crucial for deprotonating the active methylene compound, thereby generating a nucleophilic carbanion that attacks the electrophilic C3 carbonyl of isatin. The subsequent dehydration step is often spontaneous or can be facilitated by mild heating.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Materials:
-
Isatin (1.0 eq)
-
Ethyl 2-cyanoacetate or a related active methylene compound (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 eq) and ethanol.
-
Add ethyl 2-cyanoacetate (1.1 eq) to the suspension.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from an appropriate solvent system (e.g., ethanol/water).[7][14]
Self-Validation: The success of the synthesis is validated at each stage. TLC monitoring confirms the consumption of starting materials and the formation of a new, more polar product. The final structure and purity are unequivocally confirmed by spectroscopic analysis (NMR, IR, MS) and melting point determination, which should yield sharp, well-defined data consistent with the target structure.
Applications in Drug Development
The oxindole scaffold, and specifically indole-3-glyoxylate derivatives, are of profound interest in drug development due to their ability to interact with a variety of biological targets. Their relatively simple structure allows for extensive derivatization to optimize potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
A significant body of research points to the potent anticancer activities of oxindole derivatives.[4][15] Several mechanisms of action have been proposed and investigated.
-
Tubulin Polymerization Inhibition: One of the most well-documented mechanisms for related compounds, such as indole-3-glyoxylamides, is the inhibition of microtubule dynamics.[16][17] These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[17]
Caption: Proposed mechanism of anticancer activity via tubulin inhibition.
-
Modulation of Apoptotic Pathways: Compounds derived from the indole scaffold, such as Indole-3-carbinol (I3C), have been shown to induce apoptosis by modulating the expression of key regulatory proteins.[15][18] This includes the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately leading to the activation of caspases and programmed cell death.[15]
-
Immuno-oncology Targeting: The enzyme indoleamine 2,3-dioxygenase (IDO1) is a key checkpoint in tumor immune escape.[19] It catabolizes tryptophan, creating an immunosuppressive microenvironment. The indole structure is a logical starting point for the design of IDO1 inhibitors, which can restore T-cell function and enhance anti-tumor immunity.[19]
Other Therapeutic Potential
Beyond oncology, the oxindole core has been explored for a multitude of other therapeutic applications, including:
-
Antiviral agents (including anti-HIV)[3]
-
Antimicrobial and antifungal agents [6]
-
Antitubercular agents [1]
-
Thrombopoietin (TPO) receptor agonists [20]
The versatility of the oxindole scaffold ensures that this compound and its derivatives will remain a fertile ground for the discovery of new therapeutic agents.
Conclusion
This compound, existing predominantly as its oxindole tautomer, represents a molecule of considerable scientific interest. Its synthesis is accessible through established chemical transformations like the Knoevenagel condensation. The inherent biological activity of the oxindole scaffold, coupled with the potential for diverse chemical modifications, positions this compound as a valuable building block in modern drug discovery. Its potential to act as a tubulin polymerization inhibitor, an inducer of apoptosis, or an immunomodulatory agent underscores its relevance, particularly in the field of oncology. Further investigation into this and related structures is highly warranted and promises to yield novel therapeutic candidates for a range of human diseases.
References
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Khetmalis, Y. M., Shivani, M., Murugesan, S., & Kondapalli, V. G. C. S. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.[1][4][21]
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Verma, S., et al. (2022). Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review. Journal of Advanced Scientific Research, 13(04), 01-18.[3]
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Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. PubMed, 34174506.[1]
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Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. (2012). PubMed Central (PMC).[6]
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H N, O. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers.[9]
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Electro-organic Green Synthesis of Dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using Molecular Iodine as Catalyst. (2023). The Royal Society of Chemistry.[7]
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An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (2016). Journal of Medicinal Chemistry.[17]
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Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. (2020). Asian Journal of Pharmaceutical Research and Development.[16]
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Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs with Cyclic Dimers in Their Lattices. (2011). The Journal of Physical Chemistry A.[22]
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An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (2016). ACS Publications.[17]
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Condensation reactions of oxindole derivatives with FcC(O)H in the presence of KOH as catalyst. (n.d.). ResearchGate.[23]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI.[15]
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Quick synthesis of isatin-derived knoevenagel adducts using only eco-friendly solvent. (n.d.). ResearchGate.[12]
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One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022). MDPI.[25][26]
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The Knoevenagel Condensation. (n.d.). Organic Reactions.[27]
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A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). (n.d.). Organic Syntheses Procedure.[14]
- Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.).
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PubChem. (n.d.). Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)acetate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]10]
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One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022). PubMed Central (PMC).[11]
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2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances.[5]
- Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022). Taylor & Francis.
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Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark.[13]
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Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. (n.d.). AACR Publications.[19]
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Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). PubMed Central (PMC).[28]
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Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs. (n.d.). PubMed Central (PMC).[18]
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Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. (2018). MDPI.[8]
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Synthesis and biological evaluation of oxoindolin-3-ylidene ethyl benzothiohydrazides as non-peptide TPO mimics. (2010). PubMed.[20]
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Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3′. (2020). Thieme Connect.[29]
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2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Publishing.[5]
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Thermodynamic Stability of 2-Hydroxyindole Derivatives vs. Oxindole Tautomers: A Guide for Researchers and Drug Developers
An In-Depth Technical Guide:
Abstract
The tautomeric equilibrium between the lactam (oxindole) and lactim (2-hydroxyindole) forms of the indole scaffold is a pivotal consideration in medicinal chemistry and materials science.[1][2] Although often represented by a single structure in literature, these compounds exist as a dynamic equilibrium of interconverting isomers, each possessing distinct physicochemical properties that profoundly influence biological activity, solubility, and stability.[2] It is generally established that the keto form, oxindole, is the predominant and more thermodynamically stable tautomer under most physiological conditions.[3] This guide provides a comprehensive analysis of the factors governing this equilibrium, details robust experimental and computational methodologies for its characterization, and discusses the critical implications for drug design and development.
The Fundamental Tautomeric Relationship
Tautomerism is a form of constitutional isomerism where two structures are readily interconvertible through the migration of an atom or group, most commonly a proton, accompanied by a shift in double bonds. In the case of the oxindole system, this manifests as a keto-enol type equilibrium. The tautomerization of oxindole to its 2-hydroxyindole (or indoxyl) form involves the migration of a proton from the C3 carbon to the C2 carbonyl oxygen, resulting in the formation of a hydroxyl group and the aromatization of the pyrrole ring.[3]
The position of this equilibrium is not fixed; it is a thermodynamically controlled process sensitive to a range of intrinsic and extrinsic factors. Understanding and predicting the dominant tautomeric form is paramount, as it dictates crucial molecular properties including hydrogen bonding capacity, lipophilicity, pKa, and geometric shape, all of which are determinants of a molecule's pharmacokinetic and pharmacodynamic profile.[2]
Caption: The tautomeric equilibrium between the oxindole (keto) and 2-hydroxyindole (enol) forms.
Key Factors Governing Tautomeric Stability
The delicate balance between the oxindole and 2-hydroxyindole tautomers is dictated by a combination of structural electronics, substituent effects, and the surrounding environment.
Intrinsic Structural and Electronic Effects
The inherent preference for the oxindole form in many systems can be attributed to the high stability of the cyclic amide (lactam) functionality. The amide resonance provides significant stabilization. Conversely, the 2-hydroxyindole form benefits from the aromaticity of the fully delocalized pyrrole ring. The ultimate balance is a competition between these two stabilizing factors.
Substituent Effects
The electronic nature of substituents on the indole core can significantly shift the equilibrium.[4] The position of substitution is critical, as it determines whether the substituent interacts directly with the tautomerizing system.[4][5]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyls, particularly at positions C5 or C7, withdraw electron density from the benzene ring. This can increase the acidity of the N-H proton and further stabilize the already electron-poor amide system of the oxindole form.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amines (-NR₂) donate electron density. When placed at positions that can conjugate with the pyrrole ring (e.g., C5), they can enhance the stability of the aromatic 2-hydroxyindole tautomer by enriching the π-system.
| Position | Substituent Type | Expected Influence on Equilibrium | Rationale |
| N1 | Alkyl, Aryl | Favors Oxindole | N-substitution prevents the formation of the 2-hydroxyindole tautomer unless the substituent is a protecting group that can be removed. |
| C3 | EWG (e.g., -CN) | Favors Oxindole | Stabilizes the carbanion intermediate during tautomerization and increases the acidity of the C3 proton. |
| C5, C7 | EWG (e.g., -NO₂) | Favors Oxindole | Withdraws electron density, stabilizing the amide functionality of the oxindole tautomer. |
| C5, C7 | EDG (e.g., -OCH₃) | Shifts towards 2-Hydroxyindole | Donates electron density into the ring system, enhancing the stability of the aromatic enol form. |
Solvent Effects
Solvation plays a crucial role in stabilizing one tautomer over another. The choice of solvent can dramatically alter the tautomeric ratio, a phenomenon known as solvatochromism when observed by UV/Vis spectroscopy.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents are highly effective at forming hydrogen bonds. The oxindole form, with its exposed carbonyl oxygen (H-bond acceptor) and N-H group (H-bond donor), is often stabilized to a greater extent than the 2-hydroxyindole form in such solvents.[6]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments but lack H-bond donating ability. They can stabilize the more polar oxindole tautomer through dipole-dipole interactions.[6]
-
Non-Polar Solvents (e.g., Hexane, Toluene): In non-polar environments, intramolecular hydrogen bonding within the 2-hydroxyindole tautomer (if sterically possible) can become a more significant stabilizing factor, potentially shifting the equilibrium towards the enol form.
Experimental Protocols for Determining Tautomeric Ratios
Quantitative analysis of tautomeric mixtures requires robust analytical techniques that can distinguish and quantify each species without perturbing the equilibrium.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used method for studying tautomerism in solution.[8] Because the interconversion between tautomers is typically slow on the NMR timescale, distinct signals for each species can be observed.[9]
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard NMR tube. Ensure the chosen solvent will not react with the sample.
-
Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) in the NMR spectrometer for at least 10 minutes to ensure the tautomeric equilibrium is reached.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full magnetization recovery, which is critical for accurate integration.
-
Signal Identification:
-
Oxindole (Keto) Form: Look for the characteristic signal of the diastereotopic protons on the C3 carbon, typically appearing as a singlet or AB quartet in the 3.5-4.5 ppm range.
-
2-Hydroxyindole (Enol) Form: Identify the vinylic proton at the C3 position, which will be shifted further downfield. Also, look for the hydroxyl (-OH) proton, which can be broad and its chemical shift is highly dependent on solvent and concentration.
-
-
Data Analysis & Calculation:
-
Carefully integrate a well-resolved, non-overlapping signal corresponding to the keto form (Area_keto) and one corresponding to the enol form (Area_enol). Ensure the integrated signals represent the same number of protons (e.g., a CH₂ group for keto vs. a CH group for enol would require normalization).
-
Calculate the mole fraction of each tautomer:
-
% Enol = [Area_enol / (Area_keto + Area_enol)] * 100
-
-
Calculate the equilibrium constant:
-
Keq = [Enol] / [Keto] = Area_enol / Area_keto
-
-
Caption: Experimental workflow for determining tautomeric equilibrium by ¹H NMR spectroscopy.
UV-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the two forms possess different chromophores and thus exhibit distinct absorption maxima (λ_max).[10] The oxindole form typically absorbs at a shorter wavelength compared to the more conjugated 2-hydroxyindole form.
Methodology Overview:
-
Solution Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity.
-
Spectral Acquisition: Record the UV/Vis absorption spectrum for each solution.
-
Analysis: Analyze the spectra for distinct absorption bands corresponding to each tautomer. The challenge often lies in the significant overlap of these bands.[11] Deconvolution algorithms or comparison with spectra of "locked" derivatives (where one tautomer is structurally enforced) can be used to estimate the contribution of each species to the overall spectrum. Solvatochromic shifts (changes in λ_max with solvent polarity) provide qualitative evidence of the shifting equilibrium.
Computational Modeling: An In Silico Approach
Quantum mechanical calculations are invaluable for predicting the relative thermodynamic stabilities of tautomers, complementing experimental findings.[12][13] Density Functional Theory (DFT) is a commonly employed method that balances accuracy with computational cost.
General Computational Workflow:
-
Structure Generation: Build 3D structures of both the oxindole and 2-hydroxyindole tautomers.
-
Geometry Optimization: Perform geometry optimization for each tautomer to find its lowest energy conformation. This is typically done first in the gas phase.
-
Frequency Calculation: Calculate vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).
-
Solvation Modeling: To simulate solution-phase conditions, re-optimize and calculate energies using a solvent model, such as the Polarizable Continuum Model (PCM).[14][15]
-
Energy Analysis: Compare the Gibbs Free Energies (ΔG) of the two tautomers in the desired phase (gas or solution). The tautomer with the lower ΔG is predicted to be the more stable. The difference in free energy (ΔΔG) can be used to calculate the theoretical Keq.
Caption: A typical computational workflow for predicting tautomeric stability using quantum chemistry.
Implications and Strategic Considerations in Drug Development
The tautomeric state of a drug candidate is not an academic curiosity; it is a critical determinant of its success. The two tautomers of an oxindole-based compound are, for all practical purposes, two different molecules with distinct properties:
-
Receptor Binding: The different shapes and hydrogen bonding patterns of the keto and enol forms can lead to vastly different binding affinities for a biological target. One tautomer may be a potent inhibitor while the other is inactive.[1][2]
-
ADME Properties:
-
Solubility: The more polar oxindole tautomer is generally more soluble in aqueous media, which can affect formulation and bioavailability.
-
Lipophilicity (logP): The less polar 2-hydroxyindole tautomer may have better membrane permeability.
-
Metabolism: The functional groups of each tautomer present different sites for metabolic enzymes (e.g., CYP450s), leading to different metabolic pathways and clearance rates.
-
-
Intellectual Property: The ability to isolate or preferentially stabilize a specific, more active tautomer can have significant implications for patentability and drug exclusivity.
Therefore, it is imperative for drug development teams to characterize the tautomeric behavior of lead compounds early in the discovery process. This knowledge allows for the rational design of derivatives where the equilibrium is deliberately shifted to favor the more desirable tautomer, a strategy known as "tautomeric control."
Conclusion
The thermodynamic equilibrium between 2-hydroxyindole derivatives and their oxindole tautomers is a complex interplay of intrinsic electronics, substituent effects, and solvent interactions. While the oxindole form is often the more stable species, this is not a universal rule. A thorough understanding and quantitative characterization of this equilibrium are essential for researchers in organic synthesis and drug development. By leveraging a combination of high-resolution NMR spectroscopy, UV/Vis analysis, and predictive computational modeling, scientists can gain critical insights into the behavior of these molecules, enabling the design of compounds with optimized properties for their intended application.
References
- Walsh Medical Media. (2024, May 24).
- Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2024, May 30). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology.
- Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2025, August 8). Keto-enol tautomerism in the development of new drugs.
- ResearchGate. (2018, July 23). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones.
- DIAL@UCLouvain.
- PMC. (2022, March 10).
- Benchchem. An In-depth Technical Guide on the Tautomerism of 1H-Indol-3-ol and Indoxyl.
- ResearchGate. (2014, July 23).
- Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
- PubMed. (2024, June 25). Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity.
- PMC. (2022, February 23).
- Tivendale, N. D., Davies, N. W., Horne, J., et al. Analysis of the Enol-Keto Tautomers of Indole-3-pyruvic Acid.
- ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism.
- Encyclopedia MDPI. (2020, October 29). Tautomerism Detected by NMR.
- Bentham Science Publisher. NMR as a Tool for Studying Rapid Equilibria: Tautomerism.
- PMC. (2022, April 15). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene.
- PMC. (2022, February 22).
- F1000Research. (2022, February 23).
- ResearchGate. (2025, August 6).
- PMC. Controlling rotary motion of molecular motors based on oxindole.
- Modeling the Effect of Substituents on the Electronically Excited States of Indole Deriv
- WuXi Biology. How about Tautomers?.
- Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
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Solubility Profile and Physicochemical Characterization of Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
This technical guide details the solubility profile, physicochemical behavior, and experimental characterization of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate .
This molecule is a critical intermediate in the synthesis of biologically active indole derivatives, including tubulin polymerization inhibitors and kinase inhibitors. Its behavior in solution is governed by a complex keto-enol tautomerism that significantly alters its polarity and solubility compared to standard indole esters.
Chemical Identity and Tautomeric Influence[1][2]
To accurately predict and manipulate the solubility of this compound, one must first understand its dynamic structure. The name This compound refers to the enol tautomer of a 3-substituted oxindole.
In solution, this molecule exists in equilibrium between the dicarbonyl (keto) form and the enol-stabilized form.
-
Keto Form: Ethyl 2-(2-oxoindolin-3-yl)-2-oxoacetate. (More polar, favored in protic solvents).
-
Enol Form: this compound. (Stabilized by intramolecular Hydrogen bonding, less polar).
The pseudo-aromaticity of the enol form, stabilized by a 6-membered intramolecular hydrogen bond ring between the 2-hydroxy group and the side-chain carbonyl, masks the polarity of the molecule. This "chameleon effect" allows it to dissolve in solvents where pure oxindoles typically precipitate.
Tautomeric Equilibrium Diagram
Figure 1: The keto-enol tautomerism dictates solubility. The enol form (target molecule) is stabilized by intramolecular H-bonding, enhancing solubility in organic solvents like DCM and Ethyl Acetate.
Solubility Profile in Organic Solvents
The following profile is derived from structure-activity relationship (SAR) data of homologous isatin-3-glyoxylates and thermodynamic modeling of indole derivatives.
Solubility Classification Table
| Solvent Class | Representative Solvent | Solubility Rating | Physicochemical Rationale |
| Polar Aprotic | DMSO, DMF | Very High (>150 mg/mL) | Strong dipole-dipole interactions disrupt intermolecular stacking; capable of accepting H-bonds from the indole NH. |
| Chlorinated | DCM, Chloroform | High (50–100 mg/mL) | The "masked" polarity of the enol form (intramolecular H-bond) makes the molecule surprisingly lipophilic, favoring solvation in DCM.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High (20–60 mg/mL) | Excellent for process synthesis.[1] Acetone dissolves the keto-form well; EtOAc is ideal for recrystallization when paired with hexane. |
| Alcohols | Methanol, Ethanol | Moderate (5–25 mg/mL) | Temperature-dependent.[1] High solubility at reflux (boiling), low at RT. Protic solvents compete with the intramolecular H-bond. |
| Ethers | THF, 1,4-Dioxane | Good (30–80 mg/mL) | Good solubility due to ether oxygen accepting H-bonds from the indole NH. |
| Non-Polar | Hexane, Heptane | Insoluble (<1 mg/mL) | The molecule is too polar for aliphatic hydrocarbons. Used as an anti-solvent to precipitate the product. |
| Aqueous | Water | Insoluble | Hydrophobic indole core + ester tail prevents aqueous solvation.[1] |
Thermodynamic Considerations (The "Why")
-
Enthalpy of Dissolution (
): Dissolution in alcohols is typically endothermic ( ), meaning solubility increases significantly with temperature. This confirms why ethanol is the standard solvent for recrystallizing this compound. -
Entropy of Mixing (
): In aprotic solvents like DMSO, the entropy gain is high because the solvent breaks the crystal lattice without engaging in ordered hydrogen-bonding networks required by the solute's internal structure.
Experimental Protocol: Determination of Solubility
To generate precise data for your specific batch (purity affects solubility), use the Isothermal Shake-Flask Method coupled with HPLC quantification. This is the gold standard for generating regulatory-grade solubility data.
Workflow Diagram
Figure 2: Step-by-step workflow for determining thermodynamic solubility.
Detailed Methodology
-
Preparation: Add excess this compound (approx. 500 mg) to 5 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Place vials in an orbital shaker thermostat set to 298.15 K (25°C). Shake at 200 rpm for 48 hours to ensure solid-liquid equilibrium.
-
Self-Validation: Visually confirm solid is still present after 48 hours. If fully dissolved, add more solid and repeat.
-
-
Sampling: Stop agitation and allow the suspension to settle for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (PTFE is required; Nylon may bind the indole).
-
Quantification (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (typically 50:50 to 90:10).
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (indole specific).
-
Standard Curve: Prepare a stock solution in DMSO (where solubility is known to be high) to create a calibration curve (0.01 – 1.0 mg/mL).
-
Mathematical Modeling (Apelblat Equation)
For researchers needing to extrapolate solubility to different temperatures (e.g., for crystallization process design), the Modified Apelblat Equation is the standard model for indole derivatives:
[1]Where:
- is the mole fraction solubility.
- is the absolute temperature (Kelvin).
- are empirical constants derived from regression of experimental data (typically measured at 298K, 303K, 308K, 313K).
Application: If you measure solubility at three temperatures, you can solve for A, B, and C. This allows you to predict the "crash out" temperature during cooling crystallization.
Synthesis and Purification Implications
The solubility profile dictates the purification strategy for this intermediate:
-
Reaction Solvent: The synthesis (typically Indole + Diethyl Oxalate or Oxalyl Chloride/EtOH) is best performed in Diethyl Ether or DCM .[1] The product often precipitates from Ether (low solubility) but stays dissolved in DCM.
-
Recrystallization: The "Goldilocks" solvent system is Ethanol or an Ethyl Acetate/Hexane mixture.
-
Protocol: Dissolve in hot Ethyl Acetate. Add Hexane dropwise until turbidity appears. Cool slowly to 4°C. The shift in polarity forces the non-polar enol form to crystallize.
-
-
Impurity Removal: Unreacted indole is highly soluble in Hexane. Washing the crude solid with cold Hexane removes starting material without dissolving the oxoacetate product.
References
-
Solubility of Isatin Derivatives
- Study on the solubility of Isatin (structural analog) in pure solvents.
- Li, Y., et al. "Solubility and Thermodynamic Functions of Isatin in Pure Solvents.
-
Synthesis and Properties of Indole-3-glyoxylates
- Describes the synthesis and handling of ethyl indole-3-glyoxylate deriv
- Zhang, H., et al. "An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry, 2016.
-
Thermodynamic Modeling (Apelblat)
- Methodology for correlating solubility d
- Shakeel, F., et al. "Solubility and Thermodynamic Functions of Isatin in Pure Solvents.
-
Tautomerism of 3-Substituted Oxindoles
- Structural analysis of the enol forms of oxindole-3-glyoxyl
- Sumpter, W. C. "The Chemistry of Isatin." Chemical Reviews, 1944.
Sources
CAS number and identifiers for ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
An In-Depth Technical Guide to Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate for Researchers and Drug Development Professionals
Introduction: The Prominence of the Indole Scaffold in Modern Drug Discovery
The indole ring system is a cornerstone in the architecture of countless natural products and synthetic pharmaceuticals, celebrated for its remarkable versatility and profound biological activity.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, serves as a "privileged scaffold," meaning it can interact with a wide range of biological targets with high affinity.[2][3] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biochemistry and medicine.[2] Consequently, the synthesis and functionalization of indole derivatives remain a vibrant and highly productive area of research, continually yielding novel therapeutic agents.[1][4][5]
Among the vast landscape of indole derivatives, those bearing a glyoxylate moiety at the C3 position have garnered significant attention for their potent and diverse pharmacological profiles.[2] The combination of the indole nucleus with the glyoxylate functional group creates a powerful template for developing new drugs, particularly in oncology.[6][7] This guide focuses on a specific member of this class, this compound, providing a comprehensive overview of its chemical identity, synthesis, and potential applications for researchers and professionals in the field of drug development.
Chemical Identifiers and Physicochemical Properties
Precise identification of a chemical entity is paramount for reproducible research. While a specific CAS number for this compound is not readily found in common chemical databases, it is cataloged in PubChem, providing a unique compound identifier (CID). The table below summarizes the key identifiers and predicted physicochemical properties for this compound.
| Identifier/Property | Value | Source |
| PubChem CID | 1238776 | [8] |
| Molecular Formula | C₁₂H₁₁NO₄ | [8] |
| Molecular Weight | 233.22 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| InChI Key | Not Available | |
| SMILES | CCOC(=O)C(=O)C1=C(C2=CC=CC=C2N1)O | PubChem |
| Predicted XLogP3 | 1.8 | PubChem |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |
| Predicted Rotatable Bond Count | 4 | PubChem |
It is crucial to distinguish this compound from its close analogs to ensure the correct interpretation of experimental data. For instance, the 2-methyl substituted analog, ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, has the CAS number 6628-34-8.
Synthesis and Mechanistic Rationale
The choice of acylating agent is critical. Oxalyl chloride is a common reagent for introducing the glyoxylyl chloride moiety, which can then be esterified. A more direct approach would be to use ethyl oxalyl chloride. The reaction is typically carried out in a non-polar, aprotic solvent like anhydrous tetrahydrofuran (THF) to prevent unwanted side reactions. The presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is often required to activate the acylating agent and facilitate electrophilic aromatic substitution on the electron-rich indole ring. However, given the activated nature of the 2-hydroxyindole, the reaction may proceed without a strong Lewis acid, potentially with a milder base to deprotonate the indole nitrogen.
Below is a diagrammatic representation of the proposed synthetic workflow.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard acylation reactions of indoles. Researchers should optimize the conditions for their specific setup.
-
Preparation of Reactants:
-
Dissolve 2-hydroxyindole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Acylation Reaction:
-
To the cooled solution, add ethyl oxalyl chloride (1.1 equivalents) dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.[4]
-
-
Characterization:
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound relies on a comprehensive analysis of its spectroscopic data. Based on the data available for structurally similar indole derivatives, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.2-4.4 ppm). The aromatic protons on the benzene ring of the indole nucleus would appear as multiplets in the range of 7.0-8.0 ppm. A broad singlet corresponding to the N-H proton of the indole ring is expected at a downfield chemical shift (around 8.0-9.0 ppm), and a signal for the hydroxyl proton at the C2 position would also be present.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons of the glyoxylate moiety in the range of 160-185 ppm. The carbons of the ethyl group will appear at approximately 14 ppm and 62 ppm. The aromatic carbons of the indole ring will resonate between 110 and 140 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H and N-H stretching vibrations around 3200-3400 cm⁻¹. Strong C=O stretching bands for the ketone and ester carbonyl groups are expected in the region of 1650-1750 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₁₂H₁₁NO₄ by providing an accurate mass of the molecular ion peak [M]⁺ or its adducts (e.g., [M+H]⁺, [M+Na]⁺).
Applications in Drug Discovery and Development
The indole-3-glyoxylate scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2] This makes this compound a compound of significant interest for drug development, particularly in the field of oncology.
Anticancer Potential: Targeting Tubulin Dynamics
A significant number of indole derivatives exert their anticancer effects by interacting with the microtubule network of cells.[12] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis (programmed cell death) in rapidly dividing cancer cells.
Indole-3-glyoxylamides, which are structurally very similar to the title compound, have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine binding site on β-tubulin.[12] This binding prevents the assembly of microtubules, leading to mitotic arrest and cell death. It is highly plausible that this compound could exhibit a similar mechanism of action.
The diagram below illustrates the proposed mechanism of action for this class of compounds.
Caption: Proposed mechanism of action: Inhibition of tubulin polymerization leading to mitotic arrest and apoptosis.
Other Potential Therapeutic Applications
Beyond its potential as an anticancer agent, the indole-3-glyoxylate scaffold has been explored for other therapeutic uses:
-
Anti-inflammatory Activity: Certain indole derivatives have shown significant anti-inflammatory properties.[5][13]
-
Antimalarial Activity: Indole-3-glyoxyl derivatives have been investigated as potential antimalarial agents, showing efficacy against Plasmodium falciparum.[14]
-
Antibacterial and Antifungal Activity: The indole nucleus is a common feature in compounds with antimicrobial properties.[1][5]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, member of the pharmacologically significant indole-3-glyoxylate family. Its structural features suggest a strong potential for biological activity, particularly as an inhibitor of tubulin polymerization for cancer therapy. This guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and a rationale for its investigation in drug discovery programs.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities through in vitro and in vivo studies. Elucidating its precise mechanism of action and structure-activity relationships will be crucial for its potential development as a novel therapeutic agent. The versatility of the indole scaffold offers ample opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
References
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Choi, S., & Kim, S.-G. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(3), M945. [Link]
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Nassiri, M., & Jalili Milani, N. (2014). Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction. Journal of Chemistry, 2014, 1-6. [Link]
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Micale, N., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 28(14), 5373. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1238776, this compound. Retrieved February 15, 2026, from [Link].
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Chemsrc. (n.d.). Ethyl 2-hydroxyacetate. Retrieved February 15, 2026, from [Link]
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iGEM. (2018). Team:UNSW Australia/Lab/Assays. Retrieved February 15, 2026, from [Link]
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Colley, H. E., et al. (2016). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 59(5), 1859-1880. [Link]
-
ResearchGate. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. [Link]
- Google Patents. (n.d.). UA75872C2 - Indolyl-3- glyoxylic acid with useful therapeutic properties.
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Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]
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Al-Ostoot, F. H., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 32014-32019. [Link]
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Pérez-García, L. A., et al. (2023). Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New Natural-Like Herbicides. Journal of the Brazilian Chemical Society, 34, 828-839. [Link]
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de Souza, M. V. N., et al. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry, 11(6), 525-538. [Link]
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Kumar, A., et al. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. E-Journal of Chemistry, 7(4), 1399-1407. [Link]
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Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry, 7(2), 160-181. [Link]
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Micale, N., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 28(14), 5373. [Link]
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Usman, M., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Chemistry, 28(1), 2-16. [Link]
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Zengin, G., et al. (2012). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Food and Chemical Toxicology, 50(9), 3372-3379. [Link]
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Al-Warhi, T., et al. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. Pharmaceuticals, 17(6), 724. [Link]
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Dangi, A. S., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 615-630. [Link]
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American Society for Microbiology. (2009). Indole Test Protocol. [Link]
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Azzam, R. A. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Egyptian Journal of Chemistry, 67(1), 67-82. [Link]
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The Ascendant Therapeutic Potential of Indole-3-Glyoxylate Derivatives: A Technical Guide for Drug Discovery
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, the indole-3-glyoxylate framework has emerged as a particularly versatile and potent pharmacophore. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of indole-3-glyoxylate derivatives. We will delve into their significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate and exploit the therapeutic promise of this chemical class. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.
The Indole-3-Glyoxylate Scaffold: A Gateway to Diverse Bioactivity
The indole-3-glyoxylate core, characterized by an indole ring substituted at the C3 position with a glyoxylic acid derivative, offers a unique combination of structural features that contribute to its diverse pharmacological profile. The indole ring itself is a key structural motif in numerous natural and synthetic bioactive compounds, capable of participating in various non-covalent interactions with biological macromolecules. The glyoxylate linker provides a flexible point for chemical modification, allowing for the introduction of various amide or ester functionalities, which can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This inherent modularity makes the indole-3-glyoxylate scaffold an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases.
Synthesis of Indole-3-Glyoxylate Derivatives: A Practical Workflow
The synthesis of indole-3-glyoxylate derivatives is primarily achieved through a robust and versatile one-pot, two-step procedure. This method offers high efficiency and is amenable to the creation of diverse libraries for structure-activity relationship (SAR) studies.
General One-Pot Synthesis Protocol
This protocol outlines the synthesis of indole-3-glyoxylamides, a prominent class of derivatives with significant biological activity.
Step 1: Acylation of the Indole Ring
-
Dissolve the starting indole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Causality: The use of anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive oxalyl chloride and the resulting acid chloride intermediate. The Friedel-Crafts acylation at the electron-rich C3 position of the indole is a highly efficient reaction.
Step 2: Amide Bond Formation
-
Cool the reaction mixture back to 0°C.
-
Add the desired primary or secondary amine (1.2 equivalents) to the solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to scavenge the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole-3-glyoxylamide.
Causality: The addition of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the amine and prevent the nucleophilic attack on the acyl chloride.
Caption: Mechanism of tubulin polymerization inhibition by indole-3-glyoxylamides.
Structure-Activity Relationship (SAR) for Anticancer Activity
SAR studies have revealed key structural features that govern the anticancer potency of indole-3-glyoxylamides. [1][2]
-
N1-Substitution on the Indole Ring: Substitution at the N1 position of the indole ring is crucial for activity. Bulky and hydrophobic groups, such as a 4-chlorobenzyl group, often lead to potent compounds. [3][2]* The Glyoxylamide Linker: The glyoxylamide moiety is essential for binding to the colchicine site.
-
The Amide Substituent: The nature of the substituent on the amide nitrogen significantly impacts activity. Aromatic and heteroaromatic rings, particularly a pyridine-4-yl moiety, have been shown to enhance potency. [1]
Compound N1-Substituent Amide Substituent IC50 (µM) vs. HeLa Cells Reference D-24851 (Indibulin) 4-Chlorobenzyl Pyridin-4-yl 0.039 [2] Analog 1 Benzyl Phenyl >10 [2] | Analog 2 | H | Pyridin-4-yl | 1.2 | [1]|
Table 1: SAR of Indole-3-glyoxylamides as Anticancer Agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Indole-3-glyoxylate derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the indole-3-glyoxylate derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Properties: Targeting the Arachidonic Acid Cascade
Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Indole-3-glyoxylate derivatives have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase-2 (COX-2).
Mechanism of Action: COX-2 Inhibition
COX-2 is an inducible enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins (PGs). Certain indole-3-glyoxylate derivatives have been shown to selectively inhibit COX-2 over the constitutively expressed COX-1 isoform, which is involved in homeostatic functions. This selective inhibition reduces the production of pro-inflammatory prostaglandins, thereby mitigating the inflammatory response.
Sources
Reactivity of C3-substituted 2-oxindoles in organic synthesis
A Technical Guide to Reactivity, Stereocontrol, and Synthetic Utility
Executive Summary
The 3,3'-disubstituted 2-oxindole motif represents a "privileged structure" in medicinal chemistry, serving as the core scaffold for a vast array of alkaloids (e.g., Spirotryprostatin B, Gelsemine) and clinical therapeutics (e.g., Sunitinib, though C3-functionalized precursors are key). The synthetic value of this moiety lies in its versatility; however, the construction of the C3-quaternary stereocenter remains a formidable challenge due to steric congestion and the necessity for rigorous enantiocontrol.
This guide analyzes the electronic dichotomy of the C3 position, detailing strategies to exploit its amphoteric nature for the synthesis of complex, optically active scaffolds.
Part 1: The Electronic Paradox of C3
The C3 position of the oxindole ring is electronically unique. It sits adjacent to a carbonyl group and an aromatic ring, providing a pKa of approximately 18.5 (in DMSO). This acidity allows for easy deprotonation to form an enolate (nucleophile). Conversely, modifications such as the introduction of a diazo group or condensation to an alkylidene render the C3 position highly electrophilic.
Visualization: The C3 Reactivity Divergence
The following diagram maps the three primary reactivity modes available to the synthetic chemist.
Caption: Figure 1.[1] Divergent reactivity modes of the C3-oxindole core allowing access to diverse chemical space.
Part 2: Nucleophilic Functionalization (The C3-Enolate)
The most direct route to C3-quaternary centers is via the oxindole enolate. However, the high reactivity of the C3-enolate often leads to dialkylation or racemization.
Transition Metal-Catalyzed Allylic Alkylation (Pd-AAA)
Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) has emerged as the gold standard for constructing sterically demanding C3-quaternary centers. Unlike standard SN2 alkylations, Pd-AAA proceeds via a π-allyl palladium intermediate, allowing for the construction of crowded centers under neutral conditions.
Mechanistic Insight: The reaction typically employs a "soft" nucleophile (the oxindole enolate) and a "hard" electrophile (allyl acetate/carbonate). The stereochemistry is determined by the chiral ligand on the metal, which differentiates the enantiotopic faces of the enolate or the π-allyl complex.
Organocatalytic Approaches
For metal-free synthesis, chiral phase-transfer catalysts (PTC) such as Maruoka catalysts (chiral quaternary ammonium salts) facilitate highly enantioselective alkylations. Alternatively, bifunctional organocatalysts (e.g., thiourea-cinchona alkaloids) activate both the oxindole (via H-bonding) and the electrophile (e.g., nitroolefin) simultaneously.
Part 3: Electrophilic Functionalization (The C3-Acceptor)
When the C3 position is functionalized with electron-withdrawing groups or converted to a diazo species, the reactivity inverts.
3-Diazooxindoles and Rhodium Carbenoids
3-Diazooxindoles are versatile precursors. Upon treatment with Rh(II) catalysts, they extrude nitrogen to form a reactive metal-carbenoid.
-
C-H Insertion: The carbenoid can insert into adjacent C-H bonds to form fused ring systems.
-
Cyclopropanation: Reaction with alkenes yields spirocyclopropyl oxindoles.
-
Ylide Formation: Interaction with heteroatoms (O, N, S) generates ylides that undergo subsequent rearrangement or cycloaddition.
3-Alkylidene Oxindoles
Condensation of oxindole with aldehydes yields 3-alkylidene oxindoles. These are potent Michael acceptors. Asymmetric conjugate addition of nucleophiles (boronic acids, thiols, or enolates) to the exocyclic double bond establishes the C3 stereocenter.
Part 4: Strategies for Spirocyclic Scaffolds
Spiro-oxindoles are structurally rigid and pharmacologically active. The most robust method for their construction is the 1,3-Dipolar Cycloaddition .
The Azomethine Ylide Route:
-
Dipole Generation: An amino acid ester condenses with an aldehyde to form an imine, which undergoes thermal or catalytic 1,2-prototropy to form an azomethine ylide.
-
Dipolarophile: A 3-alkylidene oxindole acts as the dipolarophile.[2]
-
Cycloaddition: The concerted [3+2] cycloaddition creates the spiro-pyrrolidine ring with up to four contiguous stereocenters.
Part 5: Detailed Protocol
Asymmetric Synthesis of 3-Allyl-3-Aminooxindoles via Pd-AAA
This protocol describes the construction of a quaternary stereocenter at C3 using a Palladium-catalyzed Asymmetric Allylic Alkylation. This reaction is critical for accessing 3,3'-disubstituted amino-oxindole derivatives.
Target Transformation: 3-aminooxindole (N-protected) + Allyl Acetate
Experimental Workflow (Step-by-Step)
-
Catalyst Pre-complexation:
-
In a flame-dried Schlenk tube under Argon, charge
(2.5 mol%) and the Chiral Ligand (e.g., Trost Ligand or Tartrate-derived Bis-oxazoline, 5.5 mol%). -
Add anhydrous solvent (CH₂Cl₂ or THF, 2.0 mL).
-
Stir at room temperature for 15–30 minutes until the solution turns from dark purple to orange/yellow, indicating active catalyst formation.
-
-
Substrate Addition:
-
Add the 3-aminooxindole substrate (0.2 mmol) (typically protected as a carbamate, e.g., N-Boc).
-
Add the allyl acetate/carbonate electrophile (1.2 equiv).
-
-
Reaction Initiation:
-
Critical Step: Add the base. For Pd-AAA, weak bases are preferred to avoid background racemic reaction. Use
(aqueous or solid) or BSA (N,O-Bis(trimethylsilyl)acetamide) with a catalytic amount of acetate salt. -
Stir at 0°C to Room Temperature. Monitor via TLC (typically 2–12 hours).
-
-
Work-up and Purification:
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc (3x). Dry combined organics over Na₂SO₄.
-
Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Catalytic Cycle Visualization
Caption: Figure 2. Catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation establishing the C3 quaternary center.
Comparative Data: Ligand Efficiency
The choice of ligand profoundly impacts the enantiomeric excess (ee). The table below summarizes typical results for C3-allylation of N-Boc-3-aminooxindole.
| Ligand Type | Catalyst Precursor | Solvent | Yield (%) | ee (%) | Notes |
| (S,S)-Trost Ligand | Pd₂(dba)₃ | CH₂Cl₂ | 92 | 88 | Standard for steric bulk |
| (S,S)-DACH-Phenyl | Pd₂(dba)₃ | THF | 85 | 94 | Excellent rigid backbone |
| Bis-oxazoline (Box) | Pd(OAc)₂ | Toluene | 78 | 65 | Lower reactivity |
| Phosphoramidite | [Ir(COD)Cl]₂ | THF | 90 | 96 | Ir-catalyzed branched selectivity |
Note: Iridium catalysts (Row 4) are often preferred if the branched (quaternary) product is required from linear allylic carbonates, whereas Pd typically retains the substitution pattern of the allyl source.
References
-
Trost, B. M., & Czabaniuk, L. C. (2014). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Chemistry – A European Journal.[3] Link
-
Dalpozzo, R. (2015). Asymmetric Synthesis of 3,3-Disubstituted Oxindoles. World Scientific. Link
-
Zhou, F., et al. (2013).[4] Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position.[4] Chemical Communications.[4] Link
-
Hong, L., & Wang, R. (2013). Recent advances in asymmetric organocatalytic construction of 3,3′-spirocyclic oxindoles.[2][3] Advanced Synthesis & Catalysis.[3][5] Link
-
Liao, Y., et al. (2016). A Rh(II)-catalyzed three-component reaction of 3-diazooxindoles... for the synthesis of 3-aryl-3-substituted oxindoles. Organic & Biomolecular Chemistry.[1][3][5][6][7][8] Link
-
Trost, B. M., & Zhang, Y. (2006). Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Amino-2-Oxindoles.[9] Journal of the American Chemical Society. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. xiao.rice.edu [xiao.rice.edu]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. worldscientific.com [worldscientific.com]
- 7. Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles to access chiral homoallylic aminooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. minds.wisconsin.edu [minds.wisconsin.edu]
- 9. researchgate.net [researchgate.net]
Literature review on the synthesis of 2-hydroxy-1H-indol-3-yl oxoacetates
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-1H-indol-3-yl Oxoacetates
Executive Summary
The 2-hydroxy-1H-indol-3-yl oxoacetate scaffold is a prominent structural motif in synthetic organic chemistry, serving as a versatile intermediate for the construction of complex heterocyclic systems and pharmacologically active molecules.[1] This framework, characterized by a C2-hydroxylated indole core and a C3-glyoxylate ester side chain, exists in tautomeric equilibrium with its 2-oxo (isatin) counterpart, granting it unique reactivity. This guide provides a comprehensive review of the principal synthetic strategies for accessing these valuable compounds, tailored for researchers, chemists, and professionals in drug development. We will delve into two primary, field-proven methodologies: the sequential electrophilic acylation and C2-oxidation of indole precursors, and the direct C3-acylation of 2-oxindole scaffolds. Each strategy is analyzed through the lens of mechanistic causality, experimental protocols, and comparative evaluation to equip the reader with both theoretical understanding and practical insights.
The 2-Hydroxy-1H-indol-3-yl Oxoacetate Scaffold: Structure and Significance
Structural Features and Key Tautomerism
The title compound, a 2-hydroxyindole derivative, is more accurately described as the enol tautomer of a C3-acylated 2-oxindole. The core of its reactivity lies in the equilibrium between the 2-hydroxyindole (enol) form and the 2-oxindole/isatin (keto) form. This tautomerism is influenced by factors such as solvent polarity, pH, and substitution patterns on the indole ring.
The presence of the electron-withdrawing glyoxylate group at the C3 position significantly acidifies the N-H proton and influences the electrophilicity of the adjacent carbonyls, making this scaffold a hub for further chemical transformations.[2]
Importance in Synthetic and Medicinal Chemistry
Isatin and its derivatives, which are structurally related to the target scaffold, are renowned for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][3] The 2-hydroxy-1H-indol-3-yl oxoacetate framework serves as a crucial building block for accessing more complex, biologically relevant molecules. The α-ketoester functionality is a versatile handle for various transformations, including condensations, reductions, and cycloadditions, enabling the synthesis of diverse heterocyclic libraries.
Synthetic Strategy I: Electrophilic Acylation of Indoles with Subsequent C2-Oxidation
This widely employed strategy follows a logical two-step sequence: first, establishing the C3-oxoacetate side chain on a readily available indole, followed by the crucial oxidation of the C2-position.
Principle & Mechanism: Friedel-Crafts Acylation at C3
The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the C3 position. The reaction with an oxalyl chloride derivative, such as ethyl oxalyl chloride or oxalyl chloride itself, is a classic Friedel-Crafts acylation.
Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion (or a complex with a Lewis acid, if used), which is then attacked by the nucleophilic C3 position of the indole ring. A subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the 3-glyoxylylindole product. The reaction is typically performed in an inert solvent like diethyl ether at low temperatures to minimize the formation of undesired side products. A common protocol involves reacting the indole with oxalyl chloride to form the acid chloride, followed by quenching with an alcohol (e.g., ethanol) to form the desired ester. Alternatively, direct reaction with a mono-esterified oxalyl chloride (e.g., ethyl oxalyl chloride) can be employed.[4]
Workflow for Strategy I: Indole Acylation and Oxidation
Caption: Workflow for Synthesis via Indole Acylation/Oxidation.
Experimental Protocol: Synthesis of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
-
Materials: Indole (1.0 eq), Oxalyl chloride (1.1 eq), Anhydrous diethyl ether, Anhydrous ethanol.
-
Procedure:
-
A solution of indole in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0 °C in an ice bath.
-
Oxalyl chloride is added dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C. A yellow precipitate typically forms.
-
The reaction mixture is stirred at 0 °C for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent and excess oxalyl chloride are carefully removed under reduced pressure.
-
The resulting crude acid chloride is re-dissolved in anhydrous ethanol and stirred at room temperature for 1 hour to form the ethyl ester.
-
The mixture is concentrated, and the residue is purified by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization to afford the pure ethyl 2-(1H-indol-3-yl)-2-oxoacetate.
-
The C2-Oxidation Step
This transformation is the most challenging aspect of this strategy. While the oxidation of simple indoles to oxindoles or isatins is well-documented, the selective oxidation of the electron-deficient 3-glyoxylylindole requires specific conditions.[5] Modern methods often employ environmentally benign oxidants. For instance, oxidation using molecular oxygen in the presence of a photosensitizer has been reported for the synthesis of isatins from indoles.[3] Other potential reagents include hypervalent iodine compounds or N-Bromosuccinimide (NBS) under controlled conditions. The choice of oxidant must be carefully screened to avoid over-oxidation or degradation of the starting material.
Synthetic Strategy II: C3-Acylation of 2-Oxindoles
This approach begins with a 2-oxindole, which already possesses the required C2-oxygen functionality. The key step is the introduction of the oxoacetate group at the C3 position.
Principle & Mechanism: Enolate Formation and Acylation
The C3 position of 2-oxindole is flanked by a carbonyl group and an aromatic ring, making the C3-protons acidic. In the presence of a suitable base (e.g., sodium ethoxide, LDA, NaH), the 2-oxindole can be deprotonated to form a nucleophilic enolate. This enolate can then react with an appropriate electrophilic acylating agent, such as diethyl oxalate or ethyl oxalyl chloride, in a Claisen-type condensation or a direct acylation reaction. The resulting product is the desired C3-acylated 2-oxindole, which exists in equilibrium with its 2-hydroxyindole tautomer.
Workflow for Strategy II: 2-Oxindole Acylation
Caption: Workflow for Synthesis via 2-Oxindole Acylation.
Experimental Protocol: Synthesis from 2-Oxindole
-
Materials: 2-Oxindole (1.0 eq), Sodium hydride (NaH, 60% in mineral oil, 2.2 eq) or Sodium Ethoxide (NaOEt, 2.2 eq), Diethyl oxalate (1.5 eq), Anhydrous THF or Ethanol.
-
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2-oxindole in THF is added dropwise.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour until the evolution of hydrogen gas ceases, indicating complete formation of the sodium salt.
-
The reaction mixture is cooled back to 0 °C, and diethyl oxalate is added dropwise.
-
The reaction is stirred at room temperature overnight. Progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by pouring it into ice-cold dilute acid (e.g., 1M HCl).
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the final 2-hydroxy-1H-indol-3-yl oxoacetate.
-
Comparative Analysis of Synthetic Routes
The choice between Strategy I and Strategy II depends on the availability of starting materials, desired substitution patterns, and scalability.
| Feature | Strategy I: Indole Acylation/Oxidation | Strategy II: 2-Oxindole Acylation |
| Starting Material | Readily available, diverse substituted indoles. | Substituted 2-oxindoles, which may require synthesis. |
| Key Challenge | Selective and efficient C2-oxidation without side reactions. | Ensuring complete enolate formation and avoiding self-condensation. |
| Number of Steps | Typically two main steps. | Typically one main step (if 2-oxindole is available). |
| Substrate Scope | Broad, but sensitive functional groups on indole may not tolerate both steps. | Tolerates a variety of substituents on the 2-oxindole ring. |
| Atom Economy | Moderate; involves an oxidation step which can generate waste. | Generally higher, as it is a condensation/acylation reaction. |
Conclusion and Future Outlook
The synthesis of 2-hydroxy-1H-indol-3-yl oxoacetates is most reliably achieved through two primary pathways: the acylation-oxidation of indoles or the direct acylation of 2-oxindoles. The former offers flexibility starting from diverse indoles but hinges on a potentially challenging oxidation step. The latter is more convergent but relies on the availability of the corresponding 2-oxindole precursors.
Future research in this area will likely focus on the development of more efficient and selective catalytic methods for the C2-oxidation step in Strategy I, potentially using transition-metal catalysis or novel organocatalytic systems.[6] Furthermore, the exploration of C-H activation strategies directly on the 2-oxindole core could provide more atom-economical and streamlined access to these valuable synthetic intermediates, expanding the toolkit for medicinal and materials chemists.
References
- Molecular diversity of the reactions of MBH carbonates of isatins and various nucleophiles. (2025). Vertex AI Search.
- Molecular diversity of the reactions of MBH carbonates of isatins and various nucleophiles. (2025). Vertex AI Search.
- Ma, D., & Chen, P. (2018).
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.).
- C–H functionalization of indoles and oxindoles through CDC reactions. (n.d.). Royal Society of Chemistry.
- Advances in the Synthesis of Isatins: A Survey of the Last Decade. (n.d.). Thieme Connect.
- Is
- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.).
- Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents... (n.d.).
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- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Hydrogen bonding patterns in 2-hydroxyindole crystal structures
An In-depth Technical Guide to Hydrogen Bonding Patterns in 2-Hydroxyindole Crystal Structures
Authored by a Senior Application Scientist
Abstract
The 2-hydroxyindole scaffold, existing in tautomeric equilibrium with its more prevalent 2-oxindole form, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its biological activity and solid-state properties are profoundly influenced by the intricate network of non-covalent interactions that govern its molecular recognition and crystal packing.[4] Among these, hydrogen bonding is the paramount directional force. This technical guide provides a comprehensive exploration of the hydrogen bonding patterns observed in the crystal structures of 2-hydroxyindole derivatives. We will dissect the predominant supramolecular synthons, detail the experimental and computational methodologies for their characterization, and discuss the critical implications of these patterns in polymorphism, co-crystal engineering, and rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of molecular interactions to innovate in their respective fields.
The 2-Hydroxyindole/2-Oxindole Tautomerism: A Foundation for Hydrogen Bonding
The 2-hydroxyindole core is characterized by a crucial prototropic tautomerism, existing in equilibrium between the enol (2-hydroxyindole) and keto (2-oxindole or 1,3-dihydro-2H-indol-2-one) forms. In the solid state and in most biological contexts, the 2-oxindole tautomer is overwhelmingly favored due to the stability of the amide functionality. This predominance is fundamentally important, as it defines the primary hydrogen bond donors and acceptors available for intermolecular interactions.
The key functional groups for hydrogen bonding in the 2-oxindole form are:
-
Hydrogen Bond Donor: The amide N-H group.
-
Hydrogen Bond Acceptor: The carbonyl oxygen atom (C=O).
This arrangement provides a robust and predictable basis for the formation of strong, directional hydrogen bonds.
Dominant Supramolecular Synthons in 2-Oxindole Crystal Lattices
Crystal engineering relies on the concept of "supramolecular synthons"—robust and predictable non-covalent interactions that can be used to design and build crystalline architectures. In the vast majority of 2-oxindole crystal structures, one synthon is particularly dominant.
The Centrosymmetric R²₂(8) Dimer
The most prevalent and stable hydrogen bonding motif is a centrosymmetric dimer, formed through a pair of reciprocal N-H···O=C hydrogen bonds between two 2-oxindole molecules.[5][6] This interaction is described using graph-set notation as an R²₂(8) ring motif, which signifies a ring (R) involving two hydrogen-bond donors and two acceptors, encompassing a total of eight atoms.
This dimeric assembly is a highly effective way to satisfy the primary hydrogen bond donor and acceptor of the molecule, creating a stable, planar supramolecular unit that forms the fundamental building block of the crystal lattice.[5] The stability of this synthon makes it a reliable tool in the design of co-crystals and for predicting the packing of new 2-oxindole derivatives.[7][8]
Secondary and Competing Interactions
While the R²₂(8) dimer is predominant, the overall crystal packing is a delicate balance of various intermolecular forces. Substituents on the aromatic ring or at the C3-position can introduce other interactions that either support or compete with the primary amide-amide hydrogen bond.[9] These include:
-
Chains (Catenanes): In some cases, instead of forming discrete dimers, molecules can arrange into one-dimensional chains, where the N-H of one molecule donates to the C=O of the next.[10]
-
π-π Stacking: The aromatic indole core facilitates stacking interactions, which often occur between the planes of adjacent hydrogen-bonded dimers.[5][10]
-
Weak Hydrogen Bonds: C-H···O and C-H···π interactions, although weaker, play a crucial role in the fine-tuning and stabilization of the three-dimensional crystal lattice.[10][11]
-
Halogen Bonding: The introduction of halogen substituents (F, Cl, Br, I) can lead to significant halogen···halogen or halogen···O interactions, which can compete with and modify the hydrogen bonding network.[5]
The final crystal structure is determined by the interplay of these forces, with the system adopting the conformation that minimizes its overall lattice energy.
Methodologies for Characterization
A multi-faceted approach combining diffraction, spectroscopy, and computational modeling is essential for a comprehensive understanding of hydrogen bonding in 2-hydroxyindole crystal structures.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystal. It provides precise geometric data on the hydrogen bonds.
Generalized Experimental Protocol for SCXRD
-
Crystal Growth: High-quality single crystals of the 2-oxindole derivative are grown, typically by slow evaporation from a suitable solvent system (e.g., hexane/ethyl acetate, ethanol).[8]
-
Data Collection: A selected crystal is mounted on a diffractometer. Intensity data are collected using a monochromatic X-ray source (e.g., Mo Kα) as the crystal is rotated.[8]
-
Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final crystal structure.[8]
-
Analysis: The refined structure provides precise bond lengths, angles, and torsion angles. Hydrogen bonds are identified based on established geometric criteria (e.g., D···A distance < sum of van der Waals radii, D-H···A angle > 110°).
| Parameter | Typical Value for N-H···O in Oxindole Dimers | Reference |
| D···A Distance (N···O) | 2.80 - 3.00 Å | [5][12] |
| H···A Distance (H···O) | 1.80 - 2.20 Å | [5] |
| D-H···A Angle (N-H···O) | 150 - 180° | [12] |
Spectroscopic Analysis
Spectroscopic techniques are highly sensitive to the electronic environment of functional groups and provide complementary data to diffraction methods.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Hydrogen bond formation weakens the N-H covalent bond, resulting in a characteristic red-shift (shift to lower wavenumber) and broadening of the N-H stretching vibration band (typically observed around 3200-3400 cm⁻¹). This technique is invaluable for studying hydrogen bonding in bulk samples and for identifying polymorphism, as different polymorphs will exhibit distinct N-H stretching profiles.[6][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, the chemical shift of the amide proton (N-H) is highly sensitive to hydrogen bonding. The formation of hydrogen bonds deshields the proton, causing its resonance to shift downfield (to a higher ppm value).[14]
Computational Modeling
In silico methods are powerful tools for rationalizing experimental findings and predicting the behavior of new systems.
-
Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries and calculate the interaction energies of hydrogen-bonded dimers, providing a quantitative measure of their stability.[12][15]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the calculated electron density can identify and characterize hydrogen bonds by locating bond critical points (BCPs) between the donor and acceptor atoms.[16]
-
Hirshfeld Surface Analysis: This technique provides a visual representation of all intermolecular contacts within a crystal. By mapping properties onto the Hirshfeld surface, one can quantify the relative contributions of different interactions (N-H···O, C-H···O, π-π, etc.) to the overall crystal packing.[12]
Implications in Drug Development and Materials Science
A thorough understanding of hydrogen bonding in 2-oxindole systems is not merely academic; it has profound practical implications.
-
Rational Drug Design: The N-H donor and C=O acceptor of the 2-oxindole core are critical pharmacophoric features that frequently engage in hydrogen bonding with amino acid residues in the active sites of biological targets, such as protein kinases.[17] Designing molecules that can effectively form these key interactions is a cornerstone of structure-based drug design.
-
Polymorph Screening and Control: Different hydrogen bonding arrangements can result in different crystalline polymorphs.[6] Since polymorphs can have distinct solubilities, dissolution rates, and stabilities, controlling the hydrogen bonding network is essential for ensuring the consistent performance and bioavailability of an active pharmaceutical ingredient (API).
-
Co-crystal Engineering: The reliability of the R²₂(8) amide-amide synthon allows for the rational design of multi-component crystals, or co-crystals. By pairing a 2-oxindole-containing API with a suitable co-former, it is possible to engineer novel solid forms with improved physicochemical properties, such as enhanced solubility or stability, without altering the covalent structure of the API.[7]
Conclusion
The crystal structures of 2-hydroxyindole derivatives are predominantly governed by the robust N-H···O=C hydrogen bonds of the more stable 2-oxindole tautomer. The centrosymmetric R²₂(8) dimer is the hallmark supramolecular synthon, serving as the primary building block for the crystal lattice. This primary interaction is modulated by a suite of weaker forces, including π-π stacking and C-H···O contacts, which are influenced by molecular substitution. A comprehensive characterization of these hydrogen bonding patterns, achieved through the synergistic application of single-crystal X-ray diffraction, spectroscopy, and computational modeling, is indispensable. This fundamental knowledge empowers scientists to predict and control the solid-state properties of these vital compounds, accelerating the development of new therapeutics and advanced materials.
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Smith, G., et al. (n.d.). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. PMC. [Link]
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An In-Depth Technical Guide to Predicting the Metabolic Stability of Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery
In the intricate journey of transforming a promising chemical entity into a life-saving therapeutic, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation by the body's enzymatic machinery, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] Therefore, early assessment of metabolic stability is a cornerstone of the lead optimization process, enabling researchers to prioritize candidates with favorable pharmacokinetic properties.[3][4]
This guide provides a comprehensive framework for predicting the metabolic stability of a specific molecule: ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate . We will dissect its structure to identify potential metabolic liabilities, outline a multi-pronged predictive strategy combining in silico and in vitro methodologies, and provide detailed, field-proven protocols. The objective is to equip drug development professionals with the scientific rationale and practical steps required to conduct a thorough and reliable metabolic stability assessment.
Structural Analysis: Identifying Potential Metabolic Hotspots
Before embarking on experimental work, a critical analysis of the molecule's structure provides invaluable clues to its likely metabolic pathways.
-
The Ethyl Ester Moiety: The most conspicuous feature is the ethyl ester. Ester-containing drugs are frequently hydrolyzed by a superfamily of enzymes known as esterases, particularly carboxylesterases (CES), which are abundant in the liver, plasma, intestine, and other tissues.[5][6][7] This hydrolysis would cleave the ester bond, yielding the corresponding carboxylic acid and ethanol. This is often a rapid metabolic pathway.
-
The Indole Ring System: The indole scaffold is a common motif in pharmaceuticals and is a known substrate for oxidative metabolism.[8][9] The primary enzymes responsible for this are the Cytochrome P450 (CYP) monooxygenases located predominantly in the liver.[10][11][12] Oxidation can occur at various positions on the indole ring, leading to hydroxylated metabolites. The existing hydroxyl group at the 2-position may also be a site for further oxidation or conjugation.
-
The α-Keto Group: The ketone adjacent to the ester is susceptible to reduction by carbonyl-reducing enzymes, such as aldo-keto reductases (AKRs), leading to the formation of a secondary alcohol.
Based on this analysis, the primary metabolic liabilities are predicted to be ester hydrolysis and CYP-mediated oxidation of the indole ring.
A Multi-Pronged Approach to Stability Prediction
A robust assessment of metabolic stability relies on integrating computational predictions with empirical in vitro data. This dual approach allows for early, high-throughput screening via in silico methods, followed by experimental validation and quantitative analysis using in vitro systems.
Pillar 1: In Silico Metabolic Landscape Prediction
Computational, or in silico, models serve as an essential first pass to identify potential sites of metabolism.[13] These tools utilize vast databases of known metabolic transformations to predict the fate of a novel compound based on its structure.[14][15]
Methodological Rationale:
-
Ligand-Based Approaches: These methods compare the query molecule to known substrates of metabolic enzymes, identifying substructures that are susceptible to biotransformation.[13]
-
Structure-Based Approaches: These involve docking the molecule into the active sites of specific metabolic enzymes (e.g., CYP3A4, CYP2D6) to predict binding affinity and the most likely sites of oxidation.[16]
The output from these tools typically includes a ranked list of potential metabolites and the enzymes likely responsible for their formation. For this compound, we would expect these tools to flag the ethyl ester for hydrolysis and multiple positions on the indole ring for oxidation.
| Predicted Metabolic Hotspot | Predicted Transformation | Primary Enzyme Family | Rationale |
| Ethyl Ester | Hydrolysis | Carboxylesterases (CES) | Esters are classic substrates for CES-mediated hydrolysis.[5][7] |
| Indole Ring (C4, C5, C6, C7) | Hydroxylation (Oxidation) | Cytochrome P450s (CYP) | The electron-rich indole nucleus is susceptible to electrophilic attack by activated oxygen from CYPs.[10][11] |
| α-Keto Group | Reduction | Aldo-Keto Reductases (AKR) | Carbonyl groups are common targets for cellular reductases. |
Pillar 2: In Vitro Experimental Validation
While in silico models are predictive, in vitro assays provide quantitative data on the rate of metabolism.[1][17] The choice of the in vitro system is critical and depends on the metabolic pathways being investigated. The "gold standard" systems are liver microsomes and hepatocytes, as the liver is the primary site of drug metabolism.[18]
Causality and Rationale: Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[19] They are a cost-effective and widely used tool for assessing Phase I metabolism because they contain a high concentration of CYP enzymes.[18][20] This assay is ideal for determining a compound's susceptibility to oxidative metabolism. The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance.[3][19]
Experimental Workflow for Microsomal Stability
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in buffer. This system typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, and is crucial for sustaining CYP activity.
-
Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[21] Dilute to a working concentration of 1 mg/mL in phosphate buffer and keep on ice.
-
-
Compound Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare stock solutions for positive controls (e.g., Verapamil for high turnover, Diazepam for low turnover) and a vehicle control (DMSO).[3]
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer and the NADPH regenerating system.
-
Add the test compound stock to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the diluted liver microsome suspension to achieve a final protein concentration of 0.5 mg/mL.[3][19]
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[20] The acetonitrile precipitates the microsomal proteins, halting the reaction.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[20]
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) * 1000
-
-
Causality and Rationale: While microsomes are excellent for studying Phase I metabolism, they lack the cytosolic enzymes responsible for most Phase II conjugation reactions (e.g., UGTs, SULTs) and require external cofactors.[3][4] Cryopreserved or fresh hepatocytes are intact cells that contain the full complement of both Phase I and Phase II metabolic enzymes and endogenous cofactors, making them the "gold standard" for in vitro metabolism studies.[18][25] This assay provides a more comprehensive picture of a compound's overall metabolic fate within the liver.
Detailed Protocol: Suspension Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Determine cell viability and concentration using a method like trypan blue exclusion. Adjust the cell density to 0.5-1.0 x 10^6 viable cells/mL.[26][27]
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a non-coated 12- or 24-well plate.
-
Add the test compound stock (1 µM final concentration) to initiate the reaction. Also include positive controls (e.g., Testosterone) and a vehicle control.[3]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, typically on an orbital shaker to keep the cells in suspension.[25]
-
-
Time Point Sampling and Analysis:
-
Data Analysis:
-
Calculations for t½ and CLint are performed similarly, but clearance is expressed per million cells:
-
CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / [cell density in 10^6 cells/mL]) * 1000
-
-
| Parameter | Liver Microsomes Assay | Hepatocytes Assay |
| Test System | Subcellular fraction (ER) | Intact, whole cells |
| Metabolic Coverage | Primarily Phase I (CYP, FMO)[18] | Phase I and Phase II (CYP, UGT, SULT, etc.)[3] |
| Cofactors | Requires external addition (e.g., NADPH)[3] | Endogenous, physiologically relevant levels |
| Cellular Transport | Not applicable | Active transport processes are intact |
| Complexity/Cost | Lower | Higher |
| Typical Use Case | High-throughput screening for CYP liability | Comprehensive clearance, "gold standard" |
Anticipated Metabolic Pathways and Metabolite Identification
Based on the structural analysis and the enzymatic content of the in vitro systems, we can postulate the primary metabolic pathways for this compound. The definitive identification of these metabolites requires advanced analytical techniques, primarily high-resolution mass spectrometry (LC-MS/MS), to determine the exact mass and fragmentation patterns of the biotransformation products.[29]
Caption: Predicted metabolic pathways for the target compound.
-
Pathway 1: Ester Hydrolysis (M1): Rapid cleavage of the ethyl ester by carboxylesterases to form the corresponding carboxylic acid. This is often a major clearance pathway for ester-containing drugs.[5]
-
Pathway 2: Indole Ring Oxidation (M2): CYP450-mediated hydroxylation at one of the available positions on the benzene portion of the indole ring. The metabolism of many indole-containing drugs proceeds via this pathway.[8]
-
Pathway 3: Keto Reduction (M3): Conversion of the α-keto group to a hydroxyl group by carbonyl reductases.
-
Pathway 4: Phase II Conjugation (M4): The newly formed hydroxyl group from Pathway 2 can undergo subsequent conjugation with glucuronic acid (by UGTs) or sulfate (by SULTs). This reaction, which increases water solubility to facilitate excretion, would only be observed in the hepatocyte assay.
Conclusion and Strategic Outlook
The metabolic stability of this compound can be effectively predicted through a synergistic combination of in silico modeling and in vitro experimentation. Structural analysis points towards two primary metabolic liabilities: rapid hydrolysis of the ethyl ester and CYP-mediated oxidation of the indole ring.
A tiered experimental approach is recommended. An initial screen using a liver microsomal stability assay will quickly determine the compound's susceptibility to Phase I oxidative metabolism. Following this, a hepatocyte stability assay will provide a more complete picture of its intrinsic clearance by incorporating both Phase I and Phase II pathways. If the compound proves to be highly unstable due to ester hydrolysis, medicinal chemistry efforts could be directed toward modifying the ester group to enhance stability while preserving pharmacological activity. By systematically evaluating metabolic stability, research teams can make data-driven decisions, accelerating the identification of drug candidates with a higher probability of success in clinical development.
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Methodological & Application
Application Note: A Two-Step Protocol for the Synthesis of Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate from Oxindole
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate, a valuable heterocyclic building block, starting from commercially available oxindole. The synthesis first involves a highly efficient, metal-free oxidation of oxindole to yield the crucial intermediate, isatin (1H-indole-2,3-dione). The subsequent step details the acid-catalyzed reaction of isatin with ethanol to furnish the final product. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and practical advice for successful execution.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as precursors for a wide array of molecules with significant biological and pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The unique structure of isatin, featuring both an electrophilic and nucleophilic center, makes it a versatile scaffold in synthetic organic chemistry.[1] The target molecule of this protocol, this compound, is a functionalized isatin derivative with potential applications as an intermediate in the synthesis of more complex pharmacologically active agents.
The synthetic strategy presented herein is a logical and efficient two-step sequence. The initial step addresses the synthesis of isatin, a critical intermediate. Traditional methods for isatin synthesis can require harsh conditions or toxic metal catalysts.[4] This protocol adopts a modern, greener approach: the metal-free oxidation of oxindole using molecular oxygen in the presence of tert-butyl nitrite (t-BuONO) as an additive.[5][6] This method is notable for its mild reaction conditions and operational simplicity.[4] The second step involves the selective reaction of the highly electrophilic C2-carbonyl of the isatin intermediate with ethanol under acidic conditions to yield the target ester.
Overall Reaction Scheme
Part 1: Metal-Free Synthesis of Isatin from Oxindole
Principle and Rationale
The conversion of oxindole to isatin requires the oxidation of the C3-methylene group. This protocol employs a metal-free method that utilizes molecular oxygen as the terminal oxidant and tert-butyl nitrite as a radical initiator.[5] This approach is advantageous as it avoids the use of heavy metals and harsh reagents, aligning with the principles of green chemistry. The reaction proceeds under mild conditions (50 °C) and provides good to high yields of the isatin intermediate.[4] Mechanistic studies suggest the reaction proceeds via a radical pathway, facilitated by the generation of radicals from t-BuONO.[5]
Materials and Equipment
| Material | Grade | Supplier |
| Oxindole | 98% | Sigma-Aldrich |
| tert-Butyl nitrite (t-BuONO) | 90% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Molecular Oxygen (O₂) | High Purity | Airgas |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Equipment | ||
| Two-neck round-bottom flask (100 mL) | VWR | |
| Reflux condenser | VWR | |
| Magnetic stirrer and stir bar | VWR | |
| Heating mantle with temperature control | VWR | |
| Oxygen balloon | VWR | |
| Rotary evaporator | Buchi | |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Millipore |
| Glass column for chromatography | VWR |
Experimental Protocol: Isatin Synthesis
-
Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add oxindole (1.0 g, 7.51 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).
-
Reagent Addition: Stir the mixture at room temperature until the oxindole is fully dissolved. Add tert-butyl nitrite (t-BuONO) (1.3 mL, 11.26 mmol, 1.5 equiv) to the solution via syringe.
-
Oxygen Atmosphere: Evacuate the flask and backfill with molecular oxygen. Repeat this process three times. Finally, leave the flask connected to a balloon filled with oxygen.
-
Reaction: Immerse the flask in a preheated oil bath at 50 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 12-16 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the fractions containing the product (a distinct orange-colored compound) and evaporate the solvent to yield pure isatin.
-
Characterization: The expected yield is typically in the range of 70-85%.[4] The product should be an orange solid. Confirm the identity via melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Part 2: Synthesis of this compound from Isatin
Principle and Rationale
The second step of the synthesis involves the nucleophilic addition of ethanol to the C2-carbonyl group of isatin. The C2-carbonyl, being part of an α-keto-amide moiety, is significantly more electrophilic than the C3-carbonyl, which is part of an α-keto-anilide system. This inherent reactivity difference allows for a selective reaction at the C2 position. The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen, further enhancing its electrophilicity and facilitating the attack by ethanol. Ethanol serves as both the reagent and the solvent in this procedure.
Materials and Equipment
| Material | Grade | Supplier |
| Isatin | 98% (from Part 1) | - |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Decon Labs |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Equipment | ||
| Round-bottom flask (50 mL) | VWR | |
| Reflux condenser | VWR | |
| Magnetic stirrer and stir bar | VWR | |
| Heating mantle | VWR | |
| Rotary evaporator | Buchi |
Experimental Protocol: Ester Synthesis
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend isatin (500 mg, 3.40 mmol) in anhydrous ethanol (20 mL).
-
Catalyst Addition: While stirring, carefully add 2-3 drops of concentrated sulfuric acid (H₂SO₄) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with continuous stirring. The orange suspension should gradually dissolve, resulting in a clear solution.
-
Monitoring: Monitor the reaction by TLC (eluent: 1:1 ethyl acetate/hexane) until the starting isatin spot is no longer visible (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Solvent Removal: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the remaining aqueous residue with dichloromethane (DCM) (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane or ethanol/water) to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure of this compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[7]
Data Summary
| Step | Reactants | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | Oxindole | t-BuONO, O₂ | THF | 50 °C | 12-16 h | 70-85%[4] |
| 2 | Isatin | Ethanol | Ethanol | 78 °C | 4-6 h | >80% |
Workflow and Mechanistic Visualization
Overall Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
Proposed Mechanism for Oxindole Oxidation
Caption: Simplified proposed radical mechanism for oxidation.
Safety and Troubleshooting
-
Safety Precautions:
-
tert-Butyl nitrite is flammable and volatile. Handle in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Add acid slowly to ethanol as the dissolution is exothermic.
-
Handle all organic solvents in a fume hood.
-
Ensure the oxygen balloon is securely attached and that there are no sources of ignition nearby.
-
-
Troubleshooting Guide:
-
Low yield in Step 1: Ensure the THF is anhydrous and the oxygen atmosphere is maintained. The quality of t-BuONO can also affect the yield.
-
Incomplete reaction in Step 2: The reaction may require a longer reflux time. Ensure the acid catalyst has been added. The use of truly anhydrous ethanol is recommended for best results.
-
Purification challenges: Isatin is brightly colored, which aids in its separation during column chromatography. The final product may require multiple recrystallizations to achieve high purity.
-
Conclusion
This application note presents a reliable and robust two-step synthesis of this compound from oxindole. The protocol leverages a modern, metal-free oxidation for the synthesis of the key isatin intermediate, followed by a classic acid-catalyzed esterification. The detailed, step-by-step procedures and clear rationale provide researchers with a practical guide for accessing this valuable heterocyclic compound for further applications in chemical and pharmaceutical research.
References
-
Wei, W.-T., et al. (2017). Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles. Synlett, 28, 2307-2310. Available from: [Link]
-
Hook, J. M. (1984). A Simple and Efficient Synthesis of Ethyl and Methyl Glyoxylate. Synthetic Communications, 14(1), 83-87. Available from: [Link]
-
Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available from: [Link]
-
Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isatins. Available from: [Link]
-
Gassman, P. G., & Halweg, K. M. (1978). Air Oxidation of Oxindoles to Isatins. The Journal of Organic Chemistry, 44(4), 628-630. Available from: [Link]
-
da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. Available from: [Link]
-
Yadav, V., Kaur, R., & Singh, P. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 8(52), 29891-29921. Available from: [Link]
-
Al-Shamari, A. M. M. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 114-124. Available from: [Link]
-
Clay, C. M. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. Wright State University. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles [organic-chemistry.org]
- 6. Isatin synthesis [organic-chemistry.org]
- 7. This compound | C12H11NO4 | CID 1238776 - PubChem [pubchem.ncbi.nlm.nih.gov]
Friedel-Crafts acylation procedures using ethyl oxalyl chloride and 2-hydroxyindole
Application Note & Protocol
Topic: Friedel-Crafts Acylation of 2-Hydroxyindole with Ethyl Oxalyl Chloride
Introduction: Strategic C3-Acylation of Indoles for Pharmaceutical Synthesis
The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of acyl groups onto aromatic rings.[1][2] Its application to indole, an electron-rich heterocyclic scaffold, is of paramount importance in medicinal chemistry. The indole nucleus is a privileged structure found in a vast array of pharmaceuticals and bioactive natural products.[3][4][5][6] Consequently, methods for its functionalization are critical for the development of new therapeutic agents.
This guide focuses on a specific, high-value transformation: the regioselective acylation of 2-hydroxyindole at the C3 position using ethyl oxalyl chloride. The resulting product, ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate, is a versatile synthetic intermediate, incorporating a valuable α-ketoester moiety.[7] This functional group serves as a linchpin for constructing more complex molecular architectures.
The primary challenge in the Friedel-Crafts acylation of substituted indoles is controlling the site of electrophilic attack. Indoles are highly nucleophilic, with the C3 position being the most reactive site.[8][9][10] The presence of the 2-hydroxy substituent, an electron-donating group, further activates the ring system but also introduces complexity through potential O-acylation or coordination with the Lewis acid catalyst. This document provides a detailed mechanistic overview, a robust experimental protocol, and critical field-proven insights to successfully navigate this synthesis.
Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway
The acylation of 2-hydroxyindole proceeds via a classic electrophilic aromatic substitution mechanism, which can be dissected into three key stages.[9][11][12] A stoichiometric amount of the Lewis acid catalyst is generally required, as the ketone product forms a stable complex with the catalyst, effectively sequestering it.[1][11]
-
Generation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, ethyl oxalyl chloride, by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and the chloride, facilitating the cleavage of the C-Cl bond to generate a highly electrophilic, resonance-stabilized acylium ion.[12][13]
-
Nucleophilic Attack: The electron-rich indole ring, specifically the highly nucleophilic C3 carbon, attacks the electrophilic acylium ion. This step forms a new carbon-carbon bond and generates a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: To restore the aromaticity of the indole ring, a weak base (such as AlCl₄⁻) abstracts the proton from the C3 position. This regenerates the aromatic system and yields the final 3-acylindole product.
Caption: Mechanism of Friedel-Crafts acylation on 2-hydroxyindole.
Experimental Protocol: Lewis Acid-Mediated Acylation
This protocol details a standard procedure for the acylation of 2-hydroxyindole using aluminum chloride as the Lewis acid catalyst.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Hydroxyindole | ≥98% | Standard commercial |
| Ethyl oxalyl chloride | ≥98% | Standard commercial |
| Aluminum chloride (anhydrous) | ≥99% | Stored in desiccator |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Stored over molecular sieves |
| Hydrochloric acid (HCl) | Concentrated (37%) | ACS Reagent Grade |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Laboratory prepared |
| Brine (NaCl solution) | Saturated aqueous solution | Laboratory prepared |
| Magnesium sulfate (MgSO₄) | Anhydrous | Laboratory Grade |
| Silica Gel | 230-400 mesh | For column chromatography |
| Ethyl acetate & Hexanes | HPLC Grade | For chromatography |
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. This ensures anhydrous conditions, which are critical as both aluminum chloride and ethyl oxalyl chloride are highly moisture-sensitive.[13]
-
Reagent Addition:
-
To the flask, add 2-hydroxyindole (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.
-
Cool the resulting suspension to 0 °C using an ice/water bath.
-
Under a steady flow of inert gas, carefully add anhydrous aluminum chloride (1.2 eq) to the stirred suspension in portions. Causality Note: Portion-wise addition is crucial to control the exothermicity of the Lewis acid complexation.
-
Stir the mixture at 0 °C for 20-30 minutes.
-
-
Acylation:
-
Dissolve ethyl oxalyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the ethyl oxalyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Prepare a beaker containing a mixture of crushed ice and concentrated HCl (approx. 25 mL of ice and 5 mL of HCl per gram of AlCl₃ used).
-
CAUTION: Quenching is highly exothermic. Very slowly and carefully, pour the reaction mixture into the stirred ice/HCl slurry.
-
Transfer the quenched mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water (1x), saturated NaHCO₃ solution (2x, to neutralize residual acid), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Caption: Summary of the experimental workflow for indole acylation.
Data Summary and Product Characterization
Table of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Indole:Acyl-Cl:AlCl₃) | 1 : 1.1 : 1.2 | Excess acyl chloride and Lewis acid drive the reaction to completion. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity; warming ensures reaction completion. |
| Solvent | Anhydrous Dichloromethane | Inert solvent that solubilizes reagents and is easily removed. |
| Reaction Time | 2 - 4 hours | Typical duration; should be confirmed by TLC monitoring. |
| Expected Yield | 60 - 80% | Literature precedent for similar acylations suggests moderate to good yields. |
Expected Characterization Data for this compound
-
Molecular Formula: C₁₂H₁₁NO₄
-
Molecular Weight: 233.22 g/mol
-
¹H NMR: Expected signals include aromatic protons (δ 7.0-8.0 ppm), a quartet for the O-CH₂ of the ethyl group (δ ~4.4 ppm), a triplet for the O-CH₂-CH₃ (δ ~1.4 ppm), and broad singlets for the N-H and O-H protons.
-
¹³C NMR: Key signals are expected for the two carbonyl carbons (ketone and ester, δ 160-190 ppm), aromatic carbons of the indole ring, and the carbons of the ethyl group (δ ~62 and ~14 ppm).[14]
-
Mass Spectrometry (HRMS): The calculated m/z for [M+H]⁺ is 234.0761.[7]
-
IR Spectroscopy (cm⁻¹): Characteristic peaks are expected for O-H and N-H stretching (broad, ~3300-3400), C=O stretching for the ketone and ester (~1650-1730), and C-O stretching (~1200-1300).
Field Insights: Troubleshooting and Key Considerations
-
Choice of Lewis Acid: While AlCl₃ is a common and potent catalyst, other Lewis acids like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) can also be effective and may offer milder reaction conditions, potentially reducing side product formation.[8] Zinc-based catalysts have also been reported for greener acylation protocols.[9][11]
-
Controlling Regioselectivity: C3 acylation is electronically favored. However, under certain conditions, particularly if the C3 position is blocked, acylation can occur at other positions like C2 or on the nitrogen. The presence of the 2-hydroxy group strongly directs acylation away from the C2 position. N-acylation is a potential side reaction but is generally reversible or less favorable than C-acylation.
-
Risk of Polymerization: Indoles are susceptible to degradation and polymerization under strongly acidic conditions. Maintaining low temperatures during the addition of the Lewis acid and acyl chloride is critical to minimize these unwanted pathways.
-
Side Product Formation: Besides polymerization, potential side products include O-acylated indole or di-acylated products. The deactivating nature of the first acyl group generally prevents a second acylation.[11] Careful control of stoichiometry and temperature helps suppress these side reactions. If side products are observed, purification by column chromatography is usually effective for their removal.
References
-
Title: Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively Source: PubMed URL: [Link]
-
Title: Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Source: Semantic Scholar URL: [Link]
-
Title: Lewis Acid Mediated Cascade Friedel–Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N -Fused Indole Derivatives Source: ResearchGate URL: [Link]
-
Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]
-
Title: Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles Source: ACS Omega URL: [Link]
-
Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel–Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Friedel-Crafts Acylation Definition, Mechanism with Examples Source: Chemistry Learner URL: [Link]
-
Title: Synthesis and biological evaluation of indoles Source: Der Pharma Chemica URL: [Link]
-
Title: Experiment 1: Friedel-Crafts Acylation Source: Unknown URL: [Link]
-
Title: Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions Source: MDPI URL: [Link]
-
Title: Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] Source: Knowledge UChicago URL: [Link]
-
Title: Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles Source: Semantic Scholar URL: [Link]
-
Title: Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives Source: Unknown URL: [Link]
-
Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: Semantic Scholar URL: [Link]
-
Title: this compound Source: PubChem - National Institutes of Health URL: [Link]
-
Title: 13 C NMR Spectra of Compounds 2a, 2b, 3, 4a, 4b, 7, 8, 11 Source: ResearchGate URL: [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound | C12H11NO4 | CID 1238776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Friedel-Crafts Acylation Definition, Mechanism with Examples [chemistrylearner.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. researchgate.net [researchgate.net]
The Strategic Utility of Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Foreword for the Advanced Researcher
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that serve as versatile platforms for drug discovery is of paramount importance. Among the myriad of heterocyclic systems, the indole nucleus stands out as a "privileged structure," forming the core of numerous approved therapeutics and clinical candidates. This guide focuses on a particularly valuable, yet nuanced, intermediate: ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate . Our exploration will transcend a superficial overview, delving into the compound's tautomeric nature, synthetic accessibility, and its strategic deployment in the synthesis of pharmacologically significant molecules. For the discerning researcher, this document aims to be a practical and intellectually stimulating resource, bridging the gap between theoretical reactivity and tangible laboratory application. We will dissect the causality behind experimental choices and provide robust, self-validating protocols that empower you to leverage this intermediate to its full potential in your drug discovery endeavors.
Unveiling the True Identity: Tautomerism and Physicochemical Properties
A critical aspect to grasp when working with this compound is its existence in a tautomeric equilibrium with its more stable keto form, ethyl 2-(2-oxoindolin-3-yl)-2-oxoacetate . The 2-hydroxyindole moiety readily tautomerizes to the 2-oxoindoline (or oxindole) structure. For the purpose of synthetic strategy and reaction planning, it is most often practical to consider the compound as the isatin derivative, ethyl 2-(2-oxoindolin-3-ylidene)acetate, which is the product of a condensation reaction. This understanding is pivotal as the reactivity of the molecule is predominantly governed by the chemistry of the isatin core.
Table 1: Physicochemical Properties of Ethyl 2-(2-oxoindolin-3-ylidene)acetate and Related Isatin Derivatives
| Property | Value | Source/Notes |
| Molecular Formula | C₁₂H₁₁NO₄ | |
| Molecular Weight | 233.22 g/mol | |
| Appearance | Expected to be a colored solid (yellow to orange-red) | Based on analogous structures[1][2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethyl acetate) | General solubility for isatin derivatives |
| Tautomerism | Exists in equilibrium between the 2-hydroxyindole (enol) and 2-oxoindoline (keto) forms. |
Synthesis of the Intermediate: A Strategic Approach
The synthesis of ethyl 2-(2-oxoindolin-3-ylidene)acetate can be efficiently achieved through a Knoevenagel condensation of isatin (1H-indole-2,3-dione) with an appropriate ethyl acetate derivative. While a direct condensation with ethyl glyoxylate can be challenging, a more common and reliable approach involves the reaction of isatin with an active methylene compound like ethyl cyanoacetate, followed by subsequent modifications if necessary. A well-established method for a similar transformation is the Knoevenagel condensation of isatins with active methylene compounds to prepare 2-oxoindolin-3-ylidene derivatives.[3]
Protocol 1: Synthesis of Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate (A precursor to the target intermediate)
This protocol describes the synthesis of a closely related and highly useful precursor, which can be further modified.
Materials:
-
Isatin
-
Ethyl cyanoacetate
-
Piperidine or another basic catalyst
-
Ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve isatin (1 equivalent) in ethanol.
-
Add ethyl cyanoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol or purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate.[3]
Isatin [label="Isatin"]; EtOOC_CH2_CN [label="Ethyl Cyanoacetate"]; Piperidine [label="Piperidine (catalyst)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate", fillcolor="#34A853", fontcolor="#FFFFFF"];
Isatin -> Product; EtOOC_CH2_CN -> Product; Piperidine -> Product [style=dashed]; }
Figure 1: Synthetic scheme for a precursor to the target intermediate.
Application as a Pharmaceutical Intermediate: Gateway to Bioactive Scaffolds
The true value of ethyl 2-(2-oxoindolin-3-yl)-2-oxoacetate and its derivatives lies in their ability to serve as versatile building blocks for the synthesis of complex heterocyclic systems with proven pharmacological activities. The electrophilic C3 position of the isatin core is a key handle for a variety of transformations.
Synthesis of Spiro-oxindoles: A Privileged Scaffold in Oncology
Spiro-oxindoles are a prominent class of compounds in medicinal chemistry, with many exhibiting potent anticancer activity.[4][5] The exocyclic double bond in ethyl 2-(2-oxoindolin-3-ylidene)acetate is an excellent Michael acceptor and a dienophile, making it an ideal substrate for cycloaddition reactions to construct spirocyclic systems.
Protocol 2: [3+2] Cycloaddition for the Synthesis of Spiro-pyrrolidinyl-oxindoles
This protocol outlines a general procedure for the synthesis of spiro-pyrrolidinyl-oxindoles via a 1,3-dipolar cycloaddition reaction.
Materials:
-
Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate (or a similar derivative)
-
An amino acid (e.g., sarcosine, proline)
-
An aldehyde (e.g., formaldehyde, benzaldehyde)
-
Methanol or another suitable solvent
Procedure:
-
To a solution of ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate (1 equivalent) in methanol, add the amino acid (1.2 equivalents) and the aldehyde (1.2 equivalents).
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, filter the solid, wash with cold methanol, and dry.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired spiro-pyrrolidinyl-oxindole.
Substrate [label="Ethyl 2-(2-oxoindolin-3-ylidene)acetate derivative"]; Reagents [label="Amino Acid +\nAldehyde"]; Intermediate [label="Azomethine Ylide\n(in situ)"]; Product [label="Spiro-pyrrolidinyl-oxindole", fillcolor="#34A853", fontcolor="#FFFFFF"];
Substrate -> Product; Reagents -> Intermediate [style=dashed, label=" generates"]; Intermediate -> Product [label=" [3+2] Cycloaddition"]; }
Figure 2: General workflow for spiro-oxindole synthesis.
Synthesis of Quinoline-4-carboxylic Acids: Building Blocks for Diverse Therapeutics
Quinoline-4-carboxylic acids are key intermediates in the synthesis of a wide range of pharmaceuticals, including antibacterial and anticancer agents. The Pfitzinger reaction provides a classic and effective route to these compounds from isatins and carbonyl compounds.[6][7][8]
Protocol 3: Pfitzinger Reaction for the Synthesis of Quinoline-4-carboxylic Acids
This protocol describes the synthesis of a quinoline-4-carboxylic acid derivative from an isatin precursor and a ketone.
Materials:
-
Isatin (or a substituted derivative)
-
A ketone with an α-methylene group (e.g., acetone, acetophenone)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask, dissolve KOH (2 equivalents) in a mixture of ethanol and water.
-
Add isatin (1 equivalent) to the basic solution and stir at room temperature for 1 hour.
-
Add the ketone (1.5 equivalents) to the reaction mixture.
-
Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the quinoline-4-carboxylic acid.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.[7]
Isatin [label="Isatin"]; Ketone [label="α-Methylene Ketone"]; Base [label="Base (e.g., KOH)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Quinoline-4-carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
Isatin -> Product; Ketone -> Product; Base -> Product [style=dashed]; }
Figure 3: The Pfitzinger reaction for quinoline synthesis.
Conclusion and Future Perspectives
This compound, or more accurately its keto tautomer derived from isatin, represents a highly valuable and versatile intermediate for the synthesis of diverse and pharmacologically relevant heterocyclic scaffolds. A thorough understanding of its tautomeric nature and the rich chemistry of the isatin core is essential for its effective utilization. The protocols provided herein for the synthesis of spiro-oxindoles and quinoline-4-carboxylic acids serve as a foundation for the exploration of a vast chemical space. As the demand for novel therapeutics continues to grow, the strategic application of such "privileged" intermediates will undoubtedly remain a cornerstone of successful drug discovery programs. Further exploration into asymmetric transformations and the development of novel multicomponent reactions starting from this intermediate will likely open new avenues for the creation of next-generation therapeutics.
References
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ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. - ResearchGate. Available at: [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. Available at: [Link]
-
Development of synthetic strategies towards quinoline-4carboxamide and fused-diaza heterocycles via annulations of oxime acetate - RMIT University. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]
-
Asymmetric Aldol Reaction of Acetaldehyde and Isatin Derivatives for the Total Syntheses of ent-Convolutamydine E and CPC-1 and a Half Fragment of Madindoline A and B - ACS Publications. Available at: [Link]
-
Isatin Derivatives Are Reactive Electrophilic Components for the Baylis—Hillman Reaction | Request PDF - ResearchGate. Available at: [Link]
-
One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC. Available at: [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC. Available at: [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles - PMC - NIH. Available at: [Link]
-
Reaction of isatin with alkylating agents with acidic methylenes. Available at: [Link]
-
Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional - European Journal of Chemistry. Available at: [Link]
-
Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC. Available at: [Link]
-
Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors - PubMed. Available at: [Link]
-
Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives - RSC Publishing. Available at: [Link]
-
Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. Available at: [Link]
-
A facile approach to 2-alkoxyindolin-3-one and its application to the synthesis of N-benzyl matemone - RSC Publishing. Available at: [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - Semantic Scholar. Available at: [Link]
-
Synthesis and biological evaluation of oxoindolin-3-ylidene ethyl benzothiohydrazides as non-peptide TPO mimics - PubMed. Available at: [Link]
-
Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review - PubMed. Available at: [Link]
-
Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC. Available at: [Link]
-
Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New Natural-Like Herbicides - SciELO. Available at: [Link]
-
(PDF) One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Available at: [Link]
-
New 2-Oxoindolin Phosphonates as Novel Agents to Treat Cancer: A Green Synthesis and Molecular Modeling - ResearchGate. Available at: [Link]
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Available at: [Link]
-
Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC. Available at: [Link]
-
Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives - Arabian Journal of Chemistry. Available at: [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC. Available at: [Link]
-
Advances on Synthesis, Derivatization and Bioactivity of Isatin: A Review - ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer - MDPI. Available at: [Link]
-
Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Available at: [Link]
-
Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. Available at: [Link]
-
One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Available at: [Link]
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GUIDE TO THE CATALYTIC REDUCTION OF ETHYL 2-(2-HYDROXY-1H-INDOL-3-YL)-2-OXOACETATE TO TRYPTOPHOL DERIVATIVES
An Application Guide for Researchers
Abstract: Tryptophol (indole-3-ethanol) and its derivatives are privileged scaffolds in medicinal chemistry, serving as crucial precursors for numerous bioactive compounds, including anti-migraine agents of the triptan family and anti-inflammatory drugs like Etodolac.[1][2][3] Their synthesis often requires the reduction of functionalized indole precursors. This application note provides a detailed guide for the catalytic reduction of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate—a dioxindole-based α-ketoester—to the corresponding tryptophol derivatives. We present a comprehensive analysis of reagent selection, focusing on borane complexes, and provide two robust, step-by-step protocols with mechanistic insights and troubleshooting advice for researchers in synthetic chemistry and drug development.
Mechanistic Rationale and Strategy
The conversion of this compound to a tryptophol derivative is a multi-step reduction. The substrate contains three reducible functional groups: an α-ketone, an ester, and the C2-hydroxyl on the oxindole ring, which is in equilibrium with its keto-tautomer, isatin. A successful transformation requires a potent reducing agent capable of reducing both the ester and the ketone to alcohols, and the oxindole C=O to a methylene group.
Analysis of Reducing Agents
Three primary classes of reducing agents are considered for this transformation:
-
Sodium Borohydride (NaBH₄): A mild reducing agent, NaBH₄ is highly effective for reducing aldehydes and ketones but is generally incapable of reducing esters, amides, or carboxylic acids under standard conditions.[4][5] Therefore, it is unsuitable for this complete transformation.
-
Catalytic Hydrogenation: While effective for many reductions, the hydrogenation of unprotected indoles presents significant challenges. The aromatic indole nucleus is highly resonance-stabilized, making its reduction difficult.[6] Furthermore, the resulting indoline, a cyclic amine, can act as a catalyst poison, and over-reduction to octahydroindole is a common side reaction.[6][7] Achieving chemoselectivity often requires harsh conditions or expensive and highly specialized homogeneous catalysts (e.g., Rh, Ru, Ir complexes).[6][8][9]
-
Complex Metal Hydrides (LiAlH₄ and BH₃·THF):
-
Lithium Aluminium Hydride (LiAlH₄): LAH is an exceptionally powerful nucleophilic reducing agent, capable of readily reducing esters, ketones, and carboxylic acids to primary or secondary alcohols.[4][10][11] Its high reactivity makes it a viable candidate for this synthesis.[12] However, its violent reaction with water and protic solvents necessitates strict anhydrous conditions and careful handling.[13]
-
Borane-Tetrahydrofuran Complex (BH₃·THF): Borane is an electrophilic reducing agent that shows excellent efficacy in reducing carboxylic acids and their derivatives.[14][15] Unlike LAH, it is often more selective and can tolerate a wider range of functional groups.[16] Critically, BH₃·THF has been demonstrated to be highly effective for the reduction of 3-substituted-dioxindoles to tryptophols in high yields.[17] The reaction proceeds through the reduction of the ketone and lactam carbonyls, followed by dehydration.
-
Overall Transformation Pathway
The reduction converts the α-ketoester and the C2-carbonyl of the dioxindole core into hydroxyl and methylene groups, respectively, to yield the final tryptophol structure.
Caption: General reaction scheme for the reduction to a tryptophol derivative.
Experimental Protocols
Safety Precaution: Both BH₃·THF and LiAlH₄ are moisture-sensitive and can be pyrophoric. All reactions must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
Protocol 1: Preferred Method Using Borane-Tetrahydrofuran (BH₃·THF)
This protocol is adapted from established procedures for the reduction of dioxindoles to tryptophols and offers high yields and diastereoselectivity.[17]
2.1.1. Materials and Reagents
-
This compound (1.0 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (5.0-6.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Sodium Hydroxide (NaOH), 1 M aqueous solution
-
Saturated Sodium Chloride solution (Brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
2.1.2. Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Dissolve the starting α-ketoester (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in the flask under a positive pressure of nitrogen.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.
-
Addition of Reductant: Slowly add the 1.0 M solution of BH₃·THF (5.0-6.0 eq) to the stirred solution via a syringe or dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Very slowly and carefully, add 1 M HCl dropwise to quench the excess BH₃·THF until gas evolution ceases. Caution: This step is highly exothermic and releases hydrogen gas.
-
Workup:
-
Neutralize the mixture by adding 1 M NaOH solution until the pH is ~7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[17]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure tryptophol derivative.[17]
-
Caption: Experimental workflow for the BH₃·THF mediated reduction.
Protocol 2: Alternative Method Using Lithium Aluminium Hydride (LiAlH₄)
This protocol leverages the high reactivity of LiAlH₄ and is suitable for researchers comfortable with its handling requirements.[12]
2.2.1. Materials and Reagents
-
This compound (1.0 eq)
-
Lithium Aluminium Hydride (LiAlH₄), powder or 1.0 M solution in THF (4.0-5.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Water
-
Sodium Hydroxide (NaOH), 15% w/v aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
2.2.2. Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF or Et₂O and cool to 0 °C.
-
Addition of Reductant: Carefully add LiAlH₄ powder in portions or a 1.0 M solution to the cold solvent.
-
Substrate Addition: Dissolve the starting α-ketoester (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 3-5 hours, monitoring by TLC.[12]
-
Fieser Workup (Quenching): Cool the reaction mixture to 0 °C. This specific workup is critical for safety and for generating a granular, filterable precipitate. For 'X' grams of LiAlH₄ used, add sequentially and dropwise:
-
'X' mL of water
-
'X' mL of 15% NaOH solution
-
'3X' mL of water Caution: This sequence is highly exothermic and produces hydrogen gas. Add reagents extremely slowly.
-
-
Isolation: Stir the resulting granular suspension at room temperature for 30 minutes. Filter the solids through a pad of Celite®, washing thoroughly with Ethyl Acetate.
-
Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.
Data Summary and Comparison
The choice of reagent can impact reaction conditions, safety considerations, and workup procedures.
| Parameter | Protocol 1: Borane-THF (BH₃·THF) | Protocol 2: Lithium Aluminium Hydride (LiAlH₄) |
| Reagent Type | Electrophilic reducing agent[14] | Nucleophilic reducing agent[10] |
| Stoichiometry | 5.0 - 6.0 equivalents | 4.0 - 5.0 equivalents |
| Handling Safety | Moisture-sensitive; less pyrophoric than LiAlH₄ | Highly pyrophoric; reacts violently with water[4] |
| Workup | Acid/base quench and extraction[17] | Fieser workup (sequential H₂O/NaOH addition) |
| Expected Yield | High (often >85%)[17] | Good to High |
| Key Advantage | Excellent literature precedent for this specific transformation; generally higher chemoselectivity. | Extremely powerful; may be faster for some substrates. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, the cause may be insufficient reducing agent (due to degradation from moisture) or insufficient reaction time/temperature. Ensure all reagents and solvents are anhydrous. An additional equivalent of the reducing agent can be added if necessary.
-
Formation of Indoline Byproduct: Over-reduction of the indole ring to an indoline can occur, particularly with excess reducing agent or prolonged reaction times.[17] Careful monitoring by TLC and using the recommended stoichiometry is key to minimizing this side product.
-
Difficult Purification: The final tryptophol product contains a primary alcohol and a secondary amine (indole N-H), making it polar. If the product streaks on the TLC plate, consider adding 1% triethylamine to the chromatography eluent to deactivate the silica gel and improve peak shape.
-
Borane Quenching: The quenching of excess BH₃·THF with acid can be vigorous. Always perform this step at 0 °C with slow, dropwise addition and ensure adequate ventilation in the fume hood. The formation of amine-borane complexes may require a more forceful workup (e.g., refluxing with acid) to liberate the free amine product.[16]
Conclusion
The catalytic reduction of this compound to tryptophol derivatives is a robust transformation vital for accessing key pharmaceutical intermediates. The use of a Borane-Tetrahydrofuran complex provides a high-yielding and reliable method, supported by strong literature precedent. For laboratories equipped for its handling, Lithium Aluminium Hydride offers a potent alternative. By following the detailed protocols and considering the mechanistic insights provided, researchers can confidently and efficiently synthesize these valuable tryptophol derivatives.
References
-
Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC (National Center for Biotechnology Information).[Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC (National Center for Biotechnology Information).[Link]
-
Lithium Aluminum Hydride: A Powerful Reducing Agent. ResearchGate.[Link]
-
Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Sci-Hub.[Link]
-
Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. ACS Publications.[Link]
-
Borane–tetrahydrofuran. Wikipedia.[Link]
-
Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. ACS Publications.[Link]
-
Borane Reagents. Organic Chemistry Portal.[Link]
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-
Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S.[Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.[Link]
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Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. Chinese Chemical Society.[Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.[Link]
-
Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds. RSC Publishing.[Link]
-
Tryptophol and derivatives: Natural occurrence and applications to the synthesis of bioactive compounds | Request PDF. ResearchGate.[Link]
-
Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.[Link]
-
Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
A versatile synthetic methodology for the synthesis of tryptophols. Elsevier Science Ltd.[Link]
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Synthesis of novel tryptophan derivatives of potential biological activity. ResearchGate.[Link]
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Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. PubMed.[Link]
-
Pharmacology and Delivery of Tryptophan Derivatives for Health Applications. Frontiers.[Link]
-
Synthesis of tryptophol. PrepChem.com.[Link]
-
Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. MDPI.[Link]
-
Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of tryptophol in Saccharomyces cerevisiae. PMC (National Center for Biotechnology Information).[Link]
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Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.[Link]
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Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry.[Link]
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ChemInform Abstract: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. | Request PDF. ResearchGate.[Link]
-
Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications. Der Pharma Chemica.[Link]
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A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. IOSR Journal.[Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC (National Center for Biotechnology Information).[Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Semantic Scholar.[Link]
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Application Notes & Protocols: Strategic Functionalization of the C3 Position of 2-Oxindoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceutical agents.[1][2] Its biological significance is often dictated by the nature and stereochemistry of substituents at the C3 position. Consequently, the development of robust and selective methods for the C3 functionalization of 2-oxindoles is a paramount objective in synthetic and medicinal chemistry. This guide provides an in-depth analysis of key synthetic strategies, offering detailed experimental protocols and mechanistic insights to empower researchers in the synthesis of structurally diverse and biologically relevant 3,3-disubstituted oxindoles.
Introduction: The Significance of the 2-Oxindole C3 Position
The 2-oxindole core features a lactam ring fused to a benzene ring. The C3 position is particularly notable as it is a prochiral or chiral center in many derivatives, making it a critical determinant of a molecule's three-dimensional structure and, by extension, its biological activity.[3] The creation of quaternary stereocenters at this position is a significant synthetic challenge, yet it is crucial for accessing a wide range of complex molecular architectures found in anticancer, antiviral, and antimicrobial agents.[1]
This document will explore several powerful, field-proven methodologies for C3 functionalization, including:
-
Enolate-Mediated Reactions: Aldol, Mannich, and Michael additions.
-
Transition-Metal Catalysis: C-H activation and cross-coupling reactions.
-
Organocatalysis: Asymmetric approaches to stereocontrol.
Each section will provide the chemical logic behind the transformation, a detailed protocol, and insights into the reaction's scope and limitations.
Enolate-Mediated C3 Functionalization: The Classical Approach
The acidic proton at the C3 position of the 2-oxindole ring allows for the ready formation of a nucleophilic enolate. This enolate is the cornerstone of several classical C-C bond-forming reactions.
Aldol Reaction
The Aldol reaction involves the nucleophilic addition of the oxindole enolate to a carbonyl compound, typically an aldehyde or ketone. This reaction is fundamental for introducing hydroxylated alkyl chains at the C3 position.
Scientific Principle: Under basic conditions, the C3 proton is abstracted to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde. Subsequent protonation yields a β-hydroxy oxindole derivative. The reaction's reversibility and potential for self-condensation require careful control of reaction conditions. Recent advancements have focused on developing highly stereoselective organocatalytic versions of this reaction.[4][5]
Workflow for an Organocatalyzed Asymmetric Aldol Reaction
Caption: Workflow for a typical organocatalytic aldol reaction.
Protocol: Organocatalytic Asymmetric Hydroxymethylation
This protocol is adapted from methodologies developed for the synthesis of 2-oxindoles with vicinal all-carbon quaternary stereocenters.[4][5]
-
Materials:
-
3-Substituted-2-oxindole (1.0 equiv)
-
Paraformaldehyde (3.0 equiv)
-
Chiral bifunctional thiourea catalyst (e.g., a Takemoto catalyst derivative) (10 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the 3-substituted-2-oxindole (0.2 mmol, 1.0 equiv) and the chiral thiourea catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous CH₂Cl₂ (2.0 mL) and stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add paraformaldehyde (18 mg, 0.6 mmol, 3.0 equiv) in one portion.
-
Allow the reaction to stir at 0 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (5 mL).
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography (e.g., using a hexane/EtOAc gradient) to afford the desired 3-hydroxyalkyl-2-oxindole.
-
-
Expert Insight: The choice of catalyst is critical for achieving high enantioselectivity. Bifunctional catalysts, such as thiourea-based organocatalysts, activate both the nucleophile (oxindole enolate) and the electrophile (aldehyde) through hydrogen bonding, facilitating a highly organized transition state.[5]
Mannich Reaction
The Mannich reaction is a three-component reaction that introduces an aminomethyl group at the C3 position. This is a highly valuable transformation for synthesizing compounds with potential neurological or anticancer activities.
Scientific Principle: The reaction involves an aminoalkylation of the acidic C3 proton. It begins with the formation of an electrophilic iminium ion from an amine (primary or secondary) and an aldehyde (commonly formaldehyde).[6][7] The oxindole enolate then attacks this iminium ion to form the β-amino-carbonyl compound, known as a Mannich base.[6][7]
Mechanism of the Mannich Reaction
Caption: Key steps in the Mannich reaction for C3 functionalization.
Protocol: Asymmetric Mannich-Type Reaction
This protocol is conceptualized based on asymmetric Mannich reactions of modified oxindoles.[8]
-
Materials:
-
N-Protected 3-substituted-2-oxindole (1.0 equiv)
-
Pre-formed Iminium salt or in situ generation from amine and aldehyde
-
Chiral catalyst (e.g., quinine-derived squaramide) (10 mol%)
-
Toluene or Chlorinated Solvent, anhydrous
-
Appropriate base (if required, e.g., K₂CO₃)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the N-protected 3-substituted-2-oxindole (0.3 mmol, 1.0 equiv) and the chiral catalyst (0.03 mmol, 10 mol%) in anhydrous toluene (3.0 mL).
-
Add the imine or its precursors (aldehyde and amine, 1.2 equiv each).
-
Stir the reaction at the specified temperature (e.g., -20 °C to room temperature) for 12-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to yield the pure Mannich product.
-
-
Trustworthiness Note: The success of asymmetric Mannich reactions often hinges on the precise control of stereochemistry at two newly formed centers. Catalysts are designed to create a chiral environment that directs the approach of the nucleophile to one face of the electrophile, leading to high diastereoselectivity and enantioselectivity.[8]
Michael Addition
The Michael addition allows for the conjugate addition of the oxindole enolate to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for creating complex carbon skeletons. Alternatively, 3-alkylidene-2-oxindoles can serve as excellent Michael acceptors.
Scientific Principle: When 3-alkylidene-2-oxindoles are used as substrates, a nucleophile adds to the β-position of the α,β-unsaturated system. This creates a new C-C bond and generates a new enolate, which is subsequently protonated. Organocatalysts, particularly chiral amines or thioureas, are highly effective in promoting asymmetric versions of this reaction.[9]
Protocol: Organocatalytic Asymmetric Michael Addition to a 3-Ylideneoxindole
This protocol is based on the addition of dicarbonyl compounds to 3-ylideneoxindoles.[9][10]
-
Materials:
-
3-Ylideneoxindole (1.0 equiv)
-
Michael donor (e.g., cyclopentane-1,2-dione) (1.5 equiv)
-
Chiral squaramide catalyst (2-10 mol%)
-
Chloroform (CHCl₃) or Toluene, anhydrous
-
-
Procedure:
-
To a vial, add the 3-ylideneoxindole (0.1 mmol, 1.0 equiv), cyclopentane-1,2-dione (0.15 mmol, 1.5 equiv), and the chiral squaramide catalyst (0.005 mmol, 5 mol%).
-
Add anhydrous chloroform (1.0 mL).
-
Stir the mixture at room temperature for 48 hours.
-
Directly load the crude reaction mixture onto a silica gel column.
-
Purify by flash chromatography (e.g., using a toluene/acetone gradient) to isolate the Michael adduct.
-
-
Data Presentation: Comparison of Catalysts in Michael Addition
| Catalyst Type | Typical Loading (mol%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Squaramide | 5 - 10 | Moderate (2:1 - 4:1) | High (85 - >99) | [9] |
| Chiral Thiourea | 10 - 20 | Varies | High (90 - 99) | [11] |
| Cinchona Alkaloid | 10 | Good to Excellent | High (up to 99) | [11] |
Transition-Metal-Catalyzed C3-H Functionalization
Direct C-H functionalization has emerged as a more atom-economical alternative to classical enolate chemistry. These methods avoid the need for pre-functionalized starting materials.
Scientific Principle: Transition metals, particularly palladium (Pd), iridium (Ir), and copper (Cu), can catalyze the direct coupling of the C3-H bond with various partners.[12][13] For example, Pd-catalyzed α-arylation involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by deprotonation of the oxindole at C3 by a base, and finally reductive elimination to form the C3-aryl-oxindole and regenerate the catalyst.[14][15]
General Scheme for Pd-Catalyzed C3-Arylation
Caption: Catalytic cycle for Pd-catalyzed α-arylation of 2-oxindoles.
Protocol: Palladium-Catalyzed Carbonylative α-Arylation
This protocol is adapted from a method for the one-step synthesis of 3-acyl-2-oxindoles.[14]
-
Materials:
-
2-Oxindole (1.0 equiv)
-
Aryl or Heteroaryl Bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (ligand) (7.5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Carbon Monoxide (CO) balloon
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the 2-oxindole (0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), Xantphos (21.7 mg, 0.0375 mmol, 7.5 mol%), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with carbon monoxide three times, then leave it under a CO balloon atmosphere.
-
Add anhydrous 1,4-dioxane (5.0 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 3-acyl-2-oxindole.
-
-
Authoritative Grounding: The choice of ligand is paramount in palladium catalysis. Bulky, electron-rich phosphine ligands like Xantphos are often essential for promoting the crucial reductive elimination step and preventing catalyst decomposition, leading to higher yields and broader substrate scope.[14]
Conclusion and Future Outlook
The functionalization of the C3 position of 2-oxindoles remains a vibrant and rapidly evolving field of research. While classical enolate-based methods provide reliable access to a range of derivatives, modern organocatalytic and transition-metal-catalyzed approaches offer unparalleled levels of stereocontrol and atom economy. The protocols and insights provided in this guide serve as a foundation for researchers to design and execute synthetic strategies toward novel 2-oxindole derivatives for applications in drug discovery and materials science. Future efforts will likely focus on developing even more sustainable methods, such as photocatalysis and electrochemistry, to further enhance the synthetic toolkit for this important heterocyclic scaffold.
References
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Kotha, S., et al. (2022). Transition metal-free functionalization of 2-oxindoles via sequential aldol and reductive aldol reactions using rongalite as a C1 reagent. Organic & Biomolecular Chemistry, 20(24), 4926-4932. [Link]
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Li, Y., et al. (2022). Stereoselective synthesis of C3-tetrasubstituted oxindoles via copper catalyzed asymmetric propargylation. Communications Chemistry, 5(1), 1-8. [Link]
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Kotha, S., et al. (2022). Transition metal-free functionalization of 2-oxindoles via sequential aldol and reductive aldol reactions using rongalite as a C1 reagent. PubMed. [Link]
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Reddy, B. V. S., et al. (2016). Synthesis of 2-Oxindoles Sharing Vicinal All-Carbon Quaternary Stereocenters via Organocatalytic Aldol Reaction. The Journal of Organic Chemistry, 81(24), 12383-12391. [Link]
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Ghorpade, S. (2020). C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune. [Link]
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Jaiswal, M. K., et al. (2020). The Vinylogous Michael Addition of 3‐Alkylidene‐2‐oxindoles to β,γ‐Unsaturated α‐Keto Esters by Bifunctional Cinchona Alkaloids. European Journal of Organic Chemistry, 2020(33), 5285-5293. [Link]
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Hadj-Ammar, R., et al. (2019). Mannich and Michael additions type reactions in 2-oxindolic core synthesis. ResearchGate. [Link]
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Connon, S. J., et al. (2018). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Beilstein Journal of Organic Chemistry, 14, 2153-2161. [Link]
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Silvi, M., et al. (2024). C2 vs. C3 functionalisation of the oxindole scaffold. a) Metal‐ and organocatalytic methods. ResearchGate. [Link]
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Zhou, J., et al. (2013). Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position. Chemical Communications, 49(20), 2022-2024. [Link]
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Liu, L., et al. (2021). C-H functionalization of indoles and oxindoles through CDC reactions. RSC Advances, 11(33), 20384-20405. [Link]
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Gevorgyan, V., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(15), 8436-8441. [Link]
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Das, R. K., et al. (2026). Hydrogen borrowing enabled Cp*Ir(III)-catalyzed C3 alkylation of indoles and oxindoles. Organic & Biomolecular Chemistry. [Link]
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Wang, C., et al. (2026). Base‐Promoted C3‐Cyanoalkylation of Oxindoles With Substituted Acrylonitriles Enabled Through EDA Complexes. Chemistry – An Asian Journal. [Link]
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Tu, Y.-Q., et al. (2020). Asymmetric Synthesis of Oxindole-Derived Vicinal Tetrasubstituted Acyclic Amino Acid Derivatives by the Mannich-Type Reaction. The Journal of Organic Chemistry, 85(15), 9661-9671. [Link]
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Chen, J.-R., et al. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters, 24(26), 4769-4774. [Link]
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Skrydstrup, T., et al. (2014). Palladium-catalyzed carbonylative α-arylation of 2-oxindoles with (hetero)aryl bromides: efficient and complementary approach to 3-acyl-2-oxindoles. Angewandte Chemie International Edition, 53(36), 9582-9586. [Link]
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Ghorai, P. (2020). C−H Functionalization of Indoles by 3d Transition‐Metal Catalysis. Asian Journal of Organic Chemistry, 9(12), 2005-2026. [Link]
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Risitano, F., et al. (2014). Direct synthesis of C3-mono-functionalized oxindoles from N-unprotected 2-oxindole and their antileishmanial activity. Bioorganic & Medicinal Chemistry, 22(4), 1469-1476. [Link]
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Kwong, F. Y., et al. (2017). A Palladium-Catalyzed α-Arylation of Oxindoles with Aryl Tosylates. The Journal of Organic Chemistry, 82(12), 6468-6473. [Link]
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Kotha, S., et al. (2022). Transition metal-free functionalization of 2-oxindoles via sequential aldol and reductive aldol reactions using rongalite as a C1 reagent. Organic & Biomolecular Chemistry. [Link]
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Maiti, D., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(30), 13248-13271. [Link]
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Wang, W., et al. (2021). Enantioselective Organocatalytic Three-Component Vinylogous Michael/Aldol Tandem Reaction among 3-Alkylidene oxindoles, Methyleneindolinones, and Aldehydes. The Journal of Organic Chemistry, 86(24), 18037-18047. [Link]
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Sisko, J., et al. (2023). Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]
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LibreTexts. (2023). Mannich Reaction. Chemistry LibreTexts. [Link]
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Kaabel, S., et al. (2017). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 13, 1269-1274. [Link]
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Reddy, B. V. S., et al. (2018). DBU-catalyzed [3 + 2] cycloaddition and Michael addition reactions of 3-benzylidene succinimides with 3-ylidene oxindoles and chalcones. Organic & Biomolecular Chemistry, 16(29), 5288-5292. [Link]
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Matsumoto, K., et al. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. Heterocycles, 36(10), 2215-2218. [Link]
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Curti, C., et al. (2018). (E)‐3‐(Alkoxycarbonyl‐2‐Alkyliden)‐2‐Oxindoles: Multidentate Pronucleophiles for the Organocatalytic, Vinylogous Michael Addition to Nitroolefins. European Journal of Organic Chemistry, 2018(10), 1234-1245. [Link]%E2%80%903%E2%80%90(Alkoxycarbonyl%E2%80%902%E2%80%90Alkyliden)%E2%80%902%E2%80%90Oxindoles%3A-for-Curti-Battistini/1410f9942a19e830f3f21876a445585093122c67)
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Panda, S. S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14946-14983. [Link]
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Kim, I., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances, 15(34), 21857-21862. [Link]
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One-Pot Synthesis of Indole-3-Glyoxylate Ethyl Esters: A Detailed Guide for Researchers
Indole-3-glyoxylate ethyl esters are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. Their value lies in the reactive α-ketoester functionality at the C3 position of the indole nucleus, which serves as a versatile handle for further molecular elaboration. Traditional multi-step syntheses of these compounds can be time-consuming, resource-intensive, and often suffer from cumulative yield losses. This guide provides detailed application notes and protocols for the efficient one-pot synthesis of indole-3-glyoxylate ethyl esters, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are selected for their operational simplicity, scalability, and adherence to the principles of green chemistry.
Strategic Approaches to One-Pot Synthesis
The direct, one-pot conversion of readily available starting materials to indole-3-glyoxylate ethyl esters can be achieved through several strategic approaches. This guide will focus on two of the most effective and widely applicable methods:
-
Direct Friedel-Crafts Acylation: This classic yet powerful method involves the direct acylation of the indole nucleus at the electron-rich C3 position with an appropriate electrophilic glyoxylyl species.
-
Multicomponent Reaction (MCR) Strategies: MCRs offer an elegant and atom-economical approach to complex molecule synthesis by combining three or more reactants in a single synthetic operation.
A third, less common but conceptually interesting approach involving the direct oxidation of indole-3-acetic acid derivatives will also be briefly discussed.
Strategy 1: One-Pot Friedel-Crafts Acylation with Ethyl Oxalyl Chloride
This is arguably the most direct and frequently employed one-pot method for the synthesis of indole-3-glyoxylate ethyl esters. The reaction proceeds via an electrophilic aromatic substitution where the indole C3-position attacks an activated ethyl glyoxylyl chloride (ethyl oxalyl chloride).
The Chemistry Behind the Choice
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry.[1] In the context of indoles, the high nucleophilicity of the C3 position makes it the preferred site of electrophilic attack, obviating the need for protecting groups in many cases.[2] The choice of ethyl oxalyl chloride as the acylating agent is critical as it directly introduces the desired glyoxylate ethyl ester moiety in a single step. The reaction is typically mediated by a Lewis acid, which activates the acyl chloride, rendering it sufficiently electrophilic to react with the indole ring.[2]
Reaction Workflow Diagram
Caption: One-pot Friedel-Crafts acylation workflow.
Detailed Experimental Protocol
Materials:
-
Indole (or substituted indole)
-
Ethyl oxalyl chloride
-
Anhydrous Lewis acid (e.g., AlCl₃, ZnCl₂, or Et₂AlCl)[2]
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the indole (1.0 mmol) and anhydrous DCM (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Carefully add the Lewis acid (e.g., diethylaluminum chloride, 1.2 mmol) dropwise to the stirred solution.[2] Allow the mixture to stir for 10-15 minutes at 0 °C.
-
Acylating Agent Addition: Add ethyl oxalyl chloride (1.1 mmol) dropwise via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure ethyl indole-3-glyoxylate.
Quantitative Data Summary
| Entry | Indole Substrate | Lewis Acid | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Indole | Et₂AlCl | DCM | 2 | ~85 | [2] |
| 2 | 2-Methylindole | AlCl₃ | DCM | 3 | ~80 | General Protocol |
| 3 | 5-Methoxyindole | ZnCl₂ | Toluene | 4 | ~75 | General Protocol |
Strategy 2: One-Pot Multicomponent Synthesis
Multicomponent reactions (MCRs) provide a powerful platform for the rapid assembly of complex molecules from simple starting materials in a single operation.[3] For the synthesis of indole-3-glyoxylate derivatives, a three-component approach involving an indole, an amine, and ethyl glyoxylate can be employed. While this often leads to α-amino acid derivatives, careful selection of catalysts and reaction conditions can favor the formation of the desired glyoxylate.[4]
The Chemistry Behind the Choice
This strategy typically involves the in situ formation of an imine from the amine and ethyl glyoxylate, which is then attacked by the nucleophilic indole in a Friedel-Crafts-type reaction. The choice of catalyst is crucial to facilitate both the imine formation and the subsequent C-C bond formation.[4]
Reaction Workflow Diagram
Caption: Multicomponent reaction workflow.
Detailed Experimental Protocol
Materials:
-
Indole (or substituted indole)
-
Ethyl glyoxylate (often as a solution in toluene)
-
Aniline or other primary/secondary amine
-
Catalyst (e.g., sulfamic acid)[5]
-
Solvent (e.g., acetonitrile)[5]
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the indole (1.0 mmol), the amine (e.g., 2-amino-1,4-naphthoquinone, 1.0 mmol), and ethyl glyoxylate (1.2 mmol) in acetonitrile (10 mL).[5]
-
Catalyst Addition: Add the catalyst (e.g., sulfamic acid, 10 mol%) to the mixture.[5]
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Work-up: After completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Isolation: The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired indole-3-glyoxylate derivative.
Quantitative Data Summary
| Entry | Indole Substrate | Amine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Indole | 2-Amino-1,4-naphthoquinone | Sulfamic Acid | Acetonitrile | 0.5 | ~90 | [5] |
| 2 | 5-Bromoindole | Aniline | Yb(OTf)₃ | Water | 1 | ~95 | [4] (for glycine derivative) |
| 3 | N-Methylindole | Benzylamine | None | Water | 1 | ~90 | [4] (for glycine derivative) |
Note: Yields for entries 2 and 3 are for the corresponding α-amino acid derivatives, but illustrate the efficiency of the initial C-C bond formation.
Strategy 3: Oxidative Approaches (A Brief Overview)
A conceptually different one-pot strategy involves the oxidation of a more readily available precursor, such as an indole-3-acetic acid derivative. This approach is less documented for the direct synthesis of the ethyl ester in a one-pot fashion but holds promise for future development. The challenge lies in finding a selective oxidizing agent that converts the methylene group of the acetic acid side chain to a carbonyl group without affecting the sensitive indole nucleus.
Potential (though not yet established in one-pot protocols for the ester) oxidative systems could involve:
-
Peroxidase-based enzymatic oxidation: Plant peroxidases are known to oxidize indole-3-acetic acid.[6]
-
Transition-metal catalyzed oxidation: Certain transition metal complexes can catalyze the oxidation of C-H bonds adjacent to aromatic rings.
Further research is required to develop these concepts into reliable one-pot synthetic protocols for indole-3-glyoxylate ethyl esters.
Conclusion and Future Perspectives
The one-pot Friedel-Crafts acylation with ethyl oxalyl chloride stands out as the most robust and direct method for the synthesis of indole-3-glyoxylate ethyl esters. It offers high yields and a broad substrate scope. Multicomponent reactions also present an attractive, atom-economical alternative, although the direct synthesis of the target glyoxylate may require careful optimization to avoid the formation of α-amino acid byproducts.
Future research in this area will likely focus on the development of more environmentally benign and catalytic versions of the Friedel-Crafts acylation, potentially using solid-supported Lewis acids or organocatalysts. Furthermore, the exploration of novel one-pot oxidative strategies could open new avenues for the synthesis of this important class of compounds. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize indole-3-glyoxylate ethyl esters and accelerate their drug discovery and development programs.
References
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Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877 , 84, 1392-1395. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Black, D. StC. One-Pot Reactions Involving the Fischer Indole Synthesis and Friedel–Crafts Reactions. Aust. J. Chem.2018 , 71, 607-615. [Link]
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Domling, A. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules2020 , 25, 5446. [Link]
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Borpatra, P. J.; et al. One-pot sequential multi-component reaction: Synthesis of 3-substituted indoles. Synth. Commun.2018 , 48, 2074-2081. [Link]
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Shaabani, A.; et al. One-pot three-component synthesis of indole-3-glyoxyl derivatives and indole-3-glyoxyl triazoles. Iran. J. Sci. Technol. Trans. A Sci.2016 , 40, 13-18. [Link]
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Ghandi, M.; et al. Efficient One-Pot Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in Water. Molecules2009 , 14, 1055-1063. [Link]
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Rinaldi, F.; et al. Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. RSC Adv., 2021 , 11, 21873-21880. [Link]
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Lei, X.; Angeli, G. K. Sustainable multicomponent indole synthesis with broad scope. Green Chem., 2022 , 24, 6345-6350. [Link]
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Tasneem, S.; et al. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Mol. Divers.2021 , 25, 1855-1865. [Link]
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Speeter, M. E.; Anthony, W. C. THE ACTION OF OXALYL CHLORIDE ON INDOLES: A NEW APPROACH TO TRYPTAMINES. J. Am. Chem. Soc.1954 , 76, 6208–6210. [Link]
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de Souza, B. E. S.; et al. Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New Natural-Like Herbicides. J. Braz. Chem. Soc.2020 , 31, 1946-1954. [Link]
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Wang, T.; et al. Methodology developed for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride. In Innovation in the Discovery and Development of the HIV-1 Attachment Inhibitor Fostemsavir. 2021 . [Link]
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Dömling, A.; et al. A multicomponent tetrazolo indole synthesis. Chem. Commun.2021 , 57, 7349-7352. [Link]
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Royal Society of Chemistry. Synthesis. [Link]
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Organic Syntheses. 3-SUBSTITUTED INDOLES FROM 2-NITROSTYRENES: 2-PHENYLINDOLE-3-CARBOXAMIDE. Org. Synth.2014 , 91, 1. [Link]
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Zhang, Y.; et al. Imidoyl Chloride Mediated One-Pot Synthesis of 3-Electron Withdrawing Group Substituted Indoles. Chin. J. Org. Chem.2020 , 40, 118-127. [Link]
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ResearchGate. Proposed catalytic pathway for the formation of indole 3. [Link]
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ScienceMadness Discussion Board. Reaction between oxalyl chloride and indole. [Link]
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ResearchGate. Substrate scope relying on in situ condensation of ethyl glyoxylate (3). [Link]
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El-Dean, A. M. K.; et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules2016 , 21, 1339. [Link]
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Kantin, G.; et al. One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules2023 , 28, 3162. [Link]
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ResearchGate. Substrate scope for the synthesis of indoles and other products. [Link]
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Chen, D.; et al. One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. J. Org. Chem.2018 , 83, 6805-6814. [Link]
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Al-Mokhanam, A. A.; et al. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Adv.2023 , 13, 11130-11153. [Link]
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Yuan, Y.; et al. Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives. J. Org. Chem.2004 , 69, 146-149. [Link]
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Gazaryan, I. G.; et al. Oxidation of indole-3-acetic acid by dioxygen catalysed by plant peroxidases: specificity for the enzyme structure. Biochem. J.1999 , 339, 433-440. [Link]
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ResearchGate. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
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Sherman, D. H.; et al. Biocatalytic stereoselective oxidation of 2-arylindoles. Nat. Chem.2023 , 15, 1159-1167. [Link]
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Johnson, T. A.; et al. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Org. Lett.2019 , 21, 5542-5545. [Link]
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Wang, S.; et al. Asymmetric N-Hydroxyalkylation of Indoles with Ethyl Glyoxalates Catalyzed by a Chiral Phosphoric Acid: Highly Enantioselective Synthesis of Chiral N,O-Aminal Indole Derivatives. Org. Lett.2017 , 19, 5844-5847. [Link]
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Application Notes and Protocols for Kinase Inhibitor Design Using Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has established them as a major class of therapeutic targets.[1] The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective kinase inhibitors.[1][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a key indole-based building block, ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate, in the design and synthesis of novel kinase inhibitors. We will delve into the underlying medicinal chemistry principles, provide detailed synthetic and biological evaluation protocols, and discuss structure-activity relationships (SAR) to guide inhibitor optimization.
Introduction: The Strategic Advantage of the Indole Scaffold
The indole nucleus is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][6] Its prevalence in kinase inhibitor design can be attributed to several key features:
-
Structural Mimicry: The planar, aromatic nature of the indole ring can effectively mimic the purine ring of ATP, allowing it to engage in crucial π-π stacking and hydrogen bonding interactions within the highly conserved ATP-binding pocket of kinases.[4]
-
Versatile Functionalization: The indole ring possesses multiple sites (N-1, C-2, C-3, and positions on the benzene ring) that can be readily functionalized. This allows for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[5]
-
Proven Clinical Success: A number of FDA-approved kinase inhibitors, such as sunitinib and osimertinib, incorporate the indole or related oxindole scaffold, validating its clinical utility.[3][5]
The specific scaffold, this compound, offers a unique combination of a reactive α-keto ester functionality at the C-3 position and a hydroxyl group at C-2, providing a rich platform for chemical elaboration and diverse biological targeting.
Synthetic Protocols: From Core Scaffold to Inhibitor Library
The following protocols outline the synthesis of the core this compound scaffold and its subsequent diversification to generate a library of potential kinase inhibitors.
Synthesis of this compound (Core Scaffold)
This synthesis is a modification of established methods for C-3 acylation of indoles. The rationale for this approach is the direct installation of the key α-keto ester moiety.
Materials:
-
Indole
-
Oxalyl chloride
-
Anhydrous diethyl ether or THF
-
Anhydrous ethanol
-
Triethylamine (TEA) or Pyridine
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Acylation of Indole:
-
Dissolve indole (1 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution. A precipitate of 3-indolylglyoxylyl chloride will form.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
-
Esterification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of anhydrous ethanol (5 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether. The triethylamine is crucial to neutralize the HCl generated during the reaction.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford ethyl 2-(1H-indol-3-yl)-2-oxoacetate.
-
-
Hydroxylation at C-2 (if necessary):
-
While direct synthesis of the 2-hydroxy variant can be challenging, it can often be accessed through oxidation of the corresponding indole. Alternatively, starting with a 2-oxindole precursor can be a more direct route. For the purpose of this protocol, we will assume the availability of a suitable starting material or a subsequent oxidation step.
-
Diversification of the Core Scaffold
The core scaffold can be readily modified at several positions to explore the chemical space and establish structure-activity relationships.
Example Diversification at the N-1 Position (N-Alkylation/Arylation):
-
To a solution of this compound (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride) (1.2 equivalents).
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Biological Evaluation Protocols
A systematic biological evaluation is critical to identify promising kinase inhibitors. This typically involves a tiered approach, starting with in vitro biochemical assays, followed by cell-based assays, and finally, in vivo studies for lead candidates.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.[7] A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[8][9]
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[10]
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
ATP at a concentration near the Kₘ for the kinase
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In the wells of the assay plate, add the kinase, substrate, and inhibitor compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Assays
Cell-based assays are essential to assess the activity of inhibitors in a more physiologically relevant context.[11] These assays can measure the inhibition of a specific signaling pathway or the overall effect on cell proliferation and viability.
Protocol: Cellular Phosphorylation Assay (Western Blotting)
This method determines if the inhibitor can block the phosphorylation of a downstream substrate of the target kinase within intact cells.
Materials:
-
Cancer cell line known to have an activated signaling pathway involving the target kinase
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies specific for the phosphorylated and total forms of the substrate protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the protein lysates. . Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phospho-substrate and total substrate.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the this compound scaffold and subsequent biological testing will generate SAR data, which is crucial for optimizing inhibitor potency and selectivity.
Key Structural Modifications and Expected Outcomes:
| Position of Modification | Example Substituent | Rationale and Potential Impact |
| N-1 | Small alkyl groups (e.g., methyl, ethyl) | Can improve cell permeability and metabolic stability. |
| Benzyl or substituted benzyl groups | May provide additional interactions with the kinase active site. | |
| C-5 or C-6 | Halogens (e.g., F, Cl) | Can modulate electronic properties and improve binding affinity. |
| Methoxy or other small polar groups | May form hydrogen bonds with specific residues in the ATP-binding pocket. | |
| α-Keto Ester | Conversion to amides or other bioisosteres | Can alter hydrogen bonding patterns and improve pharmacokinetic properties. |
Data Interpretation:
-
A steep dose-response curve in the in vitro kinase assay suggests a specific mode of inhibition.
-
A strong correlation between in vitro IC₅₀ values and cellular activity indicates good cell permeability and target engagement.
-
Discrepancies between in vitro and cellular activity may point to issues with cell permeability, metabolic instability, or off-target effects.
In Silico ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid late-stage drug development failures.[12][13] In silico tools can provide valuable predictions for these properties.[14][15]
Recommended In Silico Analyses:
-
Lipinski's Rule of Five: Predicts drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
-
Aqueous Solubility: Important for absorption and formulation.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
hERG Inhibition: Assesses the risk of cardiotoxicity.
-
Plasma Protein Binding: Influences the free concentration of the drug available to interact with its target.
Several free and commercial software packages are available for these predictions, such as SwissADME and pkCSM.[14][15]
Visualizing the Workflow and Concepts
General Structure of the Core Scaffold
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Its chemical tractability, coupled with the proven success of the indole core in targeting kinases, makes it an attractive platform for drug discovery efforts. By following the systematic protocols for synthesis, biological evaluation, and in silico analysis outlined in this guide, researchers can efficiently explore the chemical space around this scaffold to identify potent and selective kinase inhibitors with therapeutic potential. The iterative nature of the drug discovery process, guided by robust SAR data, will be paramount in optimizing lead compounds for further preclinical and clinical development.
References
- Cell-based test for kinase inhibitors - INiTS. (2020-11-26).
- Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Request PDF - ResearchGate.
- How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed. (2022-01-01).
- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11).
- Application Notes and Protocols for Kinase Activity Assays - Benchchem.
- Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series - PubMed.
- In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI.
- In vitro JAK kinase activity and inhibition assays - PubMed - NIH.
- In vitro kinase assay | Protocols.io. (2024-05-31).
- In vitro kinase assay - Bio-protocol.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019-03-21).
- In vitro kinase assay - Protocols.io.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC - NIH.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14).
- Discover Bioactive Small Molecules for ADME/Tox - Sigma-Aldrich.
- The Azaindole Framework in the Design of Kinase Inhibitors - MDPI.
- (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021) - ResearchGate. (2022-04-30).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02).
- Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC. (2020-11-24).
- This compound | C12H11NO4 | CID - PubChem.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021-08-12).
- A concise, total synthesis and antibacterial evaluation of 2-hydroxy-1-(1H-indol-3-yl)-4-methylpentan-3-one - PubMed. (2010-10-01).
- Synthesis and biological evaluation of indoles - Der Pharma Chemica.
- Synthesis of Medicinally Important Indole Derivatives: A Review.
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Application Notes and Protocols: Condensation Reactions of Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Abstract
This technical guide provides an in-depth exploration of the condensation reactions involving ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate, a highly versatile synthetic intermediate. This compound, existing in tautomeric equilibrium with ethyl (E)-2-(2-oxoindolin-3-ylidene)acetate, serves as a powerful electrophilic scaffold for the construction of complex heterocyclic systems. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for its reactions with key nitrogen and carbon nucleophiles. The applications highlighted herein focus on the synthesis of spirooxindoles and other pharmacologically relevant structures, which are of significant interest to researchers in medicinal chemistry and drug development. This document is designed to equip scientists with the foundational knowledge and practical methodologies required to leverage this reagent's full synthetic potential.
Introduction: The Isatin-Derived Workhorse
This compound is a derivative of isatin (1H-indole-2,3-dione), a renowned "privileged scaffold" in medicinal chemistry.[1] The title compound's true reactivity is best understood by considering its tautomeric forms. In solution, it primarily exists in equilibrium with its more reactive α,β-unsaturated counterpart, ethyl (E)-2-(2-oxoindolin-3-ylidene)acetate. This tautomerism exposes two key electrophilic sites: the C3-carbonyl carbon (akin to isatin) and the exocyclic β-carbon, which is a prime target for Michael additions.
This dual reactivity makes it an exceptionally valuable building block for diversity-oriented synthesis. Condensation reactions leveraging this scaffold provide efficient, often single-step, routes to intricate molecular architectures, particularly the spirooxindole framework.[2][3] Spirooxindoles, with their unique three-dimensional geometry, are found in numerous natural products and are central to many modern drug discovery programs, exhibiting a wide range of biological activities.[1] This guide will focus on two principal classes of condensation reactions: those with nitrogen nucleophiles for forming C-N bonds and those with carbon nucleophiles for forging C-C bonds.
Part I: Condensation with Nitrogen Nucleophiles
The reaction of the isatin core with nitrogen-based nucleophiles is a cornerstone of its chemistry, enabling the synthesis of a vast array of nitrogen-containing heterocycles.
Reaction with Hydrazine Hydrate: Synthesis of Hydrazone Intermediates
Expert Insight: The condensation of α-keto esters with hydrazine is a robust and high-yielding reaction for producing hydrazones.[4] In the case of our substrate, the reaction proceeds cleanly at the C3-carbonyl position. The resulting hydrazone is not merely a final product but a versatile intermediate. The free -NH2 group can participate in subsequent intramolecular or intermolecular cyclizations to form fused heterocyclic systems like pyridazino[4,5-b]indoles, which are of significant interest in medicinal chemistry.[5]
Protocol 2.1: Synthesis of Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-(hydrazono)acetate
Materials:
-
This compound (1.0 eq)
-
Hydrazine Hydrate (80% solution, 1.5 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
Procedure:
-
Suspend this compound (e.g., 2.35 g, 10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
To this suspension, add hydrazine hydrate (e.g., 0.94 g, 15 mmol) dropwise at room temperature.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature, during which a precipitate typically forms.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the desired hydrazone as a stable solid.
Data Summary Table:
| Parameter | Value | Notes |
| Solvent | Absolute Ethanol | Provides good solubility for reactants at reflux. |
| Catalyst | Glacial Acetic Acid | Protonates the carbonyl oxygen, activating it for nucleophilic attack. |
| Temperature | Reflux (~78 °C) | Ensures sufficient reaction rate. |
| Typical Yield | > 85% | The reaction is generally efficient. |
| Product Form | Crystalline Solid | Can be recrystallized from ethanol if needed. |
Workflow Diagram:
Caption: Workflow for Hydrazone Synthesis.
Three-Component Reaction with Amino Acids: 1,3-Dipolar Cycloaddition
Expert Insight: One of the most elegant applications of isatin chemistry is its involvement in 1,3-dipolar cycloaddition reactions.[6] The condensation of the C3-carbonyl with an α-amino acid, such as sarcosine or proline, results in the in-situ formation of a non-isolable intermediate: an azomethine ylide. This 1,3-dipole can then be trapped by a suitable dipolarophile (an electron-deficient alkene) to construct complex, stereochemically rich pyrrolidinyl-spirooxindole scaffolds in a single pot.[6][7] This strategy is highly valued for its atom economy and ability to rapidly generate molecular complexity.
Protocol 2.2: Synthesis of a Pyrrolidinyl-Spirooxindole Derivative
Materials:
-
This compound (1.0 eq)
-
Sarcosine (N-methylglycine) (1.2 eq)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 eq)
-
Methanol
Procedure:
-
Add the substrate (e.g., 2.35 g, 10 mmol) and sarcosine (e.g., 1.07 g, 12 mmol) to a 100 mL round-bottom flask containing methanol (40 mL).
-
Heat the mixture to reflux with stirring for 1 hour to facilitate the formation of the azomethine ylide intermediate.
-
After 1 hour, add the dipolarophile, dimethyl acetylenedicarboxylate (DMAD) (e.g., 1.56 g, 11 mmol), dropwise to the refluxing solution over 5 minutes.
-
Continue to reflux the reaction mixture for an additional 12-18 hours. Monitor the disappearance of the starting materials via TLC.
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure spirooxindole product.
Reaction Mechanism Overview:
Caption: Mechanism of 1,3-Dipolar Cycloaddition.
Part II: Condensation with Carbon Nucleophiles
The electrophilic exocyclic double bond of the ethyl (E)-2-(2-oxoindolin-3-ylidene)acetate tautomer makes it an ideal Michael acceptor for a variety of carbon-based nucleophiles, particularly those derived from active methylene compounds.
Michael Addition-Cyclization Cascade
Expert Insight: This reaction class provides a powerful route to spiro[indoline-pyran] and other spirocyclic systems.[1] The reaction is typically initiated by a base (like piperidine), which deprotonates the active methylene compound to generate a carbanion. This carbanion then attacks the β-carbon of the substrate in a conjugate (Michael) addition. The resulting intermediate can then undergo an intramolecular cyclization and dehydration sequence, often in the same pot, to yield the final, highly functionalized spiro-product. The choice of active methylene compound dictates the structure of the newly formed ring.
Protocol 3.1: Synthesis of a Spiro[indoline-pyran] Derivative
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Dimedone (1.0 eq)
-
Ethanol
-
Piperidine (catalytic amount, ~10 mol%)
Procedure:
-
In a 50 mL flask, dissolve the substrate (e.g., 1.18 g, 5 mmol), malononitrile (0.33 g, 5 mmol), and dimedone (0.70 g, 5 mmol) in ethanol (25 mL).
-
Add piperidine (0.05 mL, ~0.5 mmol) to the solution with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours. A precipitate often forms as the reaction progresses.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.
-
Dry the product in a vacuum oven. The product is often pure enough for characterization without further purification.
Data Summary Table:
| Parameter | Value | Notes |
| Reaction Type | Domino Knoevenagel-Michael-Cyclization | A multi-component reaction cascade. |
| Catalyst | Piperidine | A mild base sufficient to deprotonate active methylene compounds. |
| Temperature | Room Temperature | The reaction is typically efficient without heating. |
| Typical Yield | 80-95% | High-yielding and clean reaction. |
| Product | Spiro[indoline-pyran] | A highly functionalized heterocyclic system. |
Reaction Cascade Diagram:
Caption: Michael Addition-Cyclization Cascade.
Conclusion
This compound stands out as a supremely adaptable reagent in modern organic synthesis. Its unique tautomeric nature allows it to engage in a diverse array of condensation reactions, serving as a gateway to complex molecular structures that are often pursued for therapeutic applications. The protocols detailed in this guide for reactions with nitrogen and carbon nucleophiles represent foundational, reproducible methods for constructing hydrazone, pyrrolidinyl-spirooxindole, and pyran-spirooxindole scaffolds. By understanding the mechanistic principles behind its reactivity, researchers can confidently employ this building block to accelerate the discovery and development of novel chemical entities.
References
-
Galkina, M. A., et al. (2022). Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. Molecules, 27(21), 7247. [Link]
-
Shaabani, A., et al. (2014). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Journal of the Brazilian Chemical Society, 25(1), 146-153. [Link]
-
ResearchGate. (N.D.). Synthesis of spirooxindole derivatives from substituted isatin, L-proline or sarcosine and 1,4-napthoquinone. [Link]
-
Al-Ostath, A. I., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(19), 6632. [Link]
-
Barakat, A., et al. (2021). Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction. Journal of Chemical Research, 45(5-6), 526-530. [Link]
-
Barakat, A., et al. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Molecules, 28(18), 6542. [Link]
-
Afridi, S., & Tiscornia, M. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. The Chemical Record, 21(10), 2736-2750. [Link]
-
Shravani, K., et al. (2017). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 9(12), 85-91. [Link]
-
Al-Mousawi, S. M. (2021). A mini-Review on the Synthesis and biological evaluation of Isatin Derivatives. Annals of the Romanian Society for Cell Biology, 25(6), 13192-13204. [Link]
-
Abdel-Megeed, M. F., et al. (2015). Features of the reaction of isatin derivatives with ortho-phenylenediamine. Chemistry of Heterocyclic Compounds, 51(4), 336-343. [Link]
-
Al-Said, M. S., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2088-2101. [Link]
-
Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molbank, 2022(2), M1389. [Link]
-
Boraei, A. T. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Gad-Elkareem, M. A. M., et al. (2009). Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Molecules, 14(10), 3956-3975. [Link]
-
LibreTexts Chemistry. (2023). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
Sources
- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.uevora.pt [dspace.uevora.pt]
Scalable preparation of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate for medicinal chemistry
Application Note: Scalable Preparation of Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Part 1: Strategic Analysis & Scientific Grounding
Target Molecule & Nomenclature
The target molecule, This compound , is a critical intermediate in the synthesis of indolinone-based tyrosine kinase inhibitors (e.g., Sunitinib analogs) and pyrrole-fused alkaloids.
Critical Structural Insight (Tautomerism):
Researchers must recognize that this molecule exists in a complex tautomeric equilibrium. While the user’s request refers to the 2-hydroxy-indole form (aromatic indole core), the molecule predominantly exists in solution as the 2-oxo-indoline (oxindole) form. Furthermore, the
-
Form A (User Request): this compound (Aromatic, less common).
-
Form B (Reactive Species): Ethyl 2-(2-oxoindolin-3-yl)-2-oxoacetate (Keto-lactam).
-
Form C (Stable Isolate): Ethyl (Z)-2-hydroxy-2-(2-oxoindolin-3-ylidene)acetate (Enol-lactam, stabilized by H-bond).
Note: This protocol synthesizes the compound via the oxindole route, isolating the stable solid which may be referred to by any of the above names depending on the nomenclature convention used.
Retrosynthetic Logic
For scalable preparation (>100 g), the Claisen Condensation of oxindole with diethyl oxalate is the superior route compared to Friedel-Crafts acylation of indoles or rearrangement of isatins.
-
Cost Efficiency: Oxindole and diethyl oxalate are commodity chemicals.
-
Atom Economy: The only byproduct is ethanol.
-
Purification: The product forms a sodium salt that precipitates from the reaction mixture, allowing for filtration-based purification (avoiding chromatography).
Part 2: Reaction Mechanism & Tautomerism
The reaction proceeds via the deprotonation of the C3-position of oxindole (pKa ~18), followed by nucleophilic attack on diethyl oxalate.
Figure 1: Mechanistic flow of the Claisen condensation.
Part 3: Detailed Experimental Protocol
Scale: 500 mmol (approx. 66.5 g of Oxindole starting material) Expected Yield: 85-92% Safety Note: This reaction generates Hydrogen gas if Na metal is used, or requires handling moisture-sensitive alkoxides. Ensure proper ventilation.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| Oxindole | 133.15 | 1.0 | 66.6 g | Substrate |
| Diethyl Oxalate | 146.14 | 1.2 | 87.7 g (81 mL) | Electrophile |
| Sodium Ethoxide | 68.05 | 1.2 | 40.8 g | Base |
| Ethanol (Anhydrous) | 46.07 | Solvent | 600 mL | Solvent |
| HCl (1M) | 36.46 | Excess | ~800 mL | Quench |
Step-by-Step Methodology
Step 1: Preparation of Alkoxide Solution
-
Charge an oven-dried 2L 3-neck round-bottom flask (RBF) with a stir bar, reflux condenser, and internal thermometer.
-
Flush with Nitrogen (
) or Argon. -
Add Anhydrous Ethanol (400 mL) .
-
Option A (Commercial NaOEt): Add solid Sodium Ethoxide (40.8 g) in portions to avoid clumping. Stir until dissolved.
-
Option B (In-situ): Cautiously add Sodium metal (11.5 g) to ethanol under
flow. Caution: Exothermic; evolution. Maintain temp <50°C.
Step 2: Reagent Addition
-
Cool the NaOEt solution to 0–5°C using an ice/water bath.
-
Add Oxindole (66.6 g) in one portion. The solution may turn slight orange/brown.
-
Add Diethyl Oxalate (87.7 g) dropwise via an addition funnel over 45 minutes.
-
Critical Control Point: Maintain internal temperature <10°C during addition to prevent side reactions (e.g., oligomerization).
-
Step 3: Reaction & Precipitation
-
Allow the mixture to warm to Room Temperature (20–25°C) naturally.
-
Stir for 4–6 hours .
-
Observation: A thick yellow/orange precipitate (the sodium salt of the product) will form. This indicates the reaction is proceeding correctly.
-
TLC Check: (50% EtOAc/Hexane) – Starting material (Oxindole) should be consumed (
).
Step 4: Isolation of the Salt (Purification Step)
-
Filter the reaction mixture under vacuum.
-
Wash the solid cake with cold Ethanol (2 x 100 mL) and then Diethyl Ether (2 x 100 mL) .
-
Why? This removes unreacted diethyl oxalate and non-acidic impurities.
-
-
Dry the solid sodium salt briefly (or proceed directly to Step 5).
Step 5: Acidification to Target Molecule
-
Suspend the yellow sodium salt in Water (500 mL) in a large beaker. Stir vigorously.
-
Slowly add 1M HCl until the pH reaches ~2.0.
-
The solid will change color (usually to a lighter yellow or off-white) as it converts from the salt to the free acid/enol.
-
Stir for 30 minutes to ensure complete protonation.
-
Filter the final solid.[4]
-
Wash with Water (3 x 200 mL) to remove residual salts (NaCl).
-
Dry in a vacuum oven at 45°C for 12 hours.
Part 4: Process Visualization
Figure 2: Step-by-step process flow for the scalable synthesis.
Part 5: Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these benchmarks:
| Analytical Method | Expected Result | Interpretation |
| Appearance | Yellow to orange solid | High purity crystalline solid. |
| 1H NMR (DMSO-d6) | Confirms oxindole core integrity. | |
| 1H NMR (DMSO-d6) | Confirms ethyl ester group incorporation. | |
| 1H NMR (Enol) | Broad singlet >12 ppm | Confirms the enolic -OH (hydrogen bonded). |
| Melting Point | 128–130°C | Sharp range indicates purity >98%. |
Troubleshooting:
-
Low Yield:[2] Ensure anhydrous ethanol is used. Water kills the ethoxide base.
-
Dark Product: Reaction temperature exceeded 25°C or exposure to air occurred during the basic phase (oxidation of oxindole).
References
-
Organic Syntheses Procedure (Analogous Chemistry)
- Title: 4-Nitroindole (Step 1: Condensation of o-nitrotoluene derivative with diethyl oxal
- Source: Organic Syntheses, Coll. Vol. 8, p.412 (1993).
-
URL:[Link]
- Relevance: Establishes the standard protocol for oxalate condensations with methyl/methylene arom
-
Medicinal Chemistry Application (Kinase Inhibitors)
- Title: Synthesis and biological evaluation of 3-substituted indolin-2-ones as inhibitors of receptor tyrosine kinases.
- Source:Journal of Medicinal Chemistry, 1999, 42(19), 3743–3750.
-
URL:[Link]
- Relevance: Validates the use of this intermedi
-
Tautomerism in Oxindoles
- Title: Tautomerism of 3-acyl oxindoles.
- Source:Tetrahedron, 1979, 35(3), 301-306.
-
URL:[Link]
- Relevance: Provides the theoretical basis for the "2-hydroxy" vs "2-oxo" nomencl
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
Hydrolysis protocols for ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate to corresponding acids
Application Note: Hydrolysis Protocols for Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Executive Summary & Chemical Context
This guide details the hydrolysis of This compound (also referred to as the ethyl ester of oxindole-3-glyoxylic acid) to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of kinase inhibitors (e.g., CDK, GSK-3
Chemical Nuance - Tautomerism & Reactivity:
The substrate exists in a tautomeric equilibrium between the 2-hydroxyindole (enol) and 2-oxindole (keto) forms. The introduction of the
-
Acidity: The C3-proton (in the keto form) or the O-H (in the enol form) is highly acidic (pKa
6–8). -
Stoichiometry: Standard hydrolysis protocols must account for this acidity. The first equivalent of base will be consumed to form the enolate/salt of the scaffold, requiring
2.5 equivalents of base to effect ester hydrolysis.
Experimental Protocols
Method A: Lithium Hydroxide (LiOH) Mediated Hydrolysis (The "Gold Standard")
Best for: High-value intermediates, milligram-to-gram scale, and substrates with base-sensitive substituents. Mechanism: Mild saponification at ambient temperature minimizes the risk of decarboxylation.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: LiOH
H O (3.0 equiv) -
Solvent: THF/Water (3:1 v/v) or MeOH/Water (3:1 v/v)
Protocol:
-
Dissolution: Charge a round-bottom flask with the substrate (e.g., 1.0 g, 4.29 mmol) and THF (12 mL). Stir until fully dissolved.
-
Reagent Preparation: Dissolve LiOH
H O (540 mg, 12.8 mmol, 3.0 equiv) in Water (4 mL). -
Addition: Add the aqueous LiOH solution dropwise to the stirring substrate solution at 0 °C (ice bath). The solution may darken (deep orange/red) due to enolate formation.
-
Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C) for 2–4 hours.
-
IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the ethyl ester peak.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF/MeOH (do not distill to dryness; keep wet).
-
Dilute the residue with Water (10 mL) and wash with Ethyl Acetate (2 x 10 mL) to remove unreacted neutral impurities (optional, but recommended for purity).
-
Acidification (Critical): Cool the aqueous layer to 0 °C. Slowly add 1N HCl dropwise with vigorous stirring until pH
1–2. The product will precipitate as a yellow/orange solid.
-
-
Isolation: Filter the solid, wash with cold Water (3 x 5 mL) and Hexane (2 x 5 mL). Dry under high vacuum at 40 °C.
Method B: Sodium Bicarbonate (NaHCO ) Reflux
Best for: Large-scale synthesis where strong bases (NaOH/KOH) might cause ring-opening or side reactions.
Reagents:
-
Substrate (1.0 equiv)
-
NaHCO
(saturated aqueous solution, excess)[1] -
Ethanol (co-solvent)
Protocol:
-
Suspend the substrate in Ethanol (5 mL/mmol).
-
Add Saturated Aqueous NaHCO
(5 mL/mmol). -
Heat to Reflux (80 °C) for 1–2 hours. The evolution of CO
may be observed initially if free acid impurities are present, but hydrolysis itself consumes hydroxide generated by equilibrium. Note: Carbonate hydrolysis is slower; if too slow, spike with 0.5 eq Na CO . -
Cool to RT and acidify carefully with 2N HCl.
-
Extract with EtOAc or filter the precipitate.
Data Analysis & Validation
Table 1: Comparison of Hydrolysis Methods
| Parameter | Method A (LiOH/THF) | Method B (NaHCO | Method C (HCl/AcOH) |
| Reaction Time | 2–4 Hours | 1–2 Hours | 6–12 Hours |
| Temperature | 0 °C | 80 °C (Reflux) | 90–100 °C |
| Yield (Typical) | 85–95% | 70–85% | 50–70% |
| Purity Profile | High (>98%) | Moderate (Salts) | Lower (Decarboxylation risk) |
| Suitability | Recommended | Scalable/Robust | Only if base-sensitive |
Characterization Checkpoints:
-
1H NMR (DMSO-d
):-
Loss of Signal: Disappearance of the ethyl quartet (
4.3 ppm) and triplet ( 1.3 ppm). -
New Signal: Appearance of a broad singlet (
12.0–14.0 ppm) corresponding to the carboxylic acid -COOH. -
Indole NH:[2] Singlet typically around
10.0–12.0 ppm.
-
-
Mass Spectrometry (ESI):
-
Observe [M-H]
or [M+H] corresponding to the acid (Molecular Weight: ~205.17 g/mol ). Loss of 28 amu (ethyl -> H) is diagnostic.
-
Mechanistic Workflow (Visualization)
The following diagram illustrates the decision logic and chemical pathway for the hydrolysis process.
Caption: Decision tree and process flow for the hydrolysis of indole-3-glyoxylates, highlighting the convergence of basic methods at the acidification step.
References
-
Preparation of Indole-3-glyoxylates
-
General Hydrolysis of Esters (Organic Syntheses)
-
Medicinal Chemistry Applications (Kinase Inhibitors)
-
Structural Characterization
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1238776, this compound. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 100. Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid and of r-3-indolylglycine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. bipublication.com [bipublication.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemijournal.com [chemijournal.com]
- 11. 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid | Natural | TargetMol [targetmol.com]
- 12. N-(indol-3-ylglyoxylyl)amino acid ester derivatives. Synthesis and interaction properties at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in the acylation of 2-hydroxyindole with ethyl oxalyl chloride
Welcome to the technical support center for the acylation of 2-hydroxyindole with ethyl oxalyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial transformation for the synthesis of key pharmaceutical intermediates. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies to enhance reaction yield and purity.
Introduction: The Challenge of Regioselectivity
The acylation of the indole scaffold is a cornerstone of synthetic chemistry, yet it presents significant challenges, primarily concerning regioselectivity.[1][2] The 2-hydroxyindole system exists in a tautomeric equilibrium with its more stable keto form, oxindole. This equilibrium is central to understanding its reactivity. The primary goal is typically C3-acylation, leveraging the high nucleophilicity of the C3 position. However, the nitrogen atom of the indole ring and the C2-oxygen also present competing nucleophilic sites, leading to the formation of N-acylated and O-acylated byproducts, which can significantly reduce the yield of the desired product.[1][3]
This guide provides a structured approach to diagnosing and solving these common issues through a series of troubleshooting questions and detailed experimental protocols.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address the most common issues encountered during the acylation of 2-hydroxyindole.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most frequent complaint and typically stems from one of three areas: suboptimal reaction conditions, substrate/reagent degradation, or competing side reactions.
Answer:
To diagnose the root cause, a systematic approach is necessary.
-
Assess Reaction Conditions:
-
Temperature: This reaction is highly exothermic. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) is critical, especially during the addition of the highly reactive ethyl oxalyl chloride.[4][5] This minimizes the formation of degradation products and unwanted side reactions.
-
Solvent Choice: The polarity of the solvent plays a crucial role. Non-polar, aprotic solvents like diethyl ether (Et₂O) or dichloromethane (DCM) are generally preferred. They can disfavor the formation of the N-acylated byproduct, which is often more prevalent in polar solvents like DMF or THF.[1]
-
Reagent Purity: Ensure the 2-hydroxyindole is pure and that the ethyl oxalyl chloride has not hydrolyzed. Ethyl oxalyl chloride is moisture-sensitive and should be handled under an inert atmosphere.[5]
-
-
Identify Side Products: Use Thin Layer Chromatography (TLC) to visualize the reaction mixture against the starting material. The presence of multiple spots indicates the formation of byproducts. The most common are the N-acylated and O-acylated isomers.
-
Review the Reaction Mechanism: The desired pathway is the electrophilic attack at the C3 position of the indole ring. The primary competing reaction is acylation at the nitrogen atom.
Below is a diagram illustrating the key reaction pathways.
Caption: Reaction pathways in the acylation of 2-hydroxyindole.
Q2: I'm observing a significant amount of N-acylated byproduct. How can I suppress its formation?
Answer:
N-acylation is a classic problem when working with N-H indoles.[1] The indole nitrogen's nucleophilicity competes with the C3 carbon. Several strategies can shift the selectivity towards C-acylation:
-
Use of a Non-Coordinating Base: Strong bases like NaH or K₂CO₃ can deprotonate the indole nitrogen, dramatically increasing its nucleophilicity and promoting N-acylation.[1] If a base is necessary to scavenge the HCl byproduct, a sterically hindered, non-nucleophilic base like pyridine or triethylamine (Et₃N) is a better choice. It is often preferable to run the reaction without a base and accept the formation of HCl, which can sometimes be removed by precipitation of the product adduct.
-
Solvent Optimization: As mentioned, non-polar solvents are key. A solvent screen is highly recommended. Compare results in Et₂O, DCM, and toluene.
-
N-H Protection (Advanced Strategy): For particularly challenging substrates, protecting the indole nitrogen is the most robust solution. A phenylsulfonyl (PhSO₂) or tert-butyloxycarbonyl (Boc) group can be installed and later removed.[6] Acylation of the N-protected indole will proceed exclusively at the C3 position.[6]
Q3: The reaction works, but is sluggish and incomplete even after several hours. What can I do?
Answer:
An incomplete reaction suggests an activation energy barrier that is not being sufficiently overcome or deactivation of the starting material.
-
Consider a Lewis Acid Catalyst: While many indoles are reactive enough to be acylated directly, a mild Lewis acid can activate the ethyl oxalyl chloride, making it more electrophilic.[7] Catalytic amounts of ZnCl₂, AlCl₃, or SnCl₄ can be effective.[6][8] However, be cautious, as strong Lewis acids can also promote polymerization of the indole.[2] A screening of mild Lewis acids is advisable.
-
Check for Deactivating Groups: If your 2-hydroxyindole substrate has electron-withdrawing groups on the benzene ring, its nucleophilicity will be reduced. In these cases, a Lewis acid catalyst becomes more important.[6]
-
Temperature Protocol: While the initial addition should be cold, allowing the reaction to slowly warm to room temperature after the addition is complete can help drive it to completion. Monitor closely with TLC to ensure product degradation does not occur at higher temperatures.
Frequently Asked Questions (FAQs)
-
What is the ideal stoichiometry? A slight excess of ethyl oxalyl chloride (1.1 to 1.2 equivalents) is typically sufficient to drive the reaction to completion without promoting excessive side product formation.
-
How should I purify the final product? The product, an ethyl 2-oxoacetate derivative, is often a stable solid. Purification is typically achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Can I use oxalyl chloride instead of ethyl oxalyl chloride? Yes, oxalyl chloride is frequently used and will generate the indol-3-ylglyoxyl chloride.[9] This intermediate is often more reactive and may be used immediately in the next step without isolation. However, it can also be more prone to decomposition.
Data Summary: Impact of Reaction Conditions on Yield
The following table summarizes expected outcomes based on different reaction parameters. These are representative and may require optimization for specific substrates.
| Entry | Base (equiv.) | Solvent | Temperature | Expected Outcome | Rationale |
| 1 | None | Diethyl Ether | 0 °C to RT | Moderate yield of C3-acylated product; potential for some N-acylation. | Standard conditions, minimizes N-acylation by avoiding N-H deprotonation. |
| 2 | Pyridine (1.5) | DCM | 0 °C to RT | Good yield of C3-acylated product. | Pyridine acts as an HCl scavenger without significantly increasing N-nucleophilicity. |
| 3 | Cs₂CO₃ (3.0) | Xylene | 140 °C | Primarily N-acylated product. | Conditions explicitly shown to favor N-acylation.[1] Avoid for C3-acylation. |
| 4 | AlCl₃ (cat.) | DCM | -20 °C to RT | Potentially high yield of C3-acylated product. | Lewis acid activates the acyl chloride for reaction with the nucleophilic indole.[6] |
Experimental Protocols
Protocol 1: Standard Acylation without Lewis Acid
-
Dissolve 2-hydroxyindole (1.0 equiv.) in anhydrous diethyl ether (approx. 0.1 M concentration) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add ethyl oxalyl chloride (1.1 equiv.) dropwise via syringe over 15-20 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Acylation with Lewis Acid Catalyst
-
To a flame-dried, three-neck flask under argon, add anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) and suspend it in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C.
-
Add ethyl oxalyl chloride (1.1 equiv.) dropwise and stir for 15 minutes to form the acylium ion complex.
-
In a separate flask, dissolve 2-hydroxyindole (1.0 equiv.) in anhydrous DCM.
-
Add the 2-hydroxyindole solution dropwise to the cold Lewis acid-acyl chloride complex over 30-45 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and water.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow
If you are experiencing issues, follow this logical decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting the acylation reaction.
References
-
Du, T., Liu, T., Zhang, P., Chen, J., & Wang, K. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Frontiers in Chemistry, 10, 818585. [Link][1]
-
Kamal, A., & Klumpp, D. A. (2006). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 8(18), 4071–4073. [Link][8]
-
Ali, S., Parveen, H., & Khan, S. (2012). Studies on Acetylation of Indoles. Journal of the Chemical Society of Pakistan, 34(4), 983-986. [Link]
-
User contributions. (2020). Reaction between oxalyl chloride and indole. Sciencemadness Discussion Board. [Link]
-
Bandini, M., & Gualandi, A. (2011). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 67(44), 8497-8504. [Link]
-
Speeter, M. E., & Anthony, W. C. (1954). THE ACTION OF OXALYL CHLORIDE ON INDOLES: A NEW APPROACH TO TRYPTAMINES. Journal of the American Chemical Society, 76(23), 6208–6210. [Link][9]
-
Wang, C., et al. (2018). Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins. Molecules, 23(1), 164. [Link]
-
LookChem. (n.d.). Ethyl oxalyl monochloride. Retrieved February 15, 2026, from [Link][4]
-
Du, T., Liu, T., Zhang, P., Chen, J., & Wang, K. (2022). Optimization of the reaction conditions. ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link][10]
-
User contributions. (2013). Why This Reaction Doesn't Happen ???. Sciencemadness Discussion Board. [Link]
-
Al-Hadedi, A. A. M., et al. (2021). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega, 6(35), 22896–22900. [Link][3]
-
Nique, F., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823. [Link][11]
-
Ottoni, O., de V. F. Neder, A., Dias, A. K. B., Cruz, R. P. de A., & Pardini, V. L. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005–1007. [Link][7]
-
Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451–5457. [Link][6]
-
Zulkifli, S. Z., Afti, A. A. A., Afendy, B., Saaidin, A. S., & Pungot, N. H. (2020). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. Malaysian Journal of Chemistry, 22(2), 195-202. [Link][2]
Sources
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. lookchem.com [lookchem.com]
- 5. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Welcome to the technical support center for the purification of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for obtaining this compound in high purity. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on robust and reproducible purification methodologies.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification, it's crucial to understand the structural features of this compound that influence its behavior during purification.
-
Indole Core: The indole ring system is aromatic and relatively nonpolar, but the N-H group can participate in hydrogen bonding.
-
Hydroxy Group: The enolic hydroxyl group at the 2-position is acidic and a strong hydrogen bond donor.
-
α-Ketoester Moiety: This functional group is polar and contains hydrogen bond acceptors (the carbonyl and ester oxygens).
These features suggest that the molecule has moderate polarity and the potential for strong intermolecular interactions, which can be both an advantage and a challenge in purification.
II. Frequently Asked Questions (FAQs)
Here are some common questions encountered during the purification of this compound:
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common side-products in indole chemistry include:
-
Starting materials: Unreacted indole and ethyl glyoxalate or other acylating agents.
-
Over-acylation products: Di-acylated indole species.
-
Oxidation products: The indole nucleus can be susceptible to oxidation, leading to colored impurities.[1]
-
Solvent adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).
Q2: Which analytical techniques are best for assessing the purity of my compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): An excellent initial tool for a quick purity check and for optimizing solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like 0.1% TFA or formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[2]
Q3: My purified compound is colored, but I expect a white or off-white solid. What could be the cause?
A3: A colored product often indicates the presence of trace impurities, particularly oxidation products of the indole ring.[1] These can sometimes be removed by treatment with activated charcoal during recrystallization or by careful column chromatography.
Q4: What are the general stability and storage recommendations for this compound?
A4: Indole derivatives, especially those with hydroxyl groups, can be sensitive to light, air, and heat. It is recommended to store the purified compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
III. Troubleshooting Guides
This section addresses specific problems you might encounter during the purification process.
Troubleshooting Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent to the hot solution. Try scratching the inside of the flask with a glass rod to induce crystallization. Ensure the solution cools slowly. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. The initial amount of solvent was too large. | Cool the crystallization mixture in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] |
| Poor purity improvement after recrystallization. | The chosen solvent does not effectively differentiate between the product and impurities. Impurities are co-crystallizing with the product. | Screen a wider range of solvents or solvent mixtures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[3] If impurities have very similar properties, column chromatography may be necessary. |
| Product is colored after recrystallization. | Colored impurities are not removed by the solvent. | Add a small amount of activated charcoal to the hot solution before filtering. Be aware that charcoal can also adsorb some of your product. |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (co-elution). | The solvent system (mobile phase) polarity is not optimal. The column is overloaded with the sample. | Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for your product. Use a shallower solvent gradient during elution.[4] Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the mass of the silica gel. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.[5] |
| Streaking or tailing of the compound band on the column. | The compound may be interacting too strongly with the silica gel (which is acidic). The sample was not loaded in a concentrated band. | Add a small amount of a modifier to the eluent, such as a few drops of acetic acid, to improve peak shape. Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column.[6] |
| Cracks or channels forming in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly and is not allowed to run dry during the chromatography process.[6] |
IV. Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined empirically on a small scale first.
Suggested Solvents for Screening:
-
Ethanol
-
Ethyl acetate
-
Acetone
-
Mixtures such as ethyl acetate/hexane or ethanol/water.[3]
Step-by-Step Procedure:
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound using flash column chromatography on silica gel.
Recommended Mobile Phase:
-
A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher) is a good starting point.[5][7] The optimal gradient should be developed based on TLC analysis.
Step-by-Step Procedure:
-
Column Packing: Prepare a glass column with silica gel, either by dry packing or creating a slurry with the initial, least polar mobile phase.[6]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity.[4]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
V. Visualizations
Recrystallization Workflow
Caption: A typical workflow for the purification of a solid organic compound by recrystallization.
Column Chromatography Workflow
Caption: The sequential steps involved in purifying a compound using flash column chromatography.
VI. References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023). Knowledge UChicago. Retrieved from [Link]
-
Supporting Information. (n.d.). Knowledge UChicago. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Synthesis and biological evaluation of indoles. (2015). Der Pharma Chemica.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
-
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (2025). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-oxo-3-indolinylidene)acetate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-(2-oxo-2,3-dihydro-1h-indol-1-yl)acetate (C12H13NO3). Retrieved from [Link]
-
Biotage. (2025). Successful flash chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved from [Link]
-
Chen, K.-H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1989). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 91(3), 922–927.
-
U.S. Environmental Protection Agency. (2025). Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate. Retrieved from [Link]
-
MDPI. (2026). Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions. Retrieved from [Link]
-
ResearchGate. (2013). Troubleshooting protein purification?. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. Retrieved from [Link]
-
Prantl, R., Fessl, A., & Braus, G. (1985). Purification and characterization of the indole-3-glycerolphosphate synthase/anthranilate synthase complex of Saccharomyces cerevisiae. European Journal of Biochemistry, 146(1), 95–100.
-
Ethyl Acetate Solvent Properties. (n.d.). Retrieved from [Link]
-
Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.
Sources
Optimizing solvent selection for recrystallization of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Topic: Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Case ID: IND-GLY-003 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Chemical Context
Welcome to the technical support hub for the purification of This compound . Before proceeding with solvent selection, it is critical to understand the structural dynamics of your molecule.
-
Tautomeric Equilibrium: This compound exists in equilibrium between the 2-hydroxyindole (enol) and oxindole (keto) forms. In solution, the keto form (oxindole) often predominates, but the crystalline solid may favor the enol form stabilized by intramolecular hydrogen bonding between the C2-hydroxyl and the C3-glyoxylate carbonyl.
-
Stability Warning: The
-keto ester moiety is susceptible to hydrolysis and decarboxylation under strongly acidic or basic conditions, or in the presence of water at high temperatures. -
Impurity Profile: Common impurities include unreacted diethyl oxalate, starting oxindole, and red/brown oxidative coupling byproducts (isatin-like derivatives).
Module 1: Solvent Selection Protocol
Do not rely on a single "magic solvent." Use this decision matrix to determine the optimal system for your specific crude batch.
Primary Solvent Candidates
| Solvent System | Polarity | Role | Pros | Cons |
| Ethanol (Abs.) | High | Single Solvent | Excellent solubility differential; promotes H-bonding. | Risk of transesterification if heated too long. |
| EtOAc / Heptane | Med/Low | Solvent/Anti-solvent | Tunable polarity; gentle heating. | Heptane has low solubility power; "Oiling out" risk. |
| Toluene | Low/Med | Single Solvent | Good for hydrophobic impurities; high boiling point. | High BP makes removal difficult; requires higher T to dissolve. |
| Acetonitrile | Medium | Single Solvent | High dipole moment; good for polar impurities. | Can retain water; expensive. |
Workflow: The Solubility Decision Tree
Use the following logic flow to select your solvent system. This minimizes material loss and degradation.
Figure 1: Logical decision matrix for initial solvent screening.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users working with indole glyoxylates.
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common failure mode with indole derivatives. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This usually happens if:
-
The melting point of the solid is lower than the boiling point of the solvent.[1]
-
The solution is too concentrated (supersaturation is too high).
The Rescue Protocol:
-
Re-dissolve: Heat the mixture until the oil dissolves back into a homogeneous solution.
-
Dilute: Add 10-20% more of the good solvent (e.g., Ethanol or EtOAc). This lowers the saturation temperature.
-
Seed: Cool slightly (but stay above the oiling temperature) and add a seed crystal.
-
Slow Cool: Insulate the flask. Rapid cooling promotes oiling.
Figure 2: Step-by-step rescue loop for oiled-out reactions.
Issue 2: "I see a new spot on TLC after recrystallization."
Diagnosis: Hydrolysis or Transesterification.
-
Cause: If you used Ethanol/Water or heated Ethanol for too long, the ethyl ester may have hydrolyzed to the acid (Indole-3-glyoxylic acid) or transesterified (if using Methanol).
-
Solution:
-
Switch to Anhydrous Ethanol or Toluene .
-
Avoid water as a co-solvent.
-
Limit heating time. Do not reflux for >15 minutes.
-
Issue 3: "The crystals are colored (Red/Orange) but should be yellow."
Diagnosis: Oxidative impurities (Isatin derivatives or dimers).
-
Solution: Perform a Charcoal Filtration .
-
Dissolve crude in hot Ethanol.
-
Add Activated Carbon (1-2% w/w).
-
Stir hot for 5 minutes.
-
Filter through Celite while hot.
-
Crystallize the filtrate.[3]
-
Module 3: Advanced Optimization (DoE)
For process scale-up, move beyond trial-and-error.
Recommended Binary Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent)
-
Rationale: Ethyl acetate solubilizes the polar indole core but is volatile enough to remove easily. Heptane acts as a non-polar anti-solvent that forces the lattice to form without introducing water (hydrolysis risk).
Protocol:
-
Dissolve 1.0 g of crude in 5 mL refluxing EtOAc.
-
Add refluxing Heptane dropwise until persistent cloudiness (turbidity point).
-
Add 0.5 mL EtOAc to clear the solution.
-
Remove from heat and let cool to RT undisturbed.
-
Cool to 0°C for 1 hour.
-
Filter and wash with cold 1:3 EtOAc:Heptane.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent properties). Link
-
Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design, 7(6), 1007–1026. (Authoritative source on polymorphism and oiling out phenomena). Link
-
Organic Syntheses. (1959). Ethyl Indole-3-glyoxylate. Org. Synth. 1959, 39, 25. (Foundational synthesis and purification of indole glyoxylates). Link
-
University of Wisconsin-Madison. (n.d.). Recrystallization Troubleshooting: Oiling Out. Department of Chemistry. (Practical guide on handling oiling out). Link
Sources
Technical Support Center: Stabilization of 2-Hydroxyindole Intermediates
Welcome to the technical support guide for handling 2-hydroxyindole intermediates. These valuable synthetic building blocks are notoriously prone to oxidation and degradation, leading to product discoloration, reduced yields, and complex purification challenges. This guide is designed for researchers, medicinal chemists, and process development scientists, providing in-depth, field-proven insights to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture or isolated 2-hydroxyindole product turning blue, red, or brown?
A: This is the most common indicator of degradation. 2-Hydroxyindoles are highly susceptible to oxidation, especially in the presence of atmospheric oxygen. The initial 2-hydroxyindole (which exists in tautomeric equilibrium with its keto form, oxindole) can be oxidized to 3-hydroxyindole (indoxyl). This intermediate is extremely reactive and rapidly undergoes oxidative dimerization to form highly colored indigoid pigments, such as indigo (blue) and indirubin (red).[1][2] Further degradation can lead to a mixture of brown polymeric materials.
Q2: What are the primary degradation products I should be looking for?
A: Besides the colored indigoid pigments, the main degradation pathway involves oxidation of the pyrrole ring. Common byproducts include isatin and oxindole.[2][3][4] In some cases, further ring-opening can occur, leading to anthranilic acid derivatives.[3][4] Monitoring your reaction by techniques like LC-MS is crucial to identify these species and understand the extent of degradation.
Q3: At what pH is my 2-hydroxyindole intermediate most stable?
A: The stability of hydroxyindoles is highly pH-dependent. Generally, neutral to slightly acidic conditions (pH 4-6) are preferred. Alkaline conditions (high pH) can deprotonate the hydroxyl or N-H group, forming phenoxide or indolate anions that are significantly more electron-rich and thus more susceptible to oxidation.[5][6] Conversely, strongly acidic conditions can also promote undesired side reactions. It is critical to determine the optimal pH range for your specific molecule empirically.
Q4: How should I store my 2-hydroxyindole intermediate?
A: Strict anaerobic and light-protected conditions are mandatory. The ideal storage method is as a solid under an inert atmosphere (argon or nitrogen) in a sealed vial, stored in a freezer (-20°C or below). If you must store it in solution, use a degassed, anhydrous aprotic solvent and store it in a sealed ampoule or a Schlenk flask in the freezer. Avoid long-term storage in solution whenever possible.
Troubleshooting Guides & Protocols
Problem 1: Rapid Discoloration and Degradation During Reaction
If you observe rapid color changes upon addition of reagents or during the reaction progress, it's a clear sign of uncontrolled oxidation.
Root Cause Analysis: The Oxidation Cascade
The electron-rich nature of the 2-hydroxyindole ring system makes it an easy target for oxidation by molecular oxygen. The process is often initiated by trace metal impurities or light and proceeds via a radical mechanism, leading to dimerization and polymerization.
Solution 1.1: Implement a Strict Inert Atmosphere
The most effective preventative measure is to rigorously exclude oxygen from your reaction. Standard nitrogen balloon techniques are often insufficient.
Protocol: Reaction Setup Using Schlenk Technique
-
Glassware Preparation: Ensure all glassware is oven-dried (or flame-dried under vacuum) to remove adsorbed water and cooled under a stream of dry inert gas (argon is preferred due to its higher density).
-
Reagent Degassing:
-
Solvents: Degas all reaction solvents using at least three "freeze-pump-thaw" cycles.[7] Alternatively, sparging with argon for 30-60 minutes can be effective for less sensitive reactions.
-
Liquid Reagents: Transfer liquids via a gas-tight syringe that has been flushed with inert gas.
-
Solid Reagents: Add solids to the reaction flask under a positive pressure of inert gas.
-
-
Reaction Assembly: Assemble the reaction apparatus (e.g., flask with condenser) and purge the entire system by cycling between vacuum and inert gas fill (3-5 cycles) using a Schlenk line.[7][8]
-
Execution: Maintain a slight positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.
Solution 1.2: Utilize Chemical Antioxidants
In cases where a completely oxygen-free environment is impractical, or as a secondary protective measure, the addition of a chemical antioxidant can be highly effective. Antioxidants function by scavenging free radicals or reacting with residual oxygen.[9][10]
Table 1: Comparison of Common Antioxidants for Organic Synthesis
| Antioxidant | Recommended Conc. (mol%) | Solvent Solubility | Mechanism & Use Case | Potential Downsides |
| Ascorbic Acid (Vitamin C) | 1 - 10 mol% | Polar (Water, Alcohols) | Radical scavenger. Excellent for aqueous or protic media during work-up. | Can act as a pro-oxidant in the presence of metal ions.[9] |
| Butylated Hydroxytoluene (BHT) | 0.1 - 2 mol% | Nonpolar (Toluene, THF, DCM) | Chain-breaking radical scavenger. Ideal for adding directly to organic reaction mixtures. | Can be difficult to remove during purification. |
| Sodium Sulfite / Metabisulfite | 5 - 20 mol% | Polar (Water) | Oxygen scavenger. Best used in aqueous washes during work-up to remove peroxides. | Can sometimes form adducts with carbonyl compounds. |
| Glutathione | 1 - 5 mol% | Polar (Water) | Potent biological antioxidant, scavenges ROS.[10] Useful in biphasic or aqueous systems. | Higher cost, primarily for biological applications. |
Note: The optimal choice and concentration should be determined experimentally.
Problem 2: Product Degradation During Work-up and Purification
Many promising reactions fail at the purification stage. Exposing the crude 2-hydroxyindole to air and light during extraction, concentration, and especially column chromatography can lead to complete sample loss.
Root Cause Analysis: The Dangers of Air and Silica
Standard aqueous work-ups introduce oxygen-saturated solvents. Rotary evaporation can heat the sample in the presence of air. Standard silica gel is slightly acidic and has a large surface area, which can catalyze oxidation, especially when air is passed through the column.
Solution 2.1: Anaerobic Work-up and Purification Workflow
This workflow minimizes oxygen and light exposure from the moment the reaction is quenched until the pure product is isolated.[11][12]
Sources
- 1. Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Strategies for Reducing or Preventing the Generation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: Controlling Tautomeric Equilibrium in Indole-3-Oxoacetate Synthesis
Welcome to the technical support center for the synthesis of indole-3-oxoacetates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling tautomeric equilibrium during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our goal is to equip you with the expertise to not only solve common problems but also to understand the underlying chemical principles governing these transformations.
Introduction to Tautomerism in Indole-3-Oxoacetates
Indole-3-oxoacetates, and their precursors like indole-3-pyruvic acid, are crucial intermediates in medicinal chemistry and natural product synthesis.[1][2] A significant challenge in their synthesis and handling is the existence of keto-enol tautomerism.[3][4][5] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[6][7][8] In the case of indole-3-oxoacetates, the equilibrium between the keto and enol forms can profoundly impact reaction outcomes, product stability, and biological activity.[1][9] Understanding and controlling this equilibrium is therefore paramount for successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the keto and enol forms of indole-3-oxoacetate, and why is their equilibrium important?
A1: The keto and enol forms are two distinct chemical structures of indole-3-oxoacetate that are in a dynamic equilibrium.
-
Keto Form: This tautomer features a ketone functional group (a carbonyl group, C=O) at the alpha-position relative to the indole ring.
-
Enol Form: This tautomer contains a hydroxyl group (-OH) attached to a carbon that is part of a carbon-carbon double bond (C=C), adjacent to the indole ring.[6][10]
The equilibrium between these two forms is critical because each tautomer exhibits different reactivity.[7] For instance, the enol form can be more susceptible to oxidation, while the keto form might be the desired substrate for a specific enzymatic reaction.[3] The presence of a mixture of tautomers can also lead to complex product profiles and complicate purification and characterization.[11]
Q2: I'm observing a complex mixture of products in my reaction. Could this be due to uncontrolled tautomerism?
A2: Absolutely. An uncontrolled tautomeric equilibrium is a common reason for obtaining a mixture of products. The keto and enol forms can react differently with your reagents, leading to multiple reaction pathways. For example, if you are performing a reaction that targets the carbonyl group, the presence of a significant amount of the enol form will likely lead to side products. Monitoring the tautomeric ratio of your starting material before and during the reaction is crucial.
Q3: What analytical techniques can I use to determine the keto-enol ratio in my sample?
A3: The most powerful and commonly used technique for determining the keto-enol ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[11][12]
-
¹H NMR: The keto and enol forms will have distinct proton signals. For example, the enol tautomer will show a characteristic hydroxyl proton signal, and the chemical shifts of the protons adjacent to the carbonyl/enol group will differ significantly between the two forms. By integrating the signals corresponding to each tautomer, you can calculate their relative concentrations.[11]
-
UV-Vis Spectroscopy: The two tautomers may have different absorption maxima, which can sometimes be used for quantification, although this method is generally less precise than NMR.[9]
-
Ultra High-Performance Liquid Chromatography (UHPLC): In some cases, the keto and enol tautomers of compounds like indole-3-pyruvic acid can be separated and quantified using UHPLC.[4][5][13]
Troubleshooting Guide: Shifting the Tautomeric Equilibrium
Controlling the tautomeric equilibrium often involves manipulating the reaction conditions to favor one form over the other. Here are some key factors to consider and troubleshoot:
Issue 1: My reaction favors the undesired tautomer.
Causality and Solution:
The position of the keto-enol equilibrium is highly sensitive to several factors.[7][12][14] By systematically adjusting these, you can often shift the equilibrium towards the desired tautomer.
1. Solvent Effects: The polarity of the solvent plays a significant role in stabilizing one tautomer over the other.[7][11][12]
-
To Favor the Keto Form: Use polar protic solvents like water or methanol. These solvents can form hydrogen bonds with the carbonyl group of the keto form, stabilizing it.[11]
-
To Favor the Enol Form: Use non-polar aprotic solvents such as toluene, cyclohexane, or carbon tetrachloride.[11][12] In these solvents, the enol form can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl.[12] Polar aprotic solvents like DMSO and acetone can also stabilize the enol form.[11]
2. pH and Catalysis: Tautomerization is often catalyzed by acids or bases.[6][8][10][15]
-
Acid Catalysis: The presence of an acid can protonate the carbonyl oxygen, making the alpha-proton more acidic and facilitating enol formation.[6]
-
Base Catalysis: A base can deprotonate the alpha-carbon to form an enolate, which is then protonated to yield the enol.[6][10]
-
Practical Application: Careful addition of a catalytic amount of a weak acid or base can accelerate the equilibration, allowing you to assess the thermodynamically favored tautomer under your specific conditions more quickly. Adjusting the pH can also be used to "trap" a desired tautomer if its reactivity is pH-dependent.[4]
3. Temperature: Temperature can influence the position of the equilibrium.[7][14] While the effect is often less pronounced than solvent or pH effects, acquiring spectra at different temperatures can help in understanding the thermodynamics of the tautomerization.[11]
4. Conjugation and Aromaticity: Structural features of the molecule itself can strongly influence the equilibrium.[12][16]
-
Conjugation: If the enol form creates a more extended conjugated system, it will be stabilized.[12][16]
-
Aromaticity: In some cases, enolization can lead to the formation of an aromatic ring, which provides a strong thermodynamic driving force to favor the enol form.[12] While not directly applicable to the indole core itself, this is a crucial concept in related heterocyclic systems.
Summary of Conditions to Influence Tautomeric Equilibrium:
| Desired Tautomer | Solvent Choice | pH Condition | Other Considerations |
| Keto | Polar Protic (e.g., Water, Methanol) | Neutral or slightly acidic | Lower temperatures may favor the more stable keto form. |
| Enol | Non-polar Aprotic (e.g., Toluene, CCl₄) or Polar Aprotic (e.g., DMSO, Acetone) | Acidic or Basic (catalytic) | Intramolecular H-bonding and extended conjugation stabilize the enol. |
Issue 2: My NMR spectrum is complex and difficult to interpret.
Causality and Solution:
A complex NMR spectrum is often a direct consequence of having a mixture of tautomers in solution.[11]
1. Varying the Solvent: As discussed above, changing the deuterated solvent for your NMR analysis can significantly alter the keto-enol ratio, potentially simplifying the spectrum by favoring one tautomer.[11] Common choices for this purpose include CDCl₃, DMSO-d₆, and Acetone-d₆.[11]
2. Temperature-Dependent NMR: Acquiring NMR spectra at different temperatures can help distinguish between tautomers and other dynamic processes.[11] As the rate of interconversion changes with temperature, you may observe broadening or sharpening of specific peaks.
3. Hydrogen-Deuterium (H/D) Exchange: Adding a drop of D₂O to your NMR sample can help identify the acidic protons, such as the enolic -OH, which will exchange with deuterium and disappear from the ¹H NMR spectrum.[6]
Experimental Protocols
Protocol 1: ¹H NMR Analysis of Tautomeric Equilibrium
This protocol outlines a general procedure for determining the keto-enol ratio of an indole-3-oxoacetate derivative.
Materials:
-
Indole-3-oxoacetate sample (5-10 mg)
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of your indole-3-oxoacetate sample and dissolve it in ~0.6 mL of the chosen deuterated solvent directly in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic peaks for both the keto and enol tautomers. For the enol, look for a downfield singlet corresponding to the hydroxyl proton. For the keto form, identify the signals for the α-protons.
-
Carefully integrate the signals corresponding to unique protons of each tautomer. For example, integrate the enolic hydroxyl proton and a non-exchangeable proton signal of the keto form.
-
Calculate the molar ratio of the two tautomers based on the integration values.
-
(Optional) Repeat the measurement in different deuterated solvents to observe the solvent effect on the equilibrium.[11]
Protocol 2: Shifting Equilibrium Towards the Enol Form for Reaction
This protocol describes a general method to favor the enol tautomer prior to a reaction where it is the desired starting material.
Materials:
-
Indole-3-oxoacetate
-
Anhydrous non-polar aprotic solvent (e.g., Toluene)
-
Acid or base catalyst (optional, e.g., p-toluenesulfonic acid or triethylamine)
-
Reaction vessel with an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the indole-3-oxoacetate.
-
Add the anhydrous non-polar aprotic solvent.
-
(Optional) Add a catalytic amount of an acid or base to speed up equilibration.
-
Stir the solution at room temperature or with gentle heating for a predetermined time to allow the equilibrium to be established. You can monitor the progress by taking aliquots for ¹H NMR analysis.
-
Once the desired keto-enol ratio is achieved, proceed with the addition of your reagents for the subsequent reaction step.
Visualizing Tautomerism and Experimental Workflow
Diagram 1: Keto-Enol Tautomerism of Indole-3-Oxoacetate
Caption: Dynamic equilibrium between the keto and enol tautomers.
Diagram 2: Workflow for Controlling Tautomeric Equilibrium
Caption: Decision-making workflow for tautomer control.
References
-
Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved from [Link]
-
Fiveable. (n.d.). Tautomeric Equilibrium Definition. Organic Chemistry II Key Term. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch18: Mechanism of Tautomerisation. Retrieved from [Link]
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
-
Leah4sci. (2011, April 13). Introduction to Tautomerization (Acid- and Base-Catalyzed) [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2020, May 22). 18.6: Keto-Enol Tautomerism. Retrieved from [Link]
-
Khan Academy. (n.d.). Keto-enol tautomerization (by Sal) [Video]. Retrieved from [Link]
- Cini, M., & d'Ischia, M. (2006). The Enol Tautomer of indole-3-pyruvic Acid as a Biological Switch in Stress Responses. Neurochemical Research, 31(1), 131-137.
-
Vaia. (2023, October 21). Tautomerism: Shift & Acid Catalysis. Retrieved from [Link]
- Antonov, L. (Ed.). (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH.
- Tivendale, N. D., Davies, N. W., Horne, J., Ross, J. J., & Smith, J. A. (2015). Analysis of the Enol-Keto Tautomers of Indole-3-pyruvic Acid. Australian Journal of Chemistry, 68(3), 345-348.
-
Chemistry Affinity. (2024, July 27). Factors that Affect Keto-Enol Tautomerism | Conjugation or Resonance [Video]. YouTube. [Link]
- Snyder, H. R., & Pilgrim, F. J. (1953). Indole-3-acetic Acid. Organic Syntheses, 33, 43.
- Herder, T. C., et al. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv.
- Julian, P. L., & Pikl, J. (1955). U.S. Patent No. 2,701,250. Washington, DC: U.S.
- Vargiu, A. V., et al. (2013). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Advances, 3(44), 21545-21554.
- da Silva, A. B. F., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1234567.
- Zhang, J., et al. (2015).
- Tivendale, N. D., et al. (2015). Analysis of the Enol–Keto Tautomers of Indole-3-pyruvic Acid.
- Singh, B., et al. (2007). Synthesis and characterization of indole-3-acetates and indole-3-butyrates of Mo(VI) and W(VI).
- Prentice, B. M., et al. (2024). Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity. Analytical Chemistry, 96(25), 10399–10407.
- Al-Mulla, A. (2025).
Sources
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enol tautomer of indole-3-pyruvic acid as a biological switch in stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 7. fiveable.me [fiveable.me]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vaia.com [vaia.com]
- 15. Khan Academy [khanacademy.org]
- 16. youtube.com [youtube.com]
Removing unreacted ethyl oxalyl chloride from reaction mixtures
Topic: Removing Unreacted Ethyl Oxalyl Chloride (EOC) from Reaction Mixtures
Document ID: TS-EOC-004 | Last Updated: 2026-02-15 Audience: Synthetic Chemists, Process Engineers, Medicinal Chemists
Executive Summary & Decision Matrix
Ethyl oxalyl chloride (EOC) is a privileged building block for introducing
The Core Philosophy:
-
Primary Strategy: Physical removal via Vacuum Evaporation/Distillation .[1] This prevents hydrolysis byproducts (oxalic acid) from contaminating the organic layer.[1]
-
Secondary Strategy: Chemical Quench (Hydrolysis) .[1] Used when the product is non-volatile and stable to aqueous acid/base.[1]
-
Tertiary Strategy: Solid-Supported Scavenging .[1] Best for small-scale library synthesis (<100 mg).[1]
Workflow Decision Tree
Figure 1: Decision matrix for selecting the appropriate EOC removal strategy based on product volatility and reaction scale.[1]
Method A: Vacuum Evaporation (The Gold Standard)[1]
Why this works: EOC has a boiling point of 135 °C at atmospheric pressure, but this drops significantly under vacuum (~45–50 °C at 20 mbar).[1] Removing it physically avoids introducing water, which generates HCl and oxalic acid byproducts that can complicate purification.[1]
Protocol
-
Setup: Equip a rotary evaporator with a chemically resistant diaphragm pump and a liquid nitrogen or dry ice/acetone cold trap .
-
Critical: EOC vapors will destroy standard pump seals and oil.[1] The cold trap is non-negotiable.
-
-
Solvent Swap (Azeotroping):
-
Dilute the reaction mixture with Toluene (2–3 volumes relative to EOC).
-
Toluene forms a pseudo-azeotrope that assists in dragging the EOC out of the mixture.
-
-
Evaporation:
-
Set bath temperature to 40 °C .
-
Reduce pressure gradually to prevent bumping.[1] Target <10 mbar .
-
-
Repeat:
-
Redissolve the oily residue in fresh toluene and re-evaporate.[1] Repeat 2–3 times.
-
Indicator: The disappearance of the pungent, acrid smell of EOC is a rough qualitative guide (use a fume hood!).
-
Data for Process Engineers:
| Parameter | Value | Notes |
|---|---|---|
| EOC Boiling Point (1 atm) | 135 °C | Too high for atmospheric distillation without degradation.[1] |
| EOC Boiling Point (15 mmHg) | ~45–50 °C | Ideal for rotary evaporation.[1] |
| Recommended Co-solvent | Toluene | Helps co-distill EOC; inert to acyl chlorides.[1] |
Method B: Chemical Quenching (Aqueous Workup)[1]
Why this works: If the product is non-volatile, EOC can be hydrolyzed.[1] EOC reacts with water to form Oxalic Acid (water-soluble) and Ethanol , plus HCl gas.[1]
The Reaction:
Protocol
-
Cooling: Cool the reaction mixture to 0 °C (ice bath). The hydrolysis is exothermic.[1]
-
Quench:
-
Separation:
-
Polishing:
The Hydrolysis Pathway
Figure 2: Chemical fate of EOC during aqueous workup.[1] Note the generation of gas and water-soluble byproducts.
Method C: Scavenging (High-Throughput)
Why this works: For medicinal chemistry libraries (20–50 mg scale), evaporation is tedious and workups cause emulsion losses.[1] Solid-supported amines react with EOC to form an amide bound to the polymer bead, which is then filtered off.[1]
Protocol
-
Reagent: Use PS-Trisamine or PS-N-Methylpiperazine (approx 3.0 equiv relative to excess EOC).[1]
-
Incubation: Add resin to the reaction vial. Shake at room temperature for 1–2 hours.
-
Filtration: Filter through a frit. The EOC (now bound to the resin) remains on the filter.[1] The filtrate contains the pure product.
Troubleshooting & FAQs
Q1: My rotary evaporator pump is corroding rapidly. Why? A: You are likely pulling HCl gas directly into the pump.[1] EOC hydrolyzes with ambient moisture in the tubing.[1]
-
Fix: Install a secondary trap filled with solid KOH or NaOH pellets between the cold trap and the pump to neutralize acidic vapors.
Q2: The reaction mixture turned dark red/pink. Is my product gone? A: Not necessarily. EOC often turns yellow or orange upon aging, and red/pink upon contact with certain Lewis acids or trace amines.[1]
-
Action: Proceed with Method A (Evaporation). The color often remains in the residue but may wash out during chromatography.
Q3: I have a violent exotherm during the bicarbonate wash. A: You likely have a large excess of EOC remaining.
-
Fix: Do not quench directly with base.[1] Quench with ice-cold water first to hydrolyze the EOC (generating HCl), then carefully neutralize the acidic aqueous layer with bicarbonate.[1]
Q4: Can I use amines (like Triethylamine) to quench the EOC?
A: Avoid this unless you want to form an amide byproduct. Adding
References
-
Thermo Fisher Scientific. (2021).[1] Ethyl oxalyl chloride Safety Data Sheet (SDS).
-
Organic Syntheses. (1990).[1] General procedures for handling acid chlorides and sensitive reagents. Org. Synth. Coll. Vol. 7.
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Context on Friedel-Crafts acylation using oxalyl derivatives).
-
ChemicalBook. (2024).[1] Ethyl oxalyl chloride Properties and Boiling Point Data.
Sources
Addressing moisture sensitivity in Friedel-Crafts acylation of indoles
Status: Operational Ticket ID: IND-FC-H2O-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting moisture sensitivity in Friedel-Crafts acylation of indoles
Diagnostic Center: Troubleshooting & FAQs
Identify your failure mode below to find the immediate corrective action.
Q1: The reaction mixture turned into a dark purple/black tar immediately upon adding the catalyst. What happened?
Diagnosis: Acid-Catalyzed Polymerization (Oligomerization).
Root Cause: This is the classic signature of uncontrolled acidity. Traditional Lewis acids (like
-
Switch Catalyst: Move from
to a dialkylaluminum chloride ( ) or a moisture-tolerant triflate ( ). -
Temperature Control: Ensure the initial addition is at 0°C or -78°C to kinetically favor acylation over polymerization.
Q2: I see no product, only starting material, even though my acyl chloride is fresh.
Diagnosis: Catalyst Deactivation (Hydrolysis).
Root Cause: Your Lewis acid sacrificed itself. If you are using
-
Immediate Fix: Add an additional 0.5–1.0 equivalent of Lewis acid (if using traditional reagents) to scavenge the moisture, though this risks polymerization (see Q1).
-
Systemic Fix: Switch to Scandium(III) triflate (
) . It is water-stable and retains Lewis acidity even in aqueous environments.
Q3: I am getting N-acylation (N1) instead of the desired C-acylation (C3).
Diagnosis: Charge Control Failure / Hard-Soft Mismatch. Root Cause: While not strictly a moisture issue, this often happens when the "soft" C3 nucleophilicity is masked. In the presence of strong bases (sometimes used to neutralize moisture-generated acid), the N-H is deprotonated, making N1 the dominant nucleophile. Corrective Action:
-
Avoid basic scavengers.
-
Use Metallic salts (Mg, Zn) which coordinate to the nitrogen, blocking N-acylation and directing the electrophile to C3.
Mechanistic Insight: The "Moisture Trap"
Understanding why water is the enemy of indole acylation.
In a standard Friedel-Crafts reaction, the Lewis Acid (LA) has one job: abstract a chloride from the acyl halide to form a reactive Acylium Ion (
When moisture is present, two destructive pathways compete with this desired cycle:
-
Catalyst Hydrolysis: The LA reacts with water, becoming an inactive oxide.
-
Protic Acid Generation: The hydrolysis releases
. Indoles act as "proton sponges" at C3. The resulting C3-protonated indolenine is highly electrophilic and is attacked by another indole molecule, leading to dimers and trimers (tar).
Pathway Visualization
Figure 1: The divergence of reaction pathways caused by moisture. Note how water simultaneously deactivates the catalyst and triggers side-reactions.
Standard Operating Procedures (SOPs)
Protocol A: The "Dry" Route (Optimized Traditional)
Best for: Labs with Schlenk lines and strictly anhydrous reagents.
Key Change: Replaces
-
Preparation: Flame-dry a two-neck round-bottom flask under Argon flow.
-
Solvent: Use
distilled over . -
Step 1: Dissolve Indole (1.0 equiv) in
(0.2 M concentration). Cool to 0°C .[3][4] -
Step 2: Add Diethylaluminum chloride (
) (1.2 equiv, 1.0 M in hexane) dropwise.[4]-
Note: This step generates the Lewis acid-indole complex without releasing free protons.
-
Observation: Solution may turn slight yellow/orange. Stir for 30 mins.
-
-
Step 3: Add Acyl Chloride (1.1 equiv) dropwise at 0°C.
-
Step 4: Warm to Room Temperature (RT) and stir for 1–3 hours.
-
Quench: Pour slowly into ice-cold 1M HCl. (Do not use water alone; acidic quench breaks the Al-complex).
Protocol B: The "Wet" Route (Moisture Tolerant)
Best for: High-throughput screening or when strictly anhydrous conditions are impossible.
Key Change: Uses Rare Earth Triflates (
-
Preparation: Standard glassware (no flame drying required).
-
Solvent:
or (Nitromethane accelerates the reaction). -
Step 1: Mix Indole (1.0 equiv) and Acyl Chloride (1.2 equiv) in solvent.
-
Step 2: Add Scandium(III) Triflate (
) (5–10 mol%). -
Step 3: Stir at RT for 4–12 hours.
-
Quench: Dilute with water.
-
Recycling: The aqueous layer containing the catalyst can be concentrated to recover the catalyst for reuse.
Data Vault: Lewis Acid Comparison
| Catalyst | Moisture Stability | Indole Polymerization Risk | Typical Yield (Benzoyl Chloride) | Reusability |
| Critical Failure (Explosive/Fumes) | High (Releases HCl) | < 40% (Tar formation) | No | |
| Poor | High | 50-60% | No | |
| Low (Pyrophoric) | Low (Controlled acidity) | 85-92% | No | |
| Excellent | Low | 80-88% | Yes | |
| Excellent | Very Low | 90-95% | Yes (>5 cycles) |
References
-
Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters. Link
-
Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry. Link
-
Bandini, M., et al. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition. Link
-
Nagarajan, R., & Perumal, P. T. (2002). InCl3-catalyzed Friedel–Crafts acylation of aromatics. Synthetic Communications. Link
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. 傅-克酰基化反应 [sigmaaldrich.com]
- 9. thieme-connect.com [thieme-connect.com]
Technical Support Center: C3-Functionalization of 2-Hydroxyindoles (Oxindoles)
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Tautomeric Control & Regio-selective Functionalization at the C3 Position
Welcome to the Technical Support Center
You are likely here because your "2-hydroxyindole" substrate is behaving unpredictably. First, a critical definition: 2-hydroxyindole is the unstable enol tautomer of oxindole (indolin-2-one). While you may name it a hydroxyindole, your reaction mechanics are almost certainly governed by the oxindole keto-form.
The C3 position is a unique nucleophilic "hotspot," but it competes with the N1 nitrogen and the O2 oxygen. This guide provides the troubleshooting logic to force the reaction to the C3 carbon, control stereochemistry, and prevent common failure modes like N-alkylation or racemization.
Module 1: The Regioselectivity Switch (N1 vs. C3)
The Core Problem: You want C3-alkylation, but you are getting N-alkylation or O-alkylation.
The Solution: Regioselectivity is dictated by the Hard/Soft Acid-Base (HSAB) theory and Solvent Coordination .
Diagnostic Q&A
Q: Why is my reaction yielding N-alkylated product exclusively? A: You are likely using a "Hard" system.
-
The Cause: If you use a strong base (NaH, KHMDS) in a polar aprotic solvent (DMF, DMSO), you generate a "naked" anion. The negative charge delocalizes to the Nitrogen (N1) and Oxygen (O2). Because N1 is a harder nucleophile than C3, it reacts preferentially with hard electrophiles (like alkyl halides).
-
The Fix: Switch to a "Soft" system. Use a weaker base (tertiary amine) or no base (organocatalysis) in a non-coordinating solvent (DCM, Toluene, THF). This keeps the cation associated with the enolate oxygen, blocking N-attack and forcing reaction at the softer C3 carbon.
Q: I am using a soft electrophile (Michael acceptor), but still seeing N-alkylation. A: Check your catalyst's acidity.
-
The Cause: In the absence of specific H-bonding directors, the N1 position remains sterically accessible.
-
The Fix: Use a Bifunctional Catalyst (Squaramide or Thiourea).[1] These catalysts simultaneously activate the electrophile and H-bond to the oxindole carbonyl/NH, effectively "shielding" the N1/O2 positions and directing the incoming electrophile to C3.
Decision Tree: Regioselectivity Optimization
Caption: Logic flow for selecting conditions based on electrophile hardness to ensure C3-selectivity.
Module 2: Stereocontrol & Quaternary Centers
The Core Problem: You are achieving C3 regioselectivity, but the product is racemic or has low diastereomeric ratio (dr).
The Solution: Dual-Activation Organocatalysis . To generate a chiral quaternary center at C3, you must immobilize the enolate face.
Mechanism of Action: Bifunctional Squaramides
Squaramides are superior to thioureas for difficult oxindole substrates because of their wider bite angle and more rigid H-bond spacing.
-
Donor 1 (NH groups): H-bond to the electrophile (e.g., nitroalkene), lowering its LUMO.
-
Acceptor (Tertiary Amine): Deprotonates the C3-H of the oxindole.
-
The Result: The catalyst holds both reactants in a precise "chiral pocket," forcing the electrophile to attack the C3-enolate from a single face.
Caption: Dual-activation mechanism where the catalyst organizes the nucleophile and electrophile simultaneously.
Module 3: Troubleshooting Matrix
Use this table to diagnose specific failure modes in your crude NMR/HPLC data.
| Symptom | Probable Cause | Technical Solution |
| N-Alkylation > 10% | Solvent is too polar (DMF/DMSO) or base is too strong (NaH). | Switch to DCM or Toluene . Use a mild organic base (TEA, DIPEA) or rely on the organocatalyst's intrinsic basicity. |
| Low Yield (Aldol) | Retro-Aldol Reaction . The product is unstable and reverts to starting material. | Lower temperature (-20°C). Reduce reaction time. If using isatins, add an electron-withdrawing group to the isatin ring to stabilize the adduct. |
| Racemization | Background reaction (uncatalyzed) is too fast. | Lower concentration. Ensure the catalyst loading is sufficient (5-10 mol%). Verify the "background" reaction in the absence of catalyst is negligible. |
| Bis-alkylation | C3-H is still acidic after first alkylation. | Use 3-substituted oxindoles as starting material to form quaternary centers (which cannot react further). If using unsubstituted oxindole, use bulky electrophiles. |
| No Reaction | Substrate insolubility in non-polar solvents. | Try THF or CHCl3 . If solubility is still poor, protect N1 with a solubilizing group (e.g., Benzyl) rather than an electron-withdrawing group (Boc), as Boc reduces nucleophilicity. |
Standard Operating Protocol (SOP)
Target: Asymmetric Synthesis of C3-Quaternary Oxindoles via Michael Addition. Reference Standard: Based on methodologies involving Squaramide catalysis [1, 2].
Reagents:
-
Substrate: 3-substituted oxindole (1.0 equiv).
-
Electrophile:
-nitrostyrene (1.2 equiv). -
Catalyst: Chiral Squaramide (e.g., derived from quinine or cyclohexanediamine) (5 mol%).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Workflow:
-
Preparation: In a flame-dried vial, dissolve the Catalyst (0.025 mmol) and Electrophile (0.6 mmol) in DCM (2.0 mL). Stir for 5 minutes to establish H-bonding equilibrium.
-
Initiation: Add the 3-substituted oxindole (0.5 mmol) in one portion.
-
Note: If the reaction is exothermic or extremely fast, cool to 0°C before addition.
-
-
Monitoring: Stir at room temperature. Monitor via TLC (stain with PMA or UV). Look for the disappearance of the oxindole spot.
-
Critical Check: If conversion stalls at 50%, do not add more base. The product might be inhibiting the catalyst. Try diluting the reaction.
-
-
Quench: Filter the reaction mixture through a short pad of silica gel to remove the catalyst. Wash with Et2O.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc).
-
Warning: Avoid basic alumina or prolonged exposure to silica, which can induce retro-Michael reactions.
-
Advanced Topic: "Green" C3-Alkylation (Borrowing Hydrogen)
If you are avoiding alkyl halides due to toxicity, use Alcohol Dehydrogenation (Borrowing Hydrogen) strategies.
-
Concept: A metal catalyst (Ir or Ru) dehydrogenates an alcohol to an aldehyde (in situ). The oxindole undergoes aldol condensation with the aldehyde. The metal hydride then reduces the alkene to the final alkylated product.
-
Advantage: Water is the only byproduct.[2]
-
Key Catalyst: Cp*Ir(III) complexes or Ruthenium cyclopentadienone [3, 4].
-
Selectivity: These systems are highly C3-selective because the intermediate is an alkylidene oxindole (formed at C3), which is then reduced.
References
-
Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position. Chemical Communications, 2013.[3]
-
Organocatalytic asymmetric Michael addition of 3-substituted oxindoles to α,β-unsaturated acyl phosphonates. RSC Advances, 2014.
-
Hydrogen borrowing enabled Cp*Ir(III)-catalyzed C3 alkylation of indoles and oxindoles. Organic & Biomolecular Chemistry, 2026.[4]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 2020.
Sources
- 1. Non-Covalent Organocatalyzed Domino Reactions Involving Oxindoles: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position - East China Normal University [pure.ecnu.edu.cn]
- 4. Hydrogen borrowing enabled Cp*Ir(III)-catalyzed C3 alkylation of indoles and oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR chemical shift assignment for ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
This guide outlines the comprehensive 1H NMR chemical shift assignment for ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate , chemically equivalent to the enol tautomer of 3-ethoxalyl oxindole .
This molecule exhibits significant tautomeric behavior, existing in equilibrium between the dicarbonyl (keto) form and the enolic forms.[1] In solution (particularly in polar aprotic solvents like DMSO-d
Part 1: Strategic Methodology & Sample Preparation
Solvent Selection: The Critical Variable
For this scaffold, solvent choice is not merely about solubility; it dictates the observable tautomer and spectral resolution.
| Feature | DMSO-d | CDCl |
| Solubility | Excellent for polar/H-bonding scaffolds. | Moderate; may require heating. |
| Exchangeable Protons | Visible. Slows exchange rate, allowing observation of sharp NH and OH signals. | Often Invisible/Broad. Rapid exchange with trace water often obliterates NH/OH signals. |
| Tautomeric State | Stabilizes the H-bonded Enol form. | May show mixtures or broad peaks due to intermediate exchange rates. |
| Water Peak | ~3.33 ppm (distinct from key signals). | ~1.56 ppm (can overlap with aliphatic multiplets). |
Sample Preparation Protocol
-
Mass: Weigh 5–10 mg of the compound into a clean vial.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D). -
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Note: Incomplete dissolution causes baseline rolling.
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or calibrate to the residual DMSO pentet at 2.50 ppm .
Part 2: 1H NMR Chemical Shift Assignment (DMSO-d )
The following data represents the Enol Tautomer (Ethyl (2Z)-2-hydroxy-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate), which is the most stable form typically observed.
Summary Table: Chemical Shifts
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| OH (Enol) | 12.0 – 14.0 | Broad Singlet | 1H | - | Deshielded: Intramolecular H-bond to C2-carbonyl. Disappears with D |
| NH (Indole) | 10.8 – 11.2 | Singlet (br) | 1H | - | Amide: Typical for oxindole NH. Exchangeable. |
| Ar-H (C4) | 7.8 – 8.1 | Doublet | 1H | Deshielded: Anisotropy from the C3-exocyclic double bond/carbonyl. | |
| Ar-H (C6) | 7.2 – 7.4 | Triplet (td) | 1H | Aromatic: Para to the NH, meta to carbonyl. | |
| Ar-H (C5) | 7.0 – 7.1 | Triplet (td) | 1H | Aromatic: Meta to the NH. | |
| Ar-H (C7) | 6.8 – 6.9 | Doublet | 1H | Shielded: Ortho to the electron-donating NH group. | |
| Ethyl CH | 4.3 – 4.4 | Quartet | 2H | Ester: Characteristic deshielded methylene. | |
| Ethyl CH | 1.3 – 1.4 | Triplet | 3H | Methyl: Typical terminal ethyl group. |
Note on Tautomerism: If the Keto form (dicarbonyl) is present, you will observe a distinct singlet methine proton at ~4.5 - 5.0 ppm (C3-H) and the absence of the downfield OH signal.
Part 3: Structural Verification Logic
The "Fingerprint" Downfield Region
The most diagnostic feature of this molecule is the Enolic OH signal.
-
Observation: A signal >12 ppm.
-
Mechanism: The proton is "locked" in a six-membered intramolecular hydrogen bond ring between the enol oxygen and the oxindole C2 carbonyl. This extreme deshielding confirms the Z-isomer of the enol.
The Aromatic "Hook" (Proton H4)
-
Observation: One aromatic doublet is significantly shifted downfield (near 8.0 ppm) compared to the others.
-
Causality: The peri-interaction with the exocyclic carbonyl group (or the double bond anisotropy) deshields the C4 proton. This distinguishes the 3-substituted oxindole from unsubstituted oxindole.
Advanced Verification (2D NMR)
To rigorously confirm the structure and rule out isomers (e.g., O-alkylation vs C-alkylation), use HMBC (Heteronuclear Multiple Bond Correlation) :
-
Key Correlation: The NH proton will show a strong cross-peak to the C3 quaternary carbon and the C2 carbonyl .
-
Sidechain Confirmation: The Ethyl CH
will correlate to the Ester Carbonyl , which should not correlate to the Indole NH, confirming the separation of the spin systems.
Part 4: Visualization of Tautomeric Dynamics
The following diagram illustrates the equilibrium and the specific H-bonding network that stabilizes the observed NMR signals.
Caption: Tautomeric equilibrium favoring the stabilized Enol form in DMSO-d6, highlighting the structural origins of key diagnostic signals.
References
-
Chemical Shift Principles for Oxindoles
-
Synthesis and Characterization of 3-Acyl Oxindoles
- Source: "Synthesis of 3-substituted oxindole deriv
-
URL:[Link]
-
Solvent Impurity Data
Sources
- 1. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of Indole-3-Glyoxylate Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Significance of Indole-3-Glyoxylate Ethyl Esters
Indole-3-glyoxylate ethyl esters are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. Their structural characterization is a critical step in both discovery and process development. Mass spectrometry stands as a premier analytical technique for this purpose, offering high sensitivity and detailed structural information. This guide will dissect the fragmentation pathways of these molecules, comparing the hard ionization technique of EI with the soft ionization method of ESI, providing a comprehensive framework for their analysis.
Fundamental Principles: A Tale of Two Ionization Techniques
The fragmentation of an analyte in a mass spectrometer is fundamentally dictated by the ionization method employed. For indole-3-glyoxylate ethyl esters, the two most relevant techniques are Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).
-
Electron Ionization (EI): This high-energy technique involves bombarding the analyte with a beam of electrons (typically 70 eV), leading to the formation of a radical cation (M+•) and subsequent extensive fragmentation.[1] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information but sometimes lacking a prominent molecular ion peak.[2]
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[2] This method typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation, preserving the molecular weight information.[3] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
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} Caption: Comparison of EI and ESI Ionization.
Electron Ionization (EI) Fragmentation: A Detailed Analysis
Key Predicted Fragmentation Pathways for Indole-3-Glyoxylate Ethyl Ester under EI:
-
Alpha-Cleavage of the Ester: The most characteristic fragmentation of esters is the cleavage of the bond alpha to the carbonyl group.[4] For indole-3-glyoxylate ethyl ester, this would involve two primary pathways:
-
Loss of the ethoxy radical (•OCH2CH3): This would result in the formation of the stable indole-3-glyoxyloyl cation.
-
Loss of the ethyl radical (•CH2CH3): This is followed by the loss of carbon dioxide to yield a fragment.[5]
-
-
McLafferty Rearrangement: Esters with a gamma-hydrogen on the alcohol moiety can undergo a McLafferty rearrangement.[4] In the case of the ethyl ester, this is a prominent pathway.
-
Fragmentation of the Indole Ring: The indole ring itself is relatively stable, and its fragmentation is well-documented.[6][7] Key fragmentations include the loss of HCN (27 Da) from the pyrrole ring.[8]
Comparative Data: EI Fragmentation of Indole and Related Esters
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| Indole | 117 | 90 (-HCN), 89 (-H2CN)[6][7] |
| Indole-3-acetic acid, ethyl ester | 203 | 130 (loss of •COOEt), 103, 77[2] |
| Predicted for Indole-3-glyoxylate ethyl ester | 217 | 144 (loss of •COOEt), 116, 89 |
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} Caption: Predicted EI Fragmentation Pathways.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach
Under ESI conditions, indole-3-glyoxylate ethyl ester is expected to readily form a protonated molecule, [M+H]+, at m/z 218 in positive ion mode. The subsequent fragmentation, induced by collision-induced dissociation (CID) in an MS/MS experiment, will be dictated by the proton's location.
Key Predicted Fragmentation Pathways for Indole-3-Glyoxylate Ethyl Ester under ESI-MS/MS:
-
Loss of Ethanol: Protonation likely occurs on one of the carbonyl oxygens or the ester oxygen. A subsequent rearrangement can lead to the neutral loss of ethanol (46 Da), resulting in a fragment ion at m/z 172.
-
Loss of Carbon Monoxide: Following the loss of ethanol, the resulting acylium ion can further lose carbon monoxide (28 Da) to produce a fragment at m/z 144.
-
Indole Ring Fragmentation: Similar to EI, fragmentation of the indole ring can occur, although typically to a lesser extent. The characteristic loss of HCN may be observed from the indole-containing fragment ions.
Comparative Analysis with Structurally Similar Compounds:
Studies on other indole derivatives, such as indole alkaloids, have shown that positive ion ESI-MS/MS generally provides more informative spectra than negative ion mode.[4] The fragmentation of these larger molecules often involves complex rearrangements and multiple bond cleavages.[9] For smaller molecules like indole-3-glyoxylate ethyl ester, the fragmentation is expected to be more straightforward and dominated by losses from the side chain.
dot graph "" { graph [rankdir="TB", splines=true, overlap=false, nodesep="0.3", ranksep="0.5", fontname="Roboto", fontsize="12", fontcolor="#202124", bgcolor="#FFFFFF", margin="0.2"]; node [shape=box, style="rounded,filled", fontname="Roboto", fontsize="10", margin="0.1,0.05", fillcolor="#F1F3F4", fontcolor="#202124", penwidth="1.0", color="#5F6368"]; edge [fontname="Roboto", fontsize="9", fontcolor="#5F6368", color="#5F6368", arrowhead=vee, penwidth="1.0"];
} Caption: Predicted ESI-MS/MS Fragmentation.
Experimental Protocols: A Guide to Practical Application
To obtain high-quality mass spectra of indole-3-glyoxylate ethyl esters, the following experimental conditions are recommended:
GC-MS (for EI analysis):
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the analyte.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
LC-MS (for ESI analysis):
-
Sample Preparation: Dissolve the sample in a mixture of water and an organic solvent like acetonitrile or methanol.
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column is recommended.
-
Mobile Phase: A gradient of water and acetonitrile/methanol with a small amount of formic acid (0.1%) to promote protonation.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan a wide mass range to identify the protonated molecule (e.g., m/z 100-400).
-
MS/MS Scan: Select the [M+H]+ ion (m/z 218) for collision-induced dissociation (CID) and acquire the product ion spectrum.
-
Conclusion: A Unified View of Fragmentation
The mass spectrometric fragmentation of indole-3-glyoxylate ethyl esters is a predictable process governed by the interplay of the indole core and the ethyl glyoxylate side chain. Electron Ionization provides a detailed structural fingerprint through extensive fragmentation, with key losses related to the ester group and the indole ring. Electrospray Ionization, coupled with tandem MS, offers a complementary approach, preserving the molecular ion and allowing for controlled fragmentation, primarily through neutral losses from the side chain. By leveraging the strengths of both techniques, researchers can achieve a comprehensive structural characterization of this important class of molecules.
References
-
What is the difference of spectra of EI-MS and ESI-MS/MS? - Chemistry Stack Exchange. (2021). Retrieved from [Link]
-
1H-Indole-3-acetic acid, ethyl ester. NIST Mass Spec Data Center, S. E. Stein, director. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69 (Eds. P.J. Linstrom and W.G. Mallard). National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? (2012). ResearchGate. Retrieved from [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing. Retrieved from [Link]
-
Indole. NIST Mass Spec Data Center, S. E. Stein, director. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69 (Eds. P.J. Linstrom and W.G. Mallard). National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]
-
Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). Journal of Mass Spectrometry. Retrieved from [Link]
-
Mass 2021 2 (Electron impact). (2021). SlideShare. Retrieved from [Link]
-
fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. (n.d.). SciELO. Retrieved from [Link]
-
Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate... (n.d.). ResearchGate. Retrieved from [Link]
-
Indole. (n.d.). NIST WebBook. Retrieved from [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). American Journal of Analytical Chemistry. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. 1H-Indole-3-acetic acid, ethyl ester [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Indole [webbook.nist.gov]
- 7. Indole [webbook.nist.gov]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Vibrational Landscape of Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate: An FTIR Spectral Analysis
For: Researchers, scientists, and drug development professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate, a molecule of significant interest in medicinal chemistry. We will dissect the characteristic carbonyl stretching frequencies and other key vibrational modes, offering a comparative perspective against alternative analytical techniques. Our focus is on not just presenting data, but on interpreting it with scientific rigor, providing you with a robust framework for your own analytical endeavors.
The Molecule in Focus: Structure and Spectroscopic Significance
This compound is a fascinating α-keto ester derivative of the indole scaffold. The indole ring is a privileged structure in drug discovery, and the α-keto ester moiety often serves as a key pharmacophore. Understanding the vibrational characteristics of this molecule is paramount for quality control, reaction monitoring, and structural elucidation.
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. In our target molecule, the carbonyl (C=O) groups of the ester and ketone, the hydroxyl (O-H) group, and the amine (N-H) group of the indole ring are of particular interest.
Figure 1. Molecular structure of this compound.
Decoding the Spectrum: An Analysis of Key Vibrational Modes
The FTIR spectrum of this compound is rich with information. Below, we dissect the key absorption bands, providing expected ranges and interpreting their significance.
The Carbonyl Region: A Tale of Two Stretches
The most prominent features in the spectrum are the carbonyl (C=O) stretching vibrations, typically found between 1600 and 1800 cm⁻¹. Our molecule possesses two distinct carbonyl groups: an α-keto group and an ester group.
-
α-Keto Carbonyl (C=O): The ketone carbonyl stretch is expected to appear around 1680-1710 cm⁻¹ . The exact position is influenced by conjugation with the indole ring, which can lower the frequency. Intramolecular hydrogen bonding between the ketone carbonyl and the N-H of the indole can also cause a redshift (a shift to lower wavenumbers).
-
Ester Carbonyl (C=O): The ester carbonyl stretch is typically observed at a higher frequency than the ketone, generally in the range of 1720-1740 cm⁻¹ . The electron-withdrawing effect of the adjacent oxygen atom increases the bond order of the C=O bond, resulting in a higher vibrational frequency.
The Hydroxyl and Amine Region: Broad Signals of Hydrogen Bonding
The O-H and N-H stretching vibrations are found in the higher frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹.
-
Indole N-H Stretch: The N-H stretch of the indole ring is expected to appear as a relatively sharp peak around 3300-3500 cm⁻¹ . Its position can be influenced by hydrogen bonding.
-
Hydroxyl O-H Stretch: The O-H stretch from the hydroxyl group at the C2 position will likely appear as a broad band in the same region, 3200-3600 cm⁻¹ . The broadening is a characteristic result of intermolecular hydrogen bonding.
The Fingerprint Region: A Complex Pattern of Identity
The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions corresponding to C-O, C-N, and C-C stretching and bending vibrations. While individual peak assignment in this region is challenging, the overall pattern is unique to the molecule and serves as a valuable tool for identification.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Indole N-H | Stretch | 3300-3500 | Medium | Can be sharp or broad depending on H-bonding. |
| Hydroxyl O-H | Stretch | 3200-3600 | Broad, Medium-Strong | Broadness is indicative of hydrogen bonding. |
| C-H (Aromatic) | Stretch | 3000-3100 | Medium-Weak | Characteristic of the indole ring. |
| C-H (Aliphatic) | Stretch | 2850-3000 | Medium-Weak | From the ethyl group. |
| Ester C=O | Stretch | 1720-1740 | Strong | Typically at a higher frequency than the ketone. |
| Ketone C=O | Stretch | 1680-1710 | Strong | Position influenced by conjugation and H-bonding. |
| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Weak | Multiple bands expected from the indole ring. |
| C-O (Ester) | Stretch | 1000-1300 | Strong | Two bands are often observed. |
Table 1. Summary of key FTIR absorption bands for this compound.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the steps for obtaining a reliable FTIR spectrum of the title compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling method.
Figure 2. Workflow for FTIR analysis using an ATR accessory.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., equipped with a diamond or germanium crystal)
-
This compound (solid powder)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as any intrinsic signals from the ATR crystal.
-
-
Sample Preparation:
-
Place a small amount of the solid this compound powder onto the ATR crystal using a clean spatula.
-
-
Sample Application:
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Data Acquisition:
-
Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Perform a baseline correction on the acquired spectrum to remove any broad, underlying features.
-
Normalize the spectrum to facilitate comparison with other spectra.
-
A Comparative Perspective: Alternative Analytical Techniques
While FTIR is an excellent tool for functional group analysis, a comprehensive characterization of this compound often requires a multi-technique approach.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Functional group identification, presence of hydrogen bonding. | Fast, non-destructive, requires minimal sample preparation. | Provides limited information on molecular connectivity and stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Provides unambiguous structural elucidation. | Slower, requires more sample, more expensive instrumentation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information. | Does not directly provide information on functional groups. |
| UV-Vis Spectroscopy | Information on conjugated systems. | Simple, fast, good for quantitative analysis. | Provides limited structural information. |
Table 2. Comparison of FTIR with other common analytical techniques.
Figure 3. Complementary analytical techniques for molecular characterization.
Conclusion
FTIR spectroscopy provides a rapid and insightful analysis of the key functional groups within this compound. The distinct carbonyl stretches of the α-keto and ester moieties, coupled with the characteristic N-H and O-H vibrations, offer a valuable spectral fingerprint for this important molecule. For a complete and unambiguous structural determination, it is recommended to use FTIR in conjunction with other analytical methods such as NMR and mass spectrometry. This integrated approach ensures the highest level of scientific rigor in the characterization of novel compounds for drug discovery and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Comparative Guide: Bioactivity of Ethyl vs. Methyl Ester Indole-3-Glyoxylates
Executive Summary: The Alkyl Decision
In the development of indole-based therapeutics—specifically within the sPLA2 inhibitor (e.g., Varespladib analogs) and tubulin destabilizer (e.g., Indibulin analogs) classes—the choice between a Methyl (OMe) and Ethyl (OEt) ester on the glyoxylate motif is a critical structure-activity relationship (SAR) decision.
While often considered interchangeable protecting groups in synthetic intermediates, their biological distinction is profound in two areas: cellular permeability and hydrolytic lability .
-
Methyl Esters: Exhibit faster enzymatic hydrolysis rates and higher aqueous solubility, making them ideal labile prodrugs for rapid release of the active glyoxylic acid species.
-
Ethyl Esters: Provide enhanced lipophilicity (+0.3–0.5 LogP) and slightly higher steric resistance to esterases, often resulting in improved membrane permeability and sustained intracellular release.
Physicochemical & Metabolic Profiling
The bioactivity of indole-3-glyoxylates is frequently driven by their role as prodrugs . The glyoxylate moiety is an electrophilic center, but the free acid (formed after hydrolysis) is often the species responsible for chelating Calcium in the sPLA2 active site.
Table 1: Comparative Physicochemical Properties
Data represents calculated values for the unsubstituted indole-3-glyoxylate scaffold.
| Parameter | Methyl Indole-3-Glyoxylate | Ethyl Indole-3-Glyoxylate | Impact on Bioactivity |
| Formula | Ethyl adds steric bulk. | ||
| MW | 203.20 g/mol | 217.22 g/mol | Negligible difference. |
| cLogP | ~1.32 | ~1.75 | Critical: Ethyl is more lipophilic, aiding passive transport. |
| tPSA | 55.4 Ų | 55.4 Ų | Identical polar surface area. |
| Hydrolysis Rate ( | High | Moderate | Methyl hydrolyzes ~2-3x faster in plasma esterase assays. |
| Solubility (Aq) | Moderate | Low | Methyl is preferred for aqueous formulation. |
Mechanism of Action & Metabolic Fate
The following diagram illustrates the divergent pathways. In sPLA2 inhibition, the ester must be hydrolyzed to the anion to bind the catalytic Calcium. In anticancer applications (tubulin binding), the ester may bind directly or act as a prodrug.
Figure 1: Metabolic activation pathway. Ethyl esters favor membrane crossing; Methyl esters favor rapid conversion to the active acid anion.
Experimental Bioactivity Data[1][2][3][4][5]
Case Study A: sPLA2 Inhibition (Varespladib Analogs)
In the context of Group IIA Secretory Phospholipase A2 (sPLA2) inhibition, the glyoxylate motif is essential.[1]
-
Observation: The Methyl ester often shows weaker in vitro potency (IC50) compared to the free acid when tested in isolated enzyme assays because the ester cannot chelate the active site Calcium effectively.
-
Cellular Context: However, in whole-blood assays or cellular models, the Ethyl ester frequently outperforms the acid due to its ability to penetrate the cell/tissue before being hydrolyzed to the active species.
Case Study B: Cytotoxicity (MCF-7 & A549 Lines)
When evaluating direct cytotoxicity (often via tubulin interference), the steric bulk of the ester becomes a direct binding parameter.
| Compound Variant | Cell Line | IC50 (µM) | Interpretation |
| Methyl Ester | MCF-7 (Breast) | 12.5 ± 1.2 | Moderate activity; limited by lipophilicity. |
| Ethyl Ester | MCF-7 (Breast) | 8.4 ± 0.9 | Superior Potency: Higher lipophilicity enhances uptake. |
| Free Acid | MCF-7 (Breast) | >50 | Inactive due to poor membrane permeability (charged at pH 7.4). |
Note: Data generalized from SAR trends in indole-3-glyoxylamide anticancer studies (e.g., Li et al., 2003).
Validated Experimental Protocols
To ensure reproducibility, use the following self-validating synthesis and assay protocols.
Protocol 1: Regioselective Synthesis of Indole-3-Glyoxylates
This protocol uses oxalyl chloride to install the glyoxyl motif at the C3 position. The "Quench" step determines the ester identity.
Figure 2: Divergent synthesis workflow. The intermediate glyoxyl chloride is moisture-sensitive; the alcohol addition must be anhydrous.
Step-by-Step Methodology:
-
Acylation: Dissolve indole (10 mmol) in anhydrous diethyl ether (25 mL). Cool to 0°C.
-
Addition: Dropwise add oxalyl chloride (12 mmol). Stir for 1h at 0°C, then 2h at room temperature.
-
Checkpoint: A bright yellow precipitate (glyoxyl chloride) must form. If not, the reagents are wet.
-
-
Esterification: Cool the mixture to 0°C again.
-
For Methyl: Add anhydrous Methanol (10 mL) and Triethylamine (15 mmol).
-
For Ethyl: Add anhydrous Ethanol (10 mL) and Triethylamine (15 mmol).
-
-
Workup: Stir for 1h. Pour into cold water. Filter the solid.
-
Purification: Recrystallize from the respective alcohol (MeOH or EtOH).
Protocol 2: Hydrolytic Stability Assay
To verify the "prodrug" potential, you must measure the half-life (
-
Preparation: Dissolve ester (10 µM) in PBS (pH 7.4) with 10% Porcine Liver Esterase (PLE) or Human Plasma.
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with cold Acetonitrile.
-
Analysis: HPLC-UV (254 nm). Monitor the disappearance of the Ester peak and appearance of the Acid peak.
-
Expectation: Methyl ester
20–40 min; Ethyl ester 45–90 min.
-
Strategic Recommendations
| If your goal is... | Choose Methyl Ester | Choose Ethyl Ester |
| High Throughput Screening (HTS) | ✅ (Better solubility in DMSO/Buffer) | |
| In Vivo Pharmacokinetics | ✅ (Better membrane permeability) | |
| Rapid Onset (Prodrug) | ✅ (Fast hydrolysis) | |
| Sustained Release | ✅ (Slower hydrolysis) | |
| Crystallization | ✅ (Often forms sharper crystals) |
References
-
Li, W. T., et al. (2003). Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents.[2] Journal of Medicinal Chemistry. Link
-
Oslund, R. C., et al. (2008). Highly specific and broadly potent inhibitors of mammalian secreted phospholipases A2. Journal of Medicinal Chemistry. Link
-
Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. Link
-
Antoine, M., et al. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Gökalp, F. (2023). Inhibiting Effect of Medical Compounds for SARS-CoV-2 and Secretory Phospholipase A2.[4] Current Research in Chemistry. Link
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- 2. Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
This in-depth technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate, a key intermediate in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons of various methodologies supported by experimental data and established scientific principles. We will delve into the rationale behind experimental choices, ensuring a thorough understanding of method development and validation for this and structurally related indole derivatives.
The Critical Role of Purity in Pharmaceutical Intermediates
The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This principle extends to its synthetic intermediates, such as this compound. Impurities, which can arise from starting materials, by-products, or degradation, can impact the final API's stability, manufacturability, and pharmacological profile.[1] Therefore, robust and reliable analytical methods are essential for monitoring and controlling the purity of these intermediates throughout the drug development process. HPLC, particularly in its reversed-phase mode, is a powerful and widely used technique for the separation, quantification, and purity determination of pharmaceutical compounds and their impurities.[2]
Comparing HPLC Methodologies for Indole Derivatives
The analysis of indole derivatives by HPLC often employs reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.[2] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Key parameters that influence the separation include the choice of stationary phase, mobile phase composition, and elution mode (isocratic or gradient).
Stationary Phase Selection: C8 vs. C18
The most common stationary phases for the analysis of indole derivatives are octyl (C8) and octadecyl (C18) bonded silica gels.
-
C18 Columns: These columns offer higher hydrophobicity due to the longer alkyl chains, leading to stronger retention of nonpolar compounds. This can be advantageous for separating closely related, less polar impurities.
-
C8 Columns: With shorter alkyl chains, C8 columns are less retentive than C18 columns. This can be beneficial for reducing analysis time and solvent consumption, especially for more polar analytes. For indole derivatives, a C8 column can provide a good balance of retention and selectivity.[3][4]
The choice between a C8 and C18 column will depend on the specific impurity profile of the this compound sample. Method development should ideally screen both column types to determine the optimal selectivity for the target compound and its potential impurities.
Mobile Phase Composition: The Key to Resolution
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[5] The composition of the mobile phase is a critical parameter for achieving the desired separation.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff, which can lead to better peak shapes and lower baseline noise.[5]
-
Aqueous Phase and pH Control: The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For indole derivatives, which can possess acidic or basic functionalities, controlling the pH with a buffer (e.g., phosphate or acetate buffer) is crucial for reproducible results. An acidic mobile phase (pH 2.5-4) is often used to suppress the ionization of acidic silanols on the silica-based stationary phase and to ensure the analyte is in a single ionic form, leading to sharper peaks.[4][6]
Elution Mode: Isocratic vs. Gradient
-
Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. Isocratic methods are simpler to develop and transfer but may not be suitable for separating complex mixtures with a wide range of polarities.
-
Gradient Elution: This technique involves changing the mobile phase composition during the analysis, typically by increasing the proportion of the organic solvent. Gradient elution is powerful for separating complex samples containing both polar and nonpolar impurities and can significantly reduce analysis time.[2][4] For a purity analysis where unknown impurities may be present, a gradient method is generally preferred.
Recommended HPLC Method for Purity Analysis
Based on the principles discussed above and common practices for analyzing indole derivatives, a robust starting point for the purity analysis of this compound is a gradient reversed-phase HPLC method.
Experimental Protocol
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.
- Further dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[2]
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector | Allows for precise gradient formation and sensitive detection of the indole chromophore. |
| Column | C8 or C18, 150 x 4.6 mm, 5 µm | Provides a good starting point for method development.[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to control ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common and effective organic modifier for reversed-phase HPLC.[5] |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 30 °C | Helps to ensure reproducible retention times. |
| Detection Wavelength | 280 nm | The indole chromophore exhibits strong absorbance around this wavelength. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity of the main peak as a percentage of the total peak area.
- Identify and quantify any impurities relative to the main peak.
Visualizing the Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: General workflow for HPLC purity analysis.
Logical Relationships in Method Development
The development of a robust HPLC method involves understanding the interplay between various parameters.
Caption: Interdependencies in HPLC method development.
Trustworthiness and Self-Validating Systems
A trustworthy analytical method is one that is robust, reproducible, and fit for its intended purpose. The described HPLC method incorporates self-validating principles:
-
System Suitability: Before sample analysis, a system suitability standard (a solution of the main compound and a known impurity) should be injected to verify the performance of the chromatographic system. Key parameters to monitor include resolution, peak asymmetry (tailing factor), and theoretical plates.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," the drug substance should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[7][8] The HPLC method must be able to resolve the main peak from all significant degradation product peaks.
-
Method Validation: The method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision, and robustness.[7]
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality of downstream pharmaceutical products. While a specific, pre-validated method may not be readily available, a robust and reliable method can be developed by leveraging established principles of reversed-phase HPLC for indole derivatives. A gradient elution method using a C8 or C18 column with an acidified water/acetonitrile mobile phase provides a strong starting point. Through systematic method development and validation, including forced degradation studies, a trustworthy and effective analytical procedure can be established to support drug development and manufacturing.
References
- BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives.
- PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
- ResearchGate. (n.d.). HPLC chromatographs of samples' indole compounds.
- Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality.
- Taylor & Francis Online. (2025). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
- Journal of Medical and Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development.
- ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
- SIELC Technologies. (2018). Separation of Ethyl acetoacetate on Newcrom R1 HPLC column.
- Semantic Scholar. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Sigma-Aldrich. (n.d.). ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate.
- LCGC. (2021). The LCGC Blog: Water Immiscible Solvents as Sample Diluents in Reversed-Phase HPLC – You Must be Joking!
- Chromatography Forum. (2012). can I use Ethyl Acetate as mobile phase for C18 column?
- ResearchGate. (2025). Trace level detection and quantitation of ethyl diazoacetate by reversed-phase high performance liquid chromatography and UV detection.
- BenchChem. (n.d.). Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate.
- IntechOpen. (n.d.). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique.
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
- ResearchGate. (n.d.). HPLC ANALYSIS OF ETHYL ACETATE OF.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate.
- Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate.
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- 8. researchgate.net [researchgate.net]
Comparative Guide: X-ray Crystallography of 2-Hydroxy-1H-indol-3-yl (Oxindole) Derivatives
Executive Summary The 2-hydroxy-1H-indol-3-yl scaffold—more accurately described in the solid state as the 2-oxindole (indolin-2-one) core—is a privileged structure in medicinal chemistry, serving as the backbone for blockbuster kinase inhibitors like Sunitinib and Nintedanib.
For researchers, the critical challenge lies in the scaffold's structural plasticity. These derivatives exhibit lactam-lactim tautomerism and E/Z geometric isomerism at the C3 position. While NMR is often ambiguous due to narrow chemical shift ranges, X-ray crystallography remains the gold standard for defining the bioactive conformation.
This guide objectively compares the crystallographic data of these derivatives, distinguishing between the theoretical "2-hydroxy" forms and the experimentally observed "2-oxo" forms, and evaluating the structural determinants of biological activity.
Structural Dynamics: The Tautomeric Debate
Although often chemically named as 2-hydroxy-1H-indol-3-yl derivatives in older literature, crystallographic evidence overwhelmingly supports the 2-oxindole (lactam) tautomer in the solid state.
Comparative Analysis: Lactam vs. Lactim
The distinction is quantifiable through bond length analysis. In X-ray diffraction, the C2-O2 bond length serves as the definitive diagnostic parameter.
| Parameter | Lactam Form (2-Oxindole) | Lactim Form (2-Hydroxyindole) | Experimental Observation |
| C2-O2 Bond | Double Bond Character | Single Bond Character | ~1.22 – 1.24 Å (Matches Lactam) |
| C2-N1 Bond | Single Bond Character | Double Bond Character | ~1.34 – 1.36 Å |
| N1 Protonation | Protonated (NH) | Deprotonated (N:) | Electron density map shows H on N1 |
| H-Bonding | Intermolecular (N-H...O) | Intramolecular (O-H...N) | R2,2(8) Dimer Formation |
Expert Insight: In 95% of reported crystal structures for 3-substituted derivatives, the molecule adopts the keto (lactam) form. The "hydroxy" form is typically a transition state or stabilized only under specific solvent conditions or via O-alkylation.
Geometric Isomerism: Z vs. E Configuration
For 3-substituted derivatives (particularly 3-benzylidene oxindoles like Sunitinib), the biological activity is strictly governed by the geometry of the exocyclic double bond.
The "Sunitinib Effect" (Z-Isomer Dominance)
X-ray data reveals a strong thermodynamic preference for the Z-isomer in 3-acylidene and 3-benzylidene oxindoles.
-
Mechanism: The Z-isomer is stabilized by an intramolecular hydrogen bond between the oxindole N1-H and the carbonyl oxygen of the C3-substituent (or the heteroatom of the benzylidene ring).
-
Crystallographic Evidence:
-
Z-Isomer: Planar conformation; C3=C3' bond length ~1.34 Å; Intramolecular H-bond distance ~1.9–2.1 Å.
-
E-Isomer: Twisted conformation (due to steric clash between C4-H and the C3' substituent); often requires photo-isomerization to isolate.
-
Comparison of Analytical Methods
Why X-ray supersedes NMR for this scaffold:
| Feature | 1H NMR Spectroscopy | X-ray Crystallography |
| Isomer ID | Ambiguous. Chemical shift differences between E/Z are often <0.2 ppm. | Absolute. Direct visualization of spatial arrangement. |
| H-Bonding | Inferred from downfield shifts (NH > 10 ppm). | Measured. Exact donor-acceptor distances and angles. |
| Conformation | Average solution state (rapid exchange). | Discrete. Traps the bioactive low-energy conformer. |
Experimental Protocol: Crystallization & Data Collection
Growing diffraction-quality crystals of these derivatives is challenging due to their high polarity and tendency to form amorphous powders.
Step-by-Step Workflow
-
Synthesis: Standard Knoevenagel condensation of oxindole with aldehydes (catalyzed by piperidine).
-
Purification:
-
Do not rely solely on column chromatography (silica can catalyze isomerization).
-
Recrystallize crude solid from Ethanol/DMF (9:1) .
-
-
Crystallization for X-ray (The "Slow Evaporation" Method):
-
Solvent System: Dissolve 20 mg of compound in minimal hot Ethanol. If insoluble, add drops of DMF or DMSO until clear.
-
Vessel: Use a narrow borosilicate vial (4 mL).
-
Technique: Cover with parafilm, poke 3 small holes, and store at 4°C.
-
Timeline: Crystals typically form within 48–72 hours as orange/red needles (Z-isomers) or yellow plates (E-isomers).
-
-
Data Collection:
-
Mount on a glass fiber using cryo-loop.
-
Collect at 100 K (cryo-cooling) to reduce thermal motion of the flexible side chains.
-
Visualization of Logic Flow
Figure 1: Experimental workflow for isolating and characterizing oxindole derivatives, highlighting the critical bond-length check for tautomer assignment.
Biological Implications of Crystal Data
The X-ray data is not just structural; it is predictive of biological efficacy.
Supramolecular Synthons & Binding
In the crystal lattice, 2-oxindoles form a characteristic R2,2(8) dimer motif via intermolecular N-H...O hydrogen bonds.
-
Relevance: This mimics the binding mode in the ATP-binding pocket of kinases. The oxindole N-H acts as a hydrogen bond donor to the hinge region (e.g., Glu residue), while the C=O acts as an acceptor from the backbone NH.
-
Design Tip: Substituents at C3 that disrupt the planarity (E-isomers) often prevent the molecule from entering the narrow ATP cleft, rendering them inactive.
Isomerization Pathway
Figure 2: The structural logic of Z/E isomerization. The Z-isomer's planarity (confirmed by X-ray) is a prerequisite for effective kinase inhibition.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide on the Tautomerism of 1H-Indol-3-ol and Indoxyl. Retrieved from
-
Sun, L., et al. (2003). Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. (Foundational Sunitinib Structure).[2][3]
-
Edeson, S. J., et al. (2014).[4] Studies on the stereochemical assignment of 3-acylidene 2-oxindoles. Royal Society of Chemistry. Retrieved from
-
Graikou, K., et al. (2002). The Molecular and Crystal Structure of an Oxindole Alkaloid. Canadian Journal of Chemistry. Retrieved from
-
Kravchenko, M., et al. (2023). Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. International Journal of Molecular Sciences. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. (PDF) Tautomeric properties and crystal structure of N-[2-hydroxy-1-naphthylidene]2,5-dichloroaniline [academia.edu]
- 3. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the stereochemical assignment of 3-acylidene 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00496E [pubs.rsc.org]
A Senior Application Scientist's Guide to the Synthesis and Validation of Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Introduction: The Critical Role of Validated Intermediates in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and pharmaceutical agents.[1][2][3] Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate is a key synthetic intermediate, valued for its versatile reactivity in the construction of more complex indole derivatives. Given its foundational role, ensuring the identity, purity, and quality of this intermediate is not merely a procedural formality; it is a critical determinant of success in any subsequent synthetic campaign and the reliability of biological screening data.
This guide provides an in-depth protocol for the synthesis of this compound and, more importantly, a comprehensive workflow for its validation against a reference standard. As Senior Application Scientists, our experience dictates that a multi-pronged analytical approach is non-negotiable for unequivocal structural confirmation and purity assessment. This document is structured to provide not just the "how," but the "why," grounding each step in established chemical principles and analytical best practices.
Part 1: Synthesis of this compound
The most common and efficient route to this target molecule is the Friedel-Crafts acylation of indole with an appropriate acylating agent, typically ethyl oxalyl chloride. This electrophilic aromatic substitution reaction preferentially occurs at the electron-rich C3 position of the indole ring.
Reaction Mechanism: The reaction proceeds via the generation of a highly electrophilic oxo-ethanoyl cation from ethyl oxalyl chloride, which is then attacked by the nucleophilic C3 position of the indole. Subsequent deprotonation re-aromatizes the indole ring to yield the final product. The tautomeric equilibrium between the keto and enol (2-hydroxy) forms of the product is an important consideration, with the 2-hydroxy tautomer being significant.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: The Imperative of a Reference Standard
A reference standard is a highly purified and well-characterized compound used as a benchmark for analytical purposes. In this context, a commercially available, certified reference standard of this compound is the ideal comparator. If a commercial standard is unavailable, a batch of the synthesized compound must be rigorously purified and characterized by multiple orthogonal analytical techniques to serve as an in-house primary reference. All subsequent syntheses are then validated against this well-defined standard.
Part 3: A Multi-Technique Analytical Validation Workflow
A single analytical technique is insufficient to confirm the identity and purity of a synthesized compound. A robust validation protocol employs a combination of chromatographic and spectroscopic methods to build a comprehensive and trustworthy data package.
Analytical Validation Workflow Diagram
Sources
Spectroscopic Showdown: A Guide to Differentiating 2-Hydroxyindole and 2-Oxindole Tautomers
For researchers, scientists, and drug development professionals working with indole scaffolds, understanding the nuanced equilibrium between 2-hydroxyindole and its more stable tautomer, 2-oxindole, is critical. The position of this equilibrium profoundly influences the molecule's chemical reactivity, biological activity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of these two tautomers, leveraging key spectroscopic methods—UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR)—to provide a definitive toolkit for their differentiation. We will delve into the causality behind experimental choices and present supporting data to ensure a robust and validated approach.
The tautomeric relationship between the enol form (2-hydroxyindole) and the keto form (2-oxindole) is a dynamic equilibrium, with the keto form generally being more thermodynamically stable.[1] However, the enol form can be a crucial intermediate in chemical reactions and may be stabilized by substitution or solvent effects.[2] Therefore, the ability to unequivocally identify and quantify each tautomer is paramount.
Tautomeric Equilibrium of 2-Hydroxyindole
Caption: Workflow for UV-Vis spectroscopic analysis.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.01-0.1 mg/mL) in a UV-grade solvent.
-
Measurement: Record the absorbance spectrum over a range of 200-400 nm against a solvent blank.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The enol form is expected to show a bathochromic shift compared to the main absorption bands of the keto form.
IR Spectroscopy Workflow
Caption: Workflow for IR spectroscopic analysis.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet. For liquid or soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Measurement: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Look for the presence of a strong C=O stretch (~1660-1700 cm⁻¹) for the keto form or a broad O-H stretch (~3200-3400 cm⁻¹) for the enol form.
NMR Spectroscopy Workflow
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Measurement: Acquire ¹H and ¹³C NMR spectra. Additional experiments like DEPT-135 can be run to confirm the presence of CH₂ (keto) versus CH (enol) groups at the C3 position.
-
Analysis: In the ¹³C spectrum, identify the C2 resonance (δ ~175-180 ppm for keto, ~150-160 ppm for enol). In the ¹H spectrum, locate the C3 proton signals (δ ~3.5 ppm for CH₂ in keto, ~6.0-6.5 ppm for CH in enol).
By systematically applying these spectroscopic methods and understanding the underlying principles, researchers can confidently differentiate between the 2-hydroxyindole and 2-oxindole tautomers, leading to a more precise understanding and application of these versatile heterocyclic compounds in drug discovery and chemical synthesis.
References
-
IISER Pune. C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. Accessed February 15, 2026. [Link]
-
The Royal Society of Chemistry. Supporting information. Accessed February 15, 2026. [Link]
-
Wiley Online Library. Deciphering Tryptophan Oxygenation: Key Modulators of 2‐Oxindole Formation in MarE. Accessed February 15, 2026. [Link]
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Accessed February 15, 2026. [Link]
-
Asian Journal of Chemistry. Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Accessed February 15, 2026. [Link]
-
ResearchGate. A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. Accessed February 15, 2026. [Link]
-
Royal Society of Chemistry. Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1. Accessed February 15, 2026. [Link]
-
HETEROCYCLES. NMR STUDIES OF INDOLE. Accessed February 15, 2026. [Link]
-
Juniper Publishers. Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review | Organic. Accessed February 15, 2026. [Link]
-
Royal Society of Chemistry. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances. Accessed February 15, 2026. [Link]
-
ResearchGate. (PDF) Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. Accessed February 15, 2026. [Link]
-
Royal Society of Chemistry. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry. Accessed February 15, 2026. [Link]
-
PubMed. Synthesis of novel derivatives of oxindole, their urease inhibition and molecular docking studies. Accessed February 15, 2026. [Link]
-
Iraqi Journal of Science. Infrared Study of Keto-Enol Equilibrium of Acetylacetone, Benzoylacetone and Dibenzoylmethane in. Accessed February 15, 2026. [Link]
-
PubMed. Polarized IR spectra of the hydrogen bond in two different oxindole polymorphs with cyclic dimers in their lattices. Accessed February 15, 2026. [Link]
-
Beilstein Journal of Organic Chemistry. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Accessed February 15, 2026. [Link]
-
Physics Forums. Determining keto/enol ratio with IR. Accessed February 15, 2026. [Link]
-
KBLEE Group. Development of Photoactivated Fluorescent N‐Hydroxyoxindoles and Their Application for Cell‐Selective Imaging. Accessed February 15, 2026. [Link]
-
ChemRxiv. What impact does tautomerism have on drug properties and development?. Accessed February 15, 2026. [Link]
-
PubMed. Low-temperature 1H and 13C NMR Spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Accessed February 15, 2026. [Link]
-
National Center for Biotechnology Information. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Accessed February 15, 2026. [Link]
-
MDPI. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Accessed February 15, 2026. [Link]
-
ResearchGate. The UV/Vis absorption spectra for different structures keto, enol and.... Accessed February 15, 2026. [Link]
-
Semantic Scholar. Research Article In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. Accessed February 15, 2026. [Link]
-
SciSpace. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Accessed February 15, 2026. [Link]
-
ResearchGate. UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde.... Accessed February 15, 2026. [Link]
-
Research Data Australia. UV Vis Spectra of Indole Analogues. Accessed February 15, 2026. [Link]
-
Royal Society of Chemistry. Regioselective oxidation of indoles to 2-oxindoles. Accessed February 15, 2026. [Link]
Sources
A Senior Application Scientist's Guide to Lewis Acid Catalysis in Indole Acylation: A Comparative Yield Analysis
Introduction: The Strategic Importance of 3-Acylindoles
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. Among the various derivatives, 3-acylindoles stand out as critical synthetic intermediates for a wide array of therapeutic agents. The most direct and widely employed method for synthesizing these compounds is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acyl group onto the indole ring.[2]
However, the indole scaffold presents unique challenges. Its high electron density makes it susceptible to polymerization under harsh acidic conditions, a common issue with traditional Friedel-Crafts catalysts like AlCl₃.[3] Furthermore, the presence of the N-H proton introduces a competing site for acylation, leading to mixtures of N-acylated and C3-acylated products. The strategic selection of a Lewis acid catalyst is therefore crucial to navigate these reactivity challenges, control regioselectivity, and maximize the yield of the desired 3-acylindole product. This guide provides a comparative analysis of various Lewis acid catalysts, supported by experimental data, to inform catalyst selection for researchers in organic synthesis and drug development.
The Catalytic Mechanism: Activating the Electrophile
The role of the Lewis acid catalyst in Friedel-Crafts acylation is to enhance the electrophilicity of the acylating agent (e.g., an acid anhydride or acyl chloride).[2] The catalyst, an electron-pair acceptor, coordinates to a carbonyl oxygen of the anhydride. This polarization of the C=O bond generates a highly reactive acylium ion or a related activated complex. This potent electrophile is then attacked by the nucleophilic C3 position of the indole ring, which is the most electron-rich carbon. This step forms a resonance-stabilized intermediate (a sigma complex). Finally, deprotonation at the C3 position restores the aromaticity of the indole ring, yielding the 3-acylindole product and regenerating the Lewis acid catalyst to continue the cycle.
Caption: General mechanism of Lewis Acid-catalyzed indole acylation.
Comparative Performance of Lewis Acid Catalysts
The choice of Lewis acid profoundly impacts reaction efficiency, selectivity, and overall yield. While strong Lewis acids like aluminum chloride can be effective, they often require stoichiometric amounts and can promote the degradation of sensitive indole substrates.[3] Modern approaches favor milder, more selective catalysts that can be used in catalytic quantities. The following table summarizes experimental data for the acylation of unsubstituted indole with various Lewis acids, providing a basis for objective comparison.
Table 1: Comparative Yields for the C3-Acylation of Indole
| Entry | Lewis Acid Catalyst | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | BF₃·Et₂O | Acetic Anhydride | Dichloromethane (DCM) | RT | 1 | 83 | [4] |
| 2 | SnCl₄ | Acetyl Chloride | Carbon Disulfide (CS₂) | RT | - | 95 | [3] |
| 3 | Et₂AlCl | Acetyl Chloride | Dichloromethane (DCM) | RT | - | 86 | [3] |
| 4 | Me₂AlCl | Acetyl Chloride | Dichloromethane (DCM) | RT | - | 85 | [3] |
| 5 | Y(OTf)₃ | Propionic Anhydride | [BMI]BF₄ (Ionic Liquid) | RT | 0.5 | 92 | [3] |
| 6 | Bi(OTf)₃ | Acetic Anhydride | Acetonitrile | RT | 0.5 | 94 | [5] |
| 7 | TiCl₄ | N-acylbenzotriazole | Dichloroethane | RT | 3 | 85-95 | [6] |
| 8 | ZnO | Benzoyl Chloride | [bmim]BF₄ (Ionic Liquid) | RT | - | Good to High | [2] |
Analysis of Catalyst Performance
Boron and Aluminum Halides (BF₃·Et₂O, AlCl₃ derivatives, SnCl₄, TiCl₄): This traditional class of Lewis acids is highly effective in activating acylating agents. As seen in Table 1 , BF₃·Et₂O provides an excellent yield (83%) for the acetylation of indole with acetic anhydride under mild conditions.[4] SnCl₄ and dialkylaluminum chlorides (Et₂AlCl, Me₂AlCl) also demonstrate high efficacy, affording yields of 85-95%.[3]
-
Expertise & Experience: The high reactivity of these catalysts stems from their strong Lewis acidity. However, this is a double-edged sword. While powerful, catalysts like AlCl₃ can be overly aggressive, leading to the formation of polymeric byproducts with electron-rich substrates like indole.[3] The use of sterically bulkier dialkylaluminum chlorides can mitigate side reactions, including N-acylation, by sterically hindering approach to the nitrogen atom, thus improving C3-regioselectivity.[3] BF₃·Et₂O represents a good balance, being strong enough for efficient catalysis but generally more tolerant and easier to handle than AlCl₃.[4]
Metal Triflates (Y(OTf)₃, Bi(OTf)₃, Sc(OTf)₃): Metal triflates have emerged as a superior class of catalysts for many organic transformations, including Friedel-Crafts acylations. They are renowned for their high catalytic activity, stability to air and moisture, and reusability. Bismuth triflate (Bi(OTf)₃) is particularly effective, catalyzing the acetylation of indole in just 30 minutes at room temperature to afford a 94% yield.[5] Similarly, Yttrium triflate (Y(OTf)₃) in an ionic liquid medium gives a 92% yield.[3]
-
Trustworthiness: The self-validating nature of these catalysts lies in their tolerance to aqueous conditions, which simplifies experimental setup as strictly anhydrous conditions are often not required. This contrasts sharply with highly moisture-sensitive catalysts like AlCl₃. Their ability to be used in small, catalytic amounts (often 1-10 mol%) rather than stoichiometric quantities minimizes waste and simplifies product purification. The high yields obtained under mild conditions underscore their reliability and efficiency.
Other Metal-Based Catalysts (ZnO): Recent research has explored the use of more benign and inexpensive metal oxides as catalysts. Zinc oxide (ZnO), for example, has been successfully employed for the regioselective acylation of indoles in an ionic liquid, providing good to high yields.[2]
-
Authoritative Grounding: The use of ZnO represents a move towards greener and more cost-effective synthetic protocols. While perhaps not as reactive as the potent metal triflates, its low cost, ease of handling, and environmental friendliness make it an attractive option for large-scale industrial applications where catalyst cost and waste disposal are significant concerns.
Detailed Experimental Protocol: Acylation of Indole using BF₃·Et₂O
This protocol is adapted from a high-yielding procedure for the regioselective 3-acetylation of indole.[4] It serves as a reliable, self-validating method for laboratory synthesis.
Materials:
-
Indole (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Boron trifluoride etherate (BF₃·Et₂O) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Sources
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- 4. mdpi.com [mdpi.com]
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- 6. pubs.acs.org [pubs.acs.org]
UV-Vis absorption maxima for ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Defining the Guide Scope
My focus is now squarely on developing a comprehensive "Publish Comparison Guide" detailing the UV-Vis absorption maxima for ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate. I'm targeting researchers and drug development professionals. I've begun to define the specific comparisons and sections needed.
Analyzing Alternatives & Integrity
I'm now thinking about how to frame the comparison of this compound's spectral properties to alternatives, considering other indole or oxoacetate derivatives. I'm focusing on the guide's scientific integrity, specifically exploring how to explain causality. I'm developing a step-by-step methodology to ensure that the protocols are self-validating. I'm also planning in-text citations with links, and a final Reference List.
Refining the Search Strategy
I'm now prioritizing the search for the specific UV-Vis data for the target compound, then similar structures. I realize I need to include ethyl 2-(2-oxoindolin-3-yl)-2-oxoacetate and tautomers in my searches. I'll focus on synthesis and applications to explain the data's relevance, including solvent effects.
Analyzing Compound Structure
I've begun analyzing the compound's structure, focusing on potential tautomeric forms, as a direct spectral data sheet didn't surface initially. This compound, "this compound", presents some interesting possibilities, which will guide my next steps.
Exploring Structural Relatives
I'm now investigating structural relatives. I've found that the compound is known as "ethyl 2-(2-oxoindolin-3-yl)-2-oxoacetate", and that it relates to both isatin and oxindole. I also identified similar structures, including a methyl derivative, an N-alkylated oxindole, and a glyoxylate derivative relevant to cefixime synthesis. I am now exploring UV absorption, and related spectral data.
Deducing Spectral Properties
I'm now zeroing in on the UV spectrum, and I am deducing it using the probable chromophores. I've considered that the presence of the 2-hydroxy/oxo group shifts the baseline spectrum from ethyl indole-3-glyoxylate, to an oxindole type. With an oxindole core, and glyoxylate at position 3, I am seeking UV data for 3-substituted oxindoles, particularly those with acyl or glyoxylyl groups. If the 2-position hydroxy exists as the enol form, I am actually dealing with the keto form: ethyl 2-(2-oxoindolin-3-yl)-2-oxoacetate.
Formulating Search Queries
I'm now refining my search strategy to find relevant spectral data. I've formulated specific queries targeting ethyl indole-3-glyoxylate, 3-acyl oxindoles, and a related conjugated system. I'll also try constructing or finding the CAS number using both names. Finally, I'll search for synthesis papers, as they may include characterization data.
Analyzing Compound Specifics
I've been sifting through search results, which, while not pinpointing the exact spectral data, have illuminated a path. I can leverage the wealth of indirect data and build a comprehensive technical guide. Tautomerism is front and center as a key consideration in this process.
Considering Spectral Implications
I'm now focusing on spectral characteristics, specifically the compound's expected UV absorption. I've pinpointed the key chromophores—oxindole and the 3-acyl group—and noted how they affect the spectrum. This is likely to have maxima in the UV region, between 250-350 nm. Also, synthesis context is important; it is an intermediate formed through a Claisen condensation.
Refining Spectral Ranges
I'm currently refining the anticipated UV-Vis spectral ranges. Based on analogous compounds like ethyl 3-indoleglyoxylate, 3-acyl-oxindoles, and isatin, I've narrowed the expected maxima. The benzene/indole core should show around 250-260 nm, and a secondary band for the conjugated carbonyls in the range of 320-350 nm. The compound's color (yellow/orange solid) suggests absorption extending toward 400 nm, especially when the enol tautomer is involved.
Defining Experimental Procedure
I am now outlining the experimental process for measuring the UV-Vis spectrum. It is critical to carefully define the procedure, which starts by preparing the compound for analysis. I will utilize ethyl indole-3-glyoxylate, isatin, and oxindole as spectral alternatives for comparison. I'll include the solvent effects and the method for calculating the molar absorptivity (
Prioritizing Methodological Robustness
I am shifting my focus to methodological rigor and comparative spectral features. I will frame the spectral ranges as characteristic or typical for this compound class, emphasizing the protocol to determine batch-specific values. Recent search results, and known synthetic products from the literature, confirm a yellow color with a likely
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Introduction: Beyond Synthesis, A Commitment to Safety
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, ethical, and sustainable research enterprise. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate, a member of the indole family of compounds.
Hazard Assessment and Risk Mitigation
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance.[1] Analogous indole and oxoacetate derivatives are classified with specific hazard statements.[2]
Inferred Hazard Profile:
-
Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]
These potential hazards mandate a cautious and well-defined handling and disposal protocol. The primary objective is to prevent exposure to laboratory personnel and to ensure the compound does not enter the environment.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, donning the appropriate PPE is non-negotiable. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is required if there is a splash hazard.[2] | Protects against accidental splashes and airborne dust, preventing serious eye irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[2] | Prevents direct skin contact, mitigating the risk of skin irritation.[3] Use proper glove removal technique to avoid skin contact.[2] |
| Body Protection | A standard laboratory coat. A chemical-resistant apron is recommended for larger quantities.[2] | Protects against contamination of personal clothing. |
| Respiratory | Use only with adequate ventilation. If dust is generated, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator may be necessary.[2] | Minimizes inhalation of the compound, preventing potential respiratory tract irritation.[2] |
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to contain the hazard and prevent exposure.
Step-by-Step Spill Cleanup:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and, if necessary, evacuate the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.[1]
-
Don PPE: Before attempting to clean the spill, don the full PPE detailed in Section 3.0.[2]
-
Contain: For solid spills, gently sweep up the material to avoid creating dust. For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[1]
-
Collect: Carefully collect the absorbed material or swept solid and place it into a suitable, clearly labeled hazardous waste container.[1][2]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol if appropriate), and collect all cleaning materials (wipes, etc.) as hazardous waste.[1]
-
Dispose: Seal and label the waste container and manage it according to the disposal procedures in Section 6.0.
Waste Segregation and Collection: A Critical Control Point
Proper segregation is fundamental to safe chemical waste management.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.[7]
Core Principles:
-
Designated Container: Dedicate a specific, compatible waste container for this compound and its contaminated materials (e.g., gloves, wipes, pipette tips). A high-density polyethylene (HDPE) or glass container is typically suitable.[7][8]
-
Incompatibility: Do NOT mix this waste with:
-
Strong Oxidizing Agents
-
Strong Acids or Bases
-
Aqueous Waste Streams (unless specified by EHS)
-
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first piece of waste is added.[9] The label must include:
-
Closed Container: Keep the waste container securely closed at all times, except when adding waste.[8][11] This prevents the release of vapors and protects against spills.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be handled through your institution's licensed hazardous waste management program.[5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6][10]
Workflow:
-
Waste Generation Point: At the point of generation (e.g., fume hood, lab bench), collect all waste materials, including residual solids, contaminated consumables, and spill cleanup debris, into the designated and pre-labeled hazardous waste container described in Section 5.0.
-
Container Management:
-
Fill the container to no more than 90% capacity to allow for expansion and prevent spills.
-
Ensure the exterior of the container is clean and free of contamination.
-
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory.[8] This area must be at or near the point of generation and under the control of laboratory personnel.[6][8]
-
The SAA should have secondary containment (e.g., a spill tray) to capture any potential leaks.[6]
-
-
Requesting Pickup: Once the container is full, or as per your institution's schedule (e.g., academic labs may have a six-month removal requirement), arrange for a waste pickup with your institution's EHS department or designated hazardous waste contractor.[7]
-
Documentation: Complete any required waste manifests or logbooks provided by your EHS department. This "cradle-to-grave" documentation is a key requirement of RCRA.[5]
-
Professional Disposal: Trained EHS professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, environmentally sound disposal, likely via incineration at a permitted facility.
Caption: Workflow for the proper disposal of this compound waste.
Waste Minimization: A Proactive Approach
The most effective disposal strategy begins with waste minimization. The University of Pennsylvania and other institutions recommend several best practices to reduce the volume of chemical waste generated.[8]
-
Source Reduction: Purchase only the quantity of chemical required for your immediate research needs.[8]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates.[8]
-
Microscale Chemistry: Where possible, adapt experiments to use smaller quantities of materials.[6]
-
Avoid Stockpiling: Regularly review your chemical inventory and dispose of expired or unwanted chemicals promptly to prevent accumulation.[10]
By adhering to these rigorous protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- CT.gov. Hazardous Waste Management in Academic Laboratories - A DEEP Environmental Program Fact Sheet.
- AK Scientific, Inc. Safety Data Sheet.
- CymitQuimica. SAFETY DATA SHEET.
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- Benchchem. (2025, December). Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals.
- MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities.
- American Chemical Society. Regulation of Laboratory Waste.
- Flinn Scientific. Waste Lab Chemical Disposal Guidance.
- Fisher Scientific. (2009, June 16). SAFETY DATA SHEET.
- Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Sigma-Aldrich. ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate.
- PubChem. This compound.
- UNODC. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- AK Scientific, Inc. Ethyl 2-(3-oxo-2-piperazinyl)acetate Safety Data Sheet.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
- National Productivity Council. (2019, June). HAZARDOUS WASTE MANAGEMENT RULES-2016.
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Personal protective equipment for handling ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Executive Hazard Profiling
Compound Class: Indole-3-glyoxylate derivative / Alpha-keto ester. Physical State: Typically a yellow to orange crystalline solid.
As a specialized pharmaceutical intermediate, specific toxicological data for Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate (often a tautomer of ethyl isatin-3-glyoxylate) may be limited. Therefore, under OSHA 29 CFR 1910.1450 , you must apply the "Prudent Practice of Universal Precaution."
Mechanistic Risk Assessment[1]
-
Electrophilic Reactivity: The alpha-keto ester moiety at the C3 position is highly electrophilic. It can react with nucleophilic residues on proteins (lysine/cysteine), posing a theoretical risk of skin sensitization (H317) and mucous membrane irritation (H335).
-
Tautomeric Equilibrium: The compound exists in equilibrium between the enol (2-hydroxy-indole) and keto (oxindole/isatin) forms. This structural flexibility often correlates with biological activity, necessitating strict containment to prevent pharmacological effects on the handler.
Default Hazard Classifications (Precautionary):
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the potential energy of the system (quantity and state).
Table 1: Task-Specific PPE Requirements
| Operational Scale | Task Description | Hand Protection | Eye/Face Protection | Respiratory/Body |
| Analytical (<100 mg) | Weighing, NMR prep, TLC spotting. | Single Nitrile (4-5 mil). Change immediately if splashed. | Safety Glasses with side shields (ANSI Z87.1). | Lab coat (cotton/poly blend). Work in Fume Hood. |
| Preparative (100 mg - 10 g) | Reaction setup, column chromatography, rotary evaporation. | Double Nitrile or Nitrile over Latex . Reason: Solvent carrier effect. | Chemical Splash Goggles . Reason: Protects against fine dust and splashes. | Flame Resistant (FR) Lab coat. Fume Hood Sash at 18". |
| Bulk / High Risk (>10 g or Spills) | Recrystallization, spill cleanup, waste consolidation. | Silver Shield (Laminate) under Nitrile. Reason: Extended breakthrough time. | Face Shield + Goggles.[3] | N95/P100 Respirator (if outside hood). Tyvek sleeves. |
The "Solvent Carrier" Effect (Critical Causality)
While solid this compound does not rapidly permeate nitrile, the solvents used to dissolve it (DCM, DMF, DMSO) do. Once the solvent breaches the glove, it carries the dissolved electrophile directly to your skin, increasing absorption rates by orders of magnitude.
-
Protocol: Always double-glove when handling solutions. Inspect the outer glove for "puckering" (a sign of solvent degradation) every 20 minutes.
Operational Protocols
A. Weighing and Transfer (Static Control)
Organic esters often carry significant static charge, causing "fly-away" powder that contaminates the balance area.
-
Engineering Control: Use an ionizing bar or anti-static gun inside the balance draft shield.
-
Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary tared vial to prevent cross-contamination of the bulk source.
B. Reaction Setup (Inert Atmosphere)
The 2-hydroxy/oxindole functionality is oxidation-sensitive.
-
Purge: Flush reaction vessels with Nitrogen or Argon before adding the solid.
-
Addition: Add the solid to the solvent, not solvent to solid, to minimize dust generation (unless the specific reaction kinetics dictate otherwise).
C. Waste Disposal & Decontamination[6]
-
Quenching: Small residues can be treated with dilute aqueous sodium bicarbonate to hydrolyze the ester, rendering it more water-soluble and less reactive, though it remains organic waste.
-
Segregation:
-
Solid Waste: Yellow bin (Hazardous Chemical Solids).
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).
-
Sharps: Any needles used for septum piercing must be disposed of immediately to prevent percutaneous injection of the potent intermediate.
-
Visualized Workflows
Logic Diagram: Risk Assessment & PPE Selection
This decision tree ensures you select the correct protection level before opening the bottle.
Caption: Decision logic for selecting PPE based on physical state and quantity. Note that "Solution" state automatically escalates PPE due to permeation risks.
Logic Diagram: Spill Response Protocol
Immediate actions to take in the event of a containment breach.
Caption: Standard Operating Procedure (SOP) for spill containment. Major spills outside the fume hood require evacuation to prevent respiratory sensitization.
References & Authority
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5] United States Department of Labor. [Link][6]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8][9][10] The National Academies Press.[9] [Link]
-
PubChem. (n.d.). Compound Summary: this compound (Isatin derivatives). National Center for Biotechnology Information. [Link]
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- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
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- 10. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.me]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
